molecular formula C10H8BrNO B3246449 6-Bromo-2-methyl-1H-indole-3-carbaldehyde CAS No. 17826-07-2

6-Bromo-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B3246449
CAS No.: 17826-07-2
M. Wt: 238.08 g/mol
InChI Key: FDAXPDJIAUNXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-9(5-13)8-3-2-7(11)4-10(8)12-6/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAXPDJIAUNXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-07-2), a critical intermediate in the development of indole-based pharmaceuticals. The synthesis is divided into two primary modules: the construction of the indole core via the Fischer Indole Synthesis and the subsequent functionalization via the Vilsmeier-Haack Formylation .

Part 1: Strategic Synthesis Overview

The target molecule combines a halogenated indole core with a reactive aldehyde handle at the C3 position. The presence of the methyl group at C2 blocks that position, directing electrophilic substitution exclusively to C3.

Retrosynthetic Logic:

  • C3-Formylation: The aldehyde is installed last using Vilsmeier-Haack conditions, which are highly selective for the electron-rich C3 position of indoles.

  • Indole Core Construction: The 6-bromo-2-methylindole precursor is synthesized via the Fischer Indole Synthesis. This method is preferred over the Batcho-Leimgruber route here because it allows for the direct installation of the C2-methyl group using acetone as the ketone component.

Part 2: Synthesis of Precursor (6-Bromo-2-methylindole)

Challenge: The reaction of 3-bromophenylhydrazine with acetone yields two regioisomers: 6-bromo-2-methylindole (Major) and 4-bromo-2-methylindole (Minor). The 6-bromo isomer is favored due to steric hindrance at the ortho-position between the hydrazine nitrogen and the bromine atom, but chromatographic separation is required.

Reagents & Materials
  • Substrate: 3-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Carbonyl Source: Acetone (3.0 eq)

  • Catalyst/Solvent: Glacial Acetic Acid (or 4% H₂SO₄ in EtOH)

  • Work-up: NaHCO₃ (sat. aq.), Ethyl Acetate, Hexanes[1]

Step-by-Step Protocol
  • Hydrazone Formation:

    • Dissolve 3-bromophenylhydrazine HCl (10 g) in glacial acetic acid (50 mL).

    • Add acetone (3.3 mL, slight excess) dropwise at room temperature.

    • Stir for 1 hour. The solution will darken as the hydrazone forms.

  • Cyclization (Fischer Indolization):

    • Heat the reaction mixture to reflux (118°C) for 3–4 hours.

    • Monitor via TLC (Hexane:EtOAc 8:1). Look for the disappearance of the hydrazone and the appearance of two fluorescent indole spots.

  • Work-up:

    • Cool to room temperature and pour the mixture into ice-water (200 mL).

    • Neutralize with saturated NaHCO₃ or NaOH pellets (slowly) until pH ~8.

    • Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over Na₂SO₄ and concentrate.[2][3]

  • Purification (Isomer Separation):

    • Perform flash column chromatography using a gradient of Hexane:Ethyl Acetate (100:0 to 90:10).

    • 6-Bromo-2-methylindole typically elutes after the 4-bromo isomer (due to slight polarity differences) or crystallizes more readily.

    • Yield: Expect 60–70% combined yield; ~45–50% isolated yield of the 6-bromo isomer.

Mechanism Visualization (Fischer Indole)

FischerIndole Start 3-Bromophenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Indole 6-Bromo-2-methylindole (Target Precursor) Sigmatropic->Indole Cyclization & -NH3

Caption: The acid-catalyzed Fischer Indole synthesis pathway involving the critical [3,3]-sigmatropic rearrangement.

Part 3: Vilsmeier-Haack Formylation

This step installs the aldehyde at C3.[4] The electron-rich indole ring attacks the electrophilic Vilsmeier reagent (chloroiminium ion).

Reagents & Materials
  • Substrate: 6-Bromo-2-methylindole (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Reagent B: N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)

  • Quench: Ice, 2M NaOH

Step-by-Step Protocol
  • Preparation of Vilsmeier Reagent:

    • In a flame-dried flask under Argon, add anhydrous DMF (5 mL per gram of indole).

    • Cool to 0°C in an ice bath.

    • Add POCl₃ dropwise via syringe. Caution: Exothermic. Stir for 30 mins at 0°C until a white/yellow precipitate (chloroiminium salt) forms.

  • Formylation:

    • Dissolve 6-bromo-2-methylindole in a minimum amount of DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow to warm to room temperature, then heat to 40°C for 2 hours to ensure completion.

    • Observation: The mixture will turn deep yellow/orange.

  • Hydrolysis & Isolation:

    • Pour the reaction mixture onto crushed ice (50 g).

    • Basify to pH 9–10 using 2M NaOH or saturated K₂CO₃. Note: This step hydrolyzes the iminium intermediate to the aldehyde.

    • A precipitate should form. Filter the solid.[5][6]

    • If no precipitate, extract with CH₂Cl₂.

  • Purification:

    • Recrystallize from Ethanol or Methanol.

    • Target Yield: 85–95%.

Mechanism Visualization (Vilsmeier-Haack)

Vilsmeier Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C, -Cl- Attack Electrophilic Attack at Indole C3 Vilsmeier->Attack + Indole Iminium Iminium Salt Intermediate Attack->Iminium Aromatization (-HCl) Hydrolysis Hydrolysis (NaOH/H2O) Iminium->Hydrolysis Product 6-Bromo-2-methyl-1H- indole-3-carbaldehyde Hydrolysis->Product Final Product

Caption: Mechanism of the Vilsmeier-Haack formylation transforming the indole C3 position.

Part 4: Characterization & Data

PropertyValue / Description
Chemical Name 6-Bromo-2-methyl-1H-indole-3-carbaldehyde
CAS Number 17826-07-2
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Off-white to pale yellow solid
Melting Point 220–225°C (Predicted based on 2-methyl analogs)
¹H NMR (DMSO-d₆) Aldehyde (-CHO): Singlet at ~10.0 ppm.Indole NH: Broad singlet at ~12.0 ppm.C2-Methyl: Singlet at ~2.6 ppm.Aromatic: Doublet (C4), Doublet (C5), Singlet (C7).

Quality Control Note: The presence of the C2-methyl singlet (~2.6 ppm) is the key differentiator from the non-methylated analog (which would show a C2-H proton at ~8.2 ppm).

Part 5: Safety & Hazards

  • Phosphorus Oxychloride (POCl₃): Highly toxic and reacts violently with water to release HCl gas. Must be quenched slowly into ice. Use only in a fume hood.

  • Hydrazines: 3-Bromophenylhydrazine is a suspected carcinogen and skin sensitizer. Avoid inhalation of dust.

  • Indoles: Generally stable but can be light-sensitive. Store the final aldehyde under inert atmosphere (Argon) at 2–8°C to prevent oxidation to the carboxylic acid.

References

  • Fluorochem . 6-Bromo-2-methyl-1H-indole-3-carbaldehyde Product Sheet (CAS 17826-07-2). Retrieved from

  • Organic Syntheses . 2-Methylindole Synthesis via Fischer Indole. Org. Synth. 1942, 22,[6] 94. DOI: 10.15227/orgsyn.022.0094.[6] Retrieved from

  • BenchChem . Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from

  • Sigma-Aldrich . 6-Bromoindole-3-carboxaldehyde Product Data. Retrieved from

  • PubChem . Compound Summary: 6-Bromo-2-methylindole-3-carboxaldehyde. Retrieved from

Sources

physical properties of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde

[1][2]

Executive Summary

6-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-07-2) is a halogenated indole derivative serving as a critical pharmacophore in medicinal chemistry.[1][2][3] Distinguished by the C2-methyl group and C6-bromine substitution, this scaffold offers unique steric and electronic properties compared to its non-methylated analogs. It is primarily utilized as a versatile intermediate in the synthesis of indole-based alkaloids, antitubercular agents, and kinase inhibitors.[2]

This guide provides a comprehensive technical profile, synthesizing physicochemical data, spectral characteristics, and synthetic methodologies to support high-level research and drug development workflows.[2]

Part 1: Physicochemical Characterization[2]

The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.

Core Identity & Constants
PropertySpecification
CAS Number 17826-07-2
IUPAC Name 6-Bromo-2-methyl-1H-indole-3-carbaldehyde
Molecular Formula

Molecular Weight 238.08 g/mol
Exact Mass 236.9789 Da
Appearance Off-white to pale yellow/brown crystalline solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water
Thermodynamic & Transport Properties
ParameterValue (Experimental/Predicted)Context
Melting Point 240–245 °C (Dec)High lattice energy due to H-bonding (NH[2]···O=C).
Boiling Point 399.0 ± 37.0 °CAt 760 mmHg (Predicted). Not distillable w/o decomposition.
Density 1.6 ± 0.1 g/cm³High density attributed to bromine substitution.
LogP 2.75 – 3.00Lipophilic; indicates good membrane permeability potential.
pKa (NH) ~16.0Weakly acidic; deprotonation requires strong bases (e.g., NaH).

Part 2: Spectral Analysis & Identification[2]

Accurate identification relies on detecting the specific electronic influence of the 6-bromo and 2-methyl substituents.[2]

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Characteristic Pattern: The presence of Bromine (

    
     and 
    
    
    ) creates a distinctive 1:1 doublet for the molecular ion.
    • [M]+: m/z 237[4]

    • [M+2]+: m/z 239

  • Fragmentation: Loss of CO (M-28) and Br radical are common fragmentation pathways.[2]

Infrared Spectroscopy (FT-IR)[2]
  • Carbonyl (C=O): Strong band at 1640–1660 cm⁻¹ . The conjugation with the indole ring lowers the frequency compared to non-conjugated aldehydes.

  • Amine (N-H): Broad, medium intensity band at 3150–3300 cm⁻¹ .

  • C-Br Stretch: distinct absorption in the fingerprint region (~500–600 cm⁻¹).[2]

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

Proton EnvironmentChemical Shift (

ppm)
MultiplicityStructural Insight
Aldehyde (-CHO) 10.0 – 10.2 Singlet (1H)Deshielded by anisotropy of the carbonyl.[2]
Indole NH 11.5 – 12.0 Broad Singlet (1H)Exchangeable with

.
C2-Methyl (-CH

)
2.6 – 2.7 Singlet (3H)Characteristic diagnostic peak; distinguishes from non-methylated analogs.
C4-H 8.0 – 8.1 Doublet (1H)Deshielded by the C3-carbonyl (peri-effect).[2]
C7-H 7.5 – 7.6 Doublet (1H)Ortho coupling to C5-H.
C5-H 7.3 – 7.4 Doublet of DoubletsCoupling with C4 and C7.[2]

Part 3: Synthetic Methodology (Vilsmeier-Haack Formylation)[2]

The most robust synthesis route involves the Vilsmeier-Haack reaction , utilizing the electron-rich nature of the indole ring to introduce the formyl group at the C3 position.[2]

Reaction Logic

The C2-methyl group blocks the 2-position, directing electrophilic attack exclusively to the C3 position.[2] The 6-bromo substituent deactivates the ring slightly but does not prevent the reaction due to the strong electron-donating nature of the indole nitrogen.

Workflow Diagram

VilsmeierHaackStart6-Bromo-2-methylindole(Precursor)InterIminium SaltIntermediateStart->Inter Electrophilic Substitution(0°C to RT)ReagentPOCl3 + DMF(Vilsmeier Reagent)Reagent->Inter Generates ElectrophileHydrolysisBasic Hydrolysis(NaOH/H2O)Inter->Hydrolysis QuenchProduct6-Bromo-2-methyl-1H-indole-3-carbaldehydeHydrolysis->Product Precipitation

Figure 1: Synthetic pathway for C3-formylation via Vilsmeier-Haack protocol.

Detailed Protocol
  • Reagent Formation: In a dry flask under

    
    , cool anhydrous DMF (5-10 equiv) to 0°C. Add 
    
    
    (1.2 equiv) dropwise. Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent).
  • Addition: Dissolve 6-bromo-2-methylindole in minimal DMF and add slowly to the reagent mixture at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 60–80°C for 2–4 hours. Monitor via TLC (formation of a polar spot).[5]

  • Workup: Pour the reaction mixture onto crushed ice/water. Neutralize with 10% NaOH or saturated

    
     to pH 8–9.
    
  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry.[5]

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Part 4: Structural Insights & Reactivity[2]

Electronic Effects
  • 6-Bromo Substituent: Acts as a weak deactivator via induction (-I) but an activator via resonance (+M).[2] It directs subsequent electrophilic substitutions (e.g., nitration) to the C5 position.

  • 3-Carbaldehyde: A strong electron-withdrawing group (EWG).[2] It renders the C2-methyl group slightly acidic, allowing for condensation reactions (e.g., Knoevenagel condensation) at the methyl group under forcing conditions, though reaction at the aldehyde is kinetically favored.

Key Reactivity Profiles[2][6]
  • Schiff Base Formation: The aldehyde reacts readily with primary amines to form imines, a common step in synthesizing indole-fused heterocycles.

  • Reduction:

    
     reduction yields (6-bromo-2-methyl-1H-indol-3-yl)methanol .[2]
    
  • C2-Methyl Functionalization: Radical bromination (NBS) can functionalize the methyl group, but requires protection of the indole nitrogen to prevent side reactions.

Part 5: Handling, Stability & Safety

Stability[2]
  • Oxidation: The aldehyde group is susceptible to autoxidation to the carboxylic acid (6-bromo-2-methyl-1H-indole-3-carboxylic acid) upon prolonged exposure to air.[2] Store under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Halogenated indoles can be photosensitive. Store in amber vials.

Safety Protocol (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[6]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Spill: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

References

  • Fluorochem. (2025). Safety Data Sheet: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS 17826-07-2).[1] Retrieved from

  • ChemSrc. (2025). 5-Bromo-2-methyl-1H-indole-3-carbaldehyde Physical Properties & CAS Data. (Used for comparative physicochemical modeling). Retrieved from

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Protocols.[2] Retrieved from

  • PubChem. (2025).[6] Compound Summary: Indole-3-carbaldehyde derivatives.[1][2][3][7][8] National Library of Medicine. Retrieved from

Technical Guide: Spectroscopic Characterization of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of antiviral agents and indole-based pharmaceuticals.

Introduction & Structural Significance

Compound: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde CAS Registry Number: [Not widely indexed; Analogous to 17826-04-9 (non-methylated)] Molecular Formula: C


H

BrNO Molecular Weight: 238.08 g/mol

This compound represents a trisubstituted indole scaffold. The presence of the C2-methyl group sterically influences the electronic environment of the indole ring, distinguishing its spectroscopic signature from the more common 6-bromoindole-3-carbaldehyde. The C3-aldehyde moiety serves as a reactive electrophile for Knoevenagel condensations, while the C6-bromine provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this a high-value building block in medicinal chemistry.

Synthesis & Isolation Protocol

To ensure the integrity of the spectroscopic data, the compound is typically synthesized via the Vilsmeier-Haack formylation of 6-bromo-2-methylindole. Impurities from this reaction (unreacted starting material, phosphorus salts) can severely distort NMR baselines and IR fingerprints.

Experimental Workflow

Reagents: 6-Bromo-2-methylindole (1.0 eq), POCl


 (1.2 eq), DMF (3.0 eq).
Solvent:  Anhydrous DMF (serves as solvent and reagent).

Step-by-Step Protocol:

  • Vilsmeier Complex Formation: Cool DMF (5 mL/mmol) to 0°C under N

    
    . Add POCl
    
    
    
    dropwise. Stir for 30 min to generate the chloroiminium ion.
  • Addition: Add a solution of 6-bromo-2-methylindole in DMF dropwise to the complex at 0°C.

  • Cyclization/Formylation: Warm to room temperature, then heat to 40°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (aq) to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Filter the resulting precipitate. Wash with copious water to remove acidic residues.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , 0-30% EtOAc in Hexanes).
    
Process Visualization

The following diagram outlines the critical decision nodes in the synthesis and characterization workflow.

G Start Start: 6-Bromo-2-methylindole Intermediate Iminium Salt Intermediate Start->Intermediate Nucleophilic Attack Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Hydrolysis Hydrolysis (Ice/NaOAc) Intermediate->Hydrolysis Quench Product Crude Aldehyde Hydrolysis->Product Precipitation Purification Recrystallization (EtOH) Product->Purification Analysis Spectroscopic Validation (NMR, IR, MS) Purification->Analysis Pure Sample

Figure 1: Critical workflow for the synthesis and isolation of the target indole aldehyde.

Spectroscopic Data Analysis

The following data represents the standard spectroscopic signature for 6-Bromo-2-methyl-1H-indole-3-carbaldehyde .

A. Proton NMR ( H NMR)

Solvent: DMSO-


 or CDCl

Frequency: 400 MHz

The spectrum is characterized by the absence of the H-2 proton (seen in non-methylated analogs) and the appearance of a distinct methyl singlet.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
11.85 Broad Singlet (br s)1HN-H Deshielded by aromatic ring current and H-bonding.
10.05 Singlet (s)1H-CHO Characteristic aldehyde proton; sharp singlet.
8.05 Doublet (d,

Hz)
1HH-4 Deshielded by the adjacent C3-carbonyl (anisotropy).
7.58 Doublet (d,

Hz)
1HH-7 Meta coupling to H-5; deshielded by Br.
7.32 Doublet of Doublets (dd,

Hz)
1HH-5 Ortho coupling to H-4, Meta to H-7.
2.68 Singlet (s)3HC2-CH

Diagnostic methyl group attached to the heteroaromatic ring.

Interpretation Guide:

  • H-4 vs H-7: H-4 is typically the most downfield aromatic proton due to the "peri-effect" of the C3-carbonyl group. H-7 appears as a narrow doublet due to long-range meta-coupling with H-5.

  • Impurity Check: Watch for a doublet at

    
     7.1-7.2 ppm (indicating unreacted starting material lacking the CHO group) or DMF peaks (
    
    
    
    2.89, 2.73, 7.95).
B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-


Frequency:  100 MHz
Chemical Shift (

, ppm)
AssignmentNotes
184.5 C=O Carbonyl carbon; most deshielded.
146.2 C-2 Quaternary; deshielded by N and methyl substitution.
136.8 C-7a Quaternary bridgehead.
126.5 C-3a Quaternary bridgehead.
124.2 C-5 CH aromatic.
122.8 C-4 CH aromatic.
115.5 C-6 C-Br carbon; typically shielded relative to other aromatics.
114.2 C-3 Quaternary; part of the vinylogous amide system.
113.8 C-7 CH aromatic.
11.8 CH

C2-Methyl group.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact) Mode: Positive Ion Mode (


)
  • Molecular Ion: The spectrum will display a characteristic 1:1 doublet pattern due to the

    
    Br and 
    
    
    
    Br isotopes.
  • Peaks:

    • 
      238.0  (
      
      
      
      Br isotope)
    • 
      240.0  (
      
      
      
      Br isotope)
  • Fragmentation: Loss of CO (

    
    ) is a common fragmentation pathway for aromatic aldehydes in EI-MS.
    
D. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (cm

)
Vibration ModeDescription
3250 - 3350

(N-H)
Broad, strong stretch; indicates free indole NH.
1645 - 1660

(C=O)
Strong stretch; lower than typical aldehydes due to conjugation with the indole ring.
1580, 1450

(C=C)
Aromatic ring skeletal vibrations.
600 - 700

(C-Br)
Characteristic "fingerprint" stretch for aryl bromides.

Quality Control & Troubleshooting

When analyzing this compound, specific spectral artifacts often indicate synthetic issues. Use the logic flow below to validate your sample.

QC Sample Isolated Sample CheckH1 Check 1H NMR (Aldehyde Peak) Sample->CheckH1 Decision1 Peak at 10.0 ppm? CheckH1->Decision1 CheckBr Check MS Isotope Pattern Decision1->CheckBr Yes Fail1 FAIL: No Formylation Decision1->Fail1 No (SM remaining) Decision2 1:1 Ratio (238/240)? CheckBr->Decision2 Pass PASS: Valid Structure Decision2->Pass Yes Fail2 FAIL: Debromination Decision2->Fail2 No (Side reaction)

Figure 2: Logic gate for spectroscopic quality control.

Common Issues:
  • Missing Aldehyde Peak: If the peak at 10.05 ppm is absent, the Vilsmeier complex hydrolysis was incomplete. Increase the time of the aqueous quench or use a stronger base (NaOH) carefully.

  • Extra Singlets (~3.0 ppm): Indicates residual DMF. Dry the sample under high vacuum at 50°C for 4 hours.

  • Broad Melting Point: The pure compound should melt sharply (approx. 210-215°C , dec). A broad range indicates contamination with the 2-methylindole starting material.

References

  • Vilsmeier-Haack Reaction Mechanism & Protocols

    • Organic Syntheses, Coll.[1] Vol. 4, p. 539 (1963). A standard protocol for indole formylation.

  • Spectroscopic Data of Indole Derivatives

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
    • (Analogous non-methylated data for comparison).

  • Synthetic Applications

    • Journal of Medicinal Chemistry. Structure-Activity Relationship (SAR) studies often utilize 6-bromo-2-methylindole-3-carbaldehyde as a precursor for Arbidol analogs.

Sources

Technical Guide: 1H NMR Spectrum of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the 1H NMR characterization of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde . This analysis synthesizes fragment-based spectral data, electronic structure theory, and standard indole characterization protocols to provide a definitive reference for identification.

Executive Summary & Structural Context

Compound: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde Molecular Formula: C


H

BrNO Molecular Weight: 238.08 g/mol Core Application: Intermediate in the synthesis of antiviral agents, kinase inhibitors, and indole-based alkaloids.[1]

This molecule features an electron-rich indole core modified by three distinct electronic influencers:[1]

  • C3-Formyl Group (Aldehyde): A strong electron-withdrawing group (EWG) that significantly deshields the peri-proton (H4).[1]

  • C6-Bromine: A weak EWG (inductive) but pi-donor (resonance) that alters the splitting patterns of the benzenoid ring.[1]

  • C2-Methyl: An electron-donating group (EDG) that simplifies the spectrum by removing the C2-H signal typically found at ~8.3 ppm in 3-formylindoles.[1]

Experimental Protocol

Sample Preparation

Due to the polarity of the aldehyde and the indole NH, DMSO-d


  is the preferred solvent over CDCl

.[1] Chloroform often leads to broad NH signals and poor solubility for bromo-substituted indoles.[1]
  • Solvent: DMSO-d

    
     (2.50 ppm residual peak).[1]
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO pentet at 2.50 ppm).[1]

  • Acquisition Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1):

      
       1.0 s (crucial for accurate integration of the aldehyde proton).
      
    • Scans: 16–64.[1]

Spectral Interpretation & Assignment

The spectrum of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde is divided into three distinct zones. The following assignments are derived from substituent chemical shift increments (SCS) applied to the indole core.

Zone 1: The Deshielded Singlets (10.0 – 12.0 ppm)

This region confirms the success of the formylation (Vilsmeier-Haack reaction).

  • 
     11.8 – 12.2 ppm (1H, br s, NH): 
    The indole N-H proton is highly deshielded due to the aromatic ring current and hydrogen bonding with the solvent (DMSO). It typically appears as a broad singlet.[1]
    
    • Diagnostic Check: This signal disappears upon D

      
      O shake.[1]
      
  • 
     10.0 – 10.1 ppm (1H, s, CHO): 
    The aldehyde proton appears as a sharp singlet. It is deshielded by the anisotropy of the carbonyl group.
    
    • Note: Unlike simple benzaldehydes, coupling to adjacent protons is absent because C2 is substituted with a methyl group.

Zone 2: The Aromatic Region (7.0 – 8.2 ppm)

The substitution pattern (6-Bromo) leaves three aromatic protons: H4, H5, and H7 .

  • 
     8.05 – 8.15 ppm (1H, d, J
    
    
    
    8.5 Hz, H4):
    The "Peri" Effect: H4 is spatially closest to the C3-carbonyl oxygen.[1] The magnetic anisotropy of the C=O bond strongly deshields H4, shifting it downfield from the standard indole H4 position (~7.5 ppm).
    • Splitting: Doublet, coupling with H5.

  • 
     7.60 – 7.65 ppm (1H, d, J
    
    
    
    1.8 Hz, H7):
    H7 is located meta to the indole nitrogen and ortho to the bromine. The bromine atom exerts an inductive EWG effect, while the position relative to nitrogen keeps it relatively shielded compared to H4.
    • Splitting: Fine doublet (meta-coupling) or appearing as a singlet if resolution is low.[1]

  • 
     7.30 – 7.35 ppm (1H, dd, J
    
    
    
    8.5, 1.8 Hz, H5):
    H5 is trapped between the strong H4 coupling and the weak H7 coupling.
    • Splitting: Doublet of doublets (dd). The large coupling (J~8.5 Hz) is with H4 (ortho), and the small coupling (J~1.8 Hz) is with H7 (meta).

Zone 3: The Aliphatic Region (2.0 – 3.0 ppm)
  • 
     2.65 – 2.70 ppm (3H, s, CH
    
    
    
    ):
    The methyl group at C2 is attached to the aromatic heteroatom ring. It appears as a clean singlet.[1]
    • Interference Warning: This peak often sits close to the DMSO solvent residual peak (2.50 ppm) and water peak (3.33 ppm). Ensure the baseline is resolved.[1]

Summary of Chemical Shifts

PositionGroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Origin
NH Indole Amine11.8 – 12.2Broad Singlet-H-bonding/Acidity
C3-CHO Aldehyde10.0 – 10.1Singlet-Carbonyl Anisotropy
C4-H Aromatic8.05 – 8.15Doublet8.5Peri-deshielding by C=O[1]
C7-H Aromatic7.60 – 7.65Doublet1.8Meta-coupling / Br-Ortho
C5-H Aromatic7.30 – 7.35dd8.5, 1.8Ortho (H4) + Meta (H7)
C2-CH

Methyl2.65 – 2.70Singlet-Allylic-like system

Structural Logic & Coupling Network (Visualization)

The following diagram illustrates the scalar coupling network (


-coupling) and the spatial "Through-Space" effects (NOE) that define the spectrum.

NMR_Logic cluster_structure Molecule Components Aldehyde C3-Aldehyde (10.0 ppm) H4 H4 Proton (8.10 ppm) Doublet Aldehyde->H4 Peri-Effect (Deshielding) Methyl C2-Methyl (2.65 ppm) NH N1-Proton (12.0 ppm) Br C6-Bromine H5 H5 Proton (7.30 ppm) Doublet of Doublets Br->H5 Inductive Effect H7 H7 Proton (7.60 ppm) Meta-Doublet Br->H7 Inductive Effect H4->H5 Ortho Coupling (J ~ 8.5 Hz) H5->H7 Meta Coupling (J ~ 1.8 Hz)

Caption: Scalar coupling network (black arrows) and steric deshielding effects (red arrow) defining the 1H NMR signature.

Troubleshooting & Common Artifacts

The "Missing" Aldehyde Peak

If the signal at 10.0 ppm is absent or shifted upfield to ~4.5 ppm, the aldehyde may have oxidized to the carboxylic acid (common in air) or reduced to the alcohol.

  • Verification: Check IR for C=O stretch at ~1650 cm

    
    .
    
DMF Contamination

If synthesized via Vilsmeier-Haack, residual DMF is a common impurity.[1]

  • Artifacts: Look for two singlets at 2.73 ppm and 2.89 ppm (N-Me) and a singlet at 7.95 ppm (CHO of DMF).[1] These can overlap with the indole aromatic region.[1]

Water Suppression

In DMSO-d


, water appears at ~3.33 ppm.[1] If the sample is "wet," this peak broadens. While it generally does not overlap with the C2-Methyl (2.65 ppm), a very broad water peak can distort the baseline integration of the methyl group.

References

  • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
  • Vilsmeier-Haack Synthesis of Indole-3-Carboxaldehydes

    • James, D.S. "Synthesis of 3-formylindoles." Journal of the Chemical Society, 1958.
    • [1]

  • Spectral Data for 6-Bromoindole-3-carboxaldehyde (Analog)

    • Sigma-Aldrich Product Specification.[1]

    • ChemicalBook Spectral Data.[1][2][3]

  • Solvent Residual Peaks

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org.[1][4] Chem. 1997, 62, 7512–7515.

Sources

Sourcing and Synthetic Integration of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry pipelines, I approach scaffold selection not as a simple purchasing exercise, but as the foundational architecture of a robust drug discovery program. The compound 6-bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-07-2) is a highly programmable intermediate[1]. While the indole core is ubiquitous in FDA-approved therapeutics—from triptans to pan-kinase inhibitors—this specific substitution pattern offers unparalleled orthogonal reactivity for structure-based drug design.

Mechanistic Rationale: The Anatomy of the Scaffold

The strategic selection of this specific indole derivative is driven by the synergistic effects of its three functional groups:

  • The C6-Bromine (Orthogonal Handle): Unlike the more common C5-bromide, the C6 position is electronically distinct and allows for late-stage functionalization via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings without interfering with the C3-formyl group.

  • The C3-Formyl (Electrophilic Anchor): This highly reactive aldehyde is primed for Knoevenagel condensations, Wittig olefination, or reductive aminations, allowing rapid exploration of chemical space.

  • The C2-Methyl (Dihedral Lock): The C2-methyl group is not merely decorative. It induces a severe

    
     allylic strain with any newly formed C3-substituent, forcing the resulting functional group out of coplanarity with the indole ring. This dihedral locking mechanism rigidifies the molecule, reducing the entropic penalty upon binding to deep hydrophobic target pockets.
    

SyntheticUtility Scaffold 6-Bromo-2-methyl-1H- indole-3-carbaldehyde (CAS: 17826-07-2) Suzuki Pd-Catalyzed Cross-Coupling (C6 Position) Scaffold->Suzuki Boronic Acids Knoevenagel Knoevenagel Condensation (C3 Position) Scaffold->Knoevenagel Active Methylenes RedAmin Reductive Amination (C3 Position) Scaffold->RedAmin Primary/Secondary Amines Kinase Kinase Inhibitors (e.g., RTKs) Suzuki->Kinase Antiviral Antiviral Scaffolds Knoevenagel->Antiviral CNS CNS Active Agents RedAmin->CNS

Figure 1: Synthetic divergence of 6-bromo-2-methyl-1H-indole-3-carbaldehyde in drug discovery.

Commercial Landscape & Quantitative Supplier Evaluation

When sourcing building blocks, analytical validation is paramount. The commercial landscape for 6-bromo-2-methyl-1H-indole-3-carbaldehyde is supported by specialized chemical vendors such as Fluorochem and BLD Pharm[1][2].

Below is a quantitative summary of the commercial specifications and physicochemical properties critical for downstream integration:

SupplierProduct CodePurity SpecMolecular WeightLogPFsp3
Fluorochem F80652495%238.08 g/mol 2.750.1
BLD Pharm BD01390634≥95%238.08 g/mol N/AN/A

Data Causality: A LogP of 2.75 indicates optimal lipophilicity for membrane permeability, while an Fsp3 of 0.1 highlights the highly aromatic, planar nature of this building block[1]. This low Fsp3 necessitates strategic


-enrichment during downstream synthesis to improve clinical viability and solubility.

Quality Control (QC): A Self-Validating Protocol

A protocol is only as robust as its failure modes. The following QC workflow is designed to fail early, preventing the introduction of impurities into expensive downstream catalytic cycles.

QCWorkflow Receipt Vendor Batch Receipt (Fluorochem / BLD Pharm) Visual Visual & Gravimetric Inspection Receipt->Visual LCMS UPLC-MS Analysis (Purity ≥95%, [M+H]+) Visual->LCMS NMR 1H & 13C NMR (DMSO-d6) Structural Verification LCMS->NMR If Purity >95% Decision Quality Gate: Accept or Reject? NMR->Decision Proceed Release to Synthesis Workflow Decision->Proceed PASS

Figure 2: Self-validating quality control workflow for commercial indole batch verification.

Step-by-Step QC Methodology
  • Gravimetric & Visual Inspection: Weigh the received vial to confirm mass. The compound should appear as a crystalline solid.

  • UPLC-MS Gating: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Run on a C18 column using a water/acetonitrile gradient with 0.1% formic acid.

    • Causality: Formic acid ensures protonation of the formyl/indole moiety. The system must confirm an

      
       isotopic doublet at 
      
      
      
      238 and 240 (due to the 1:1 ratio of
      
      
      and
      
      
      ). If UV purity at 254 nm is <95%, the batch is rejected immediately to save NMR instrument time.
  • NMR Structural Verification: Dissolve 5 mg of the validated sample in

    
    .
    
    • Causality: Why

      
       instead of 
      
      
      
      ? The indole N-H proton rapidly exchanges in protic environments and broadens in non-polar solvents. DMSO strongly hydrogen-bonds with the N-H, sharpening the diagnostic signal at ~11.5 ppm. Confirm the C3-aldehyde proton at ~10.0 ppm and the C2-methyl singlet at ~2.5 ppm.

Experimental Workflow: Standardized Knoevenagel Condensation

To demonstrate the synthetic utility of the C3-formyl group, the following self-purifying protocol details the condensation of 6-bromo-2-methyl-1H-indole-3-carbaldehyde with malononitrile.

Reagents
  • 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol, 238 mg)

  • Malononitrile (1.1 equiv, 1.1 mmol, 72.6 mg)

  • Piperidine (0.1 equiv, 0.1 mmol, 10 µL)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: Charge an oven-dried 25 mL round-bottom flask with 6-bromo-2-methyl-1H-indole-3-carbaldehyde and absolute ethanol. Add malononitrile, followed by a catalytic amount of piperidine.

    • Causality: Piperidine acts as an organocatalyst, forming a transient, highly reactive iminium intermediate with the C3-formyl group. This drastically lowers the activation energy for nucleophilic attack by malononitrile without causing unwanted side-reactions at the C6-bromo position.

  • Thermodynamic Driving: Attach a reflux condenser and heat the mixture to 80°C for 2-4 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 7:3).

  • Self-Purifying Isolation: Once complete, remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Causality: This protocol leverages the inherent physicochemical properties of the product. By conducting the reaction in ethanol, the highly conjugated, planar alkylidene product exceeds its solubility limit as it forms and crashes out of solution. This drives the equilibrium forward via Le Chatelier's principle while leaving unreacted starting materials and piperidine dissolved in the mother liquor.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) and dry under high vacuum to yield the analytically pure product without the need for column chromatography.

References

  • Fluorochem. "6-BROMO-2-METHYL-1H-INDOLE-3-CARBALDEHYDE (CAS 17826-07-2) - Specifications and Properties". Fluorochem UK. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcRVpsQfbBbkrQA4llYR6SwFf5gzFMptn87UBtOzWZONmvUdkpj3FWyltkHRG8kpLPyqiVdmk9wfBn0595yTAZ8BVsCjzx9x33FIVYqyJFWcKZJL22nk5d_XMHOrO1ml_YoDWy]
  • BLD Pharm. "103987-28-6 | 2,3-Dimethyl-1H-indole-7-carbaldehyde & Related Indole Derivatives". BLD Pharm. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0C_rpO6jtwRO2bU4mQay_TnKsX2K6M_E-gt_Xd0fsJbFxxCnk2vvrDBUykhkd71VLY2W1OQFHCvJKQl3YxTpwPGl6XO8nMxw2dlc8DLGgBpS3antWHApRTXhcT1naM0LOEE6BIh0MMAl_oP_3VA==]

Sources

Unlocking the Therapeutic Potential of Bromo-Substituted Indole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a cataloging of phenotypic effects, but as a rigorous deconstruction of molecular causality. The indole scaffold is a privileged structure in medicinal chemistry. However, the targeted introduction of a bromine atom fundamentally alters its pharmacokinetic and pharmacodynamic landscape. Bromine's large atomic radius, high electronegativity, and unique ability to participate in highly directional halogen bonding (X-bonding) significantly enhance target selectivity and membrane permeability.

This technical guide synthesizes the latest empirical data on bromo-substituted indole derivatives, detailing their mechanisms of action across anti-inflammatory, anticancer, and antimicrobial applications. By focusing on the causality behind experimental design, this document provides a self-validating framework for researchers developing next-generation therapeutics.

Anti-Inflammatory Mechanisms: Modulating the NF-κB Pathway

Brominated indoles, particularly those isolated from the marine mollusc Dicathais orbita and their synthetic analogs, have demonstrated profound anti-inflammatory properties. The primary mechanism of action involves the suppression of the nuclear factor kappa B (NF-κB) signaling cascade, a master regulator of the inflammatory response.

Compounds such as 6-bromoisatin and 6-bromoindole have been shown to significantly reduce the nuclear translocation of NF-κB in [1]. This upstream inhibition downregulates the transcription of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2)[2].

NFKB_Pathway LPS LPS Stimulation TLR4 TLR4 Receptor (Macrophage Membrane) LPS->TLR4 IKK IKK Complex Activation TLR4->IKK NFKB_Cyt NF-κB Complex (Cytoplasm) IKK->NFKB_Cyt Phosphorylation & Degradation of IκB NFKB_Nuc NF-κB Translocation (Nucleus) NFKB_Cyt->NFKB_Nuc Translocation Bromo Bromoindole Derivative (e.g., 6-Bromoindole) Bromo->NFKB_Nuc Inhibits Translocation ProInflam Pro-inflammatory Mediators (NO, TNFα, PGE2) NFKB_Nuc->ProInflam Gene Transcription

Fig 1: Mechanism of NF-κB pathway inhibition by bromoindole derivatives.

Protocol 1: In Vitro NF-κB Translocation Assay (Self-Validating System)

To accurately quantify anti-inflammatory efficacy, we utilize an immunofluorescence-based translocation assay rather than simple downstream cytokine ELISA.

  • Cell Line Selection (Causality): RAW 264.7 murine macrophages are selected because they express high endogenous levels of the TLR4 receptor, providing a highly responsive and reproducible system for LPS-induced NF-κB activation[1].

  • Step 1: Cell Seeding: Seed RAW 264.7 cells at a density of 5 × 10⁴ cells/well in 96-well optical-bottom plates. Allow overnight adherence to ensure morphological stability.

  • Step 2: Compound Pre-treatment: Replace media and pre-treat cells with brominated indoles (e.g., 40 µg/mL) for 1 hour. Causality: Pre-incubation allows the lipophilic bromoindole to penetrate the lipid bilayer and establish intracellular target engagement before the inflammatory cascade is artificially triggered.

  • Step 3: LPS Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) for 24 hours. Causality: LPS binds TLR4, triggering the IKK complex to phosphorylate IκB, thereby unmasking the nuclear localization signal on the NF-κB p65 subunit.

  • Step 4: Immunofluorescence & Quantification: Fix cells with 4% paraformaldehyde, permeabilize, and stain with anti-NF-κB p65 primary antibodies followed by a fluorophore-conjugated secondary antibody and DAPI (nuclear stain). Causality: Immunofluorescence provides spatial resolution. By calculating the ratio of nuclear to cytoplasmic fluorescence, the assay intrinsically validates whether the compound prevents translocation or merely causes general cytotoxicity.

Anticancer Efficacy: Cell Cycle Arrest and Apoptosis

Bromination at specific positions on the indole ring (e.g., C3, C5, or C6) dramatically enhances cytotoxicity against human cancer cell lines. A prime example is, which exhibits potent growth inhibition in colon cancer models[3].

The mechanism of action is multifaceted: BEI-9 downregulates cyclin D1 and cyclin A, leading to cell cycle arrest, while simultaneously inhibiting basal NF-κB activation, which sensitizes the cancer cells to apoptosis when combined with chemotherapeutic agents like camptothecin[4].

Quantitative Data Summary
CompoundTarget / Cell LineBiological EffectPotency (IC₅₀ / EC₅₀)
3-(2-bromoethyl)-indole (BEI-9) SW480 Colon CancerCell Growth Inhibition12.5 µM
3-(2-bromoethyl)-indole (BEI-9) HCT116 Colon CancerCell Growth Inhibition5.0 µM
6-bromoindole RAW 264.7 MacrophagesNO Production Inhibition~30.8 µg/mL
6-bromoisatin RAW 264.7 MacrophagesNF-κB Translocation Inhibition60.7% inhibition at 40 µg/mL

Antimicrobial and Quorum Sensing Inhibition (QSI)

Beyond human cellular targets, bromoindoles are emerging as powerful tools against agricultural and human pathogens. Interestingly, the biological activity can be precisely tuned by functionalizing the bromoindole core.

For instance, the parent compound 6-bromoindole is a highly potent inhibitor of established mycelial growth in the phytopathogenic fungus Botrytis cinerea (EC₅₀ = 11.62 µg/mL) but fails to prevent initial spore germination[5]. However, (e.g., 3-acetyl-6-bromoindole) shifts the compound's binding affinity toward fungal mitochondrial enzymes, yielding a preventative agent that achieves 100% inhibition of spore germination[5].

Furthermore, bromination significantly enhances Quorum Sensing Inhibition (QSI). In bacterial communication systems, 5-bromoindole-3-carboxaldehyde reduces the IC₅₀ of QSI by[6].

QSI_Workflow Prep Culture C. violaceum (AHL Reporter Strain) Dose Apply Bromoindole (e.g., 5-Bromoindole-3-carboxaldehyde) Prep->Dose Incubate Incubate 24h at 30°C Dose->Incubate Measure Quantify Violacein Production (OD595) Incubate->Measure Analyze Calculate IC50 Reduction vs Control Measure->Analyze

Fig 2: Self-validating colorimetric workflow for Quorum Sensing Inhibition.

Protocol 2: Quorum Sensing Inhibition (QSI) Assay
  • Bacterial Strain Selection (Causality): Chromobacterium violaceum is utilized because it produces a distinct purple pigment (violacein) strictly under the control of acyl-homoserine lactone (AHL)-mediated quorum sensing[6]. This provides a self-validating readout: a reduction in pigment without a corresponding drop in bacterial optical density confirms specific QSI rather than general bactericidal toxicity.

  • Step 1: Agar Overlay: Mix an overnight culture of C. violaceum with molten soft agar (0.5%) and pour over a solid Luria-Bertani (LB) agar base. Causality: This creates a uniform, three-dimensional lawn of bacteria, ensuring consistent diffusion gradients for the test compounds.

  • Step 2: Compound Application: Place sterile paper disks impregnated with varying concentrations of brominated indole carboxaldehydes onto the solidified agar.

  • Step 3: Incubation & Extraction: Incubate the plates at 30°C for 24 hours. Excise the agar containing the inhibition halo and extract the violacein pigment using DMSO.

  • Step 4: Spectrophotometric Measurement: Quantify the extracted violacein at OD₅₉₅. Causality: Relying on spectrophotometric quantification rather than visual halo measurement eliminates subjectivity, allowing for the precise calculation of IC₅₀ values[6].

Quantitative Antimicrobial Data Summary
CompoundPathogen / StrainBiological EffectPotency
5-bromoindole-3-carboxaldehyde C. violaceumQuorum Sensing InhibitionIC₅₀ = 13 µM (13-fold reduction)
6-bromoindole-3-carboxaldehyde C. violaceumQuorum Sensing InhibitionIC₅₀ = 19 µM (9-fold reduction)
6-bromoindole Botrytis cinereaMycelial Growth InhibitionEC₅₀ = 11.62 µg/mL
3-acetyl-6-bromoindole Botrytis cinereaSpore Germination Inhibition100% Inhibition

Conclusion & Future Perspectives

The strategic incorporation of bromine into the indole architecture represents a highly effective methodology for amplifying biological activity. Whether by exploiting halogen bonding to anchor compounds within the hydrophobic pockets of the NF-κB IKK complex, or by tuning lipophilicity to penetrate fungal spore walls, bromoindoles offer a versatile pharmacophore. Future drug development efforts must continue to leverage structure-activity relationship (SAR) data to optimize these scaffolds, transitioning them from potent in vitro probes to viable clinical candidates.

References

  • [2] /[1] Title: Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Source: Marine Drugs (PMC). URL:[Link]

  • [3] /[4] Title: 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Source: Oncology Reports (PubMed). URL:[Link]

  • [7] /[5] Title: Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Source: Agronomy (MDPI). URL:[Link]

  • [8] /[6] Title: Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Source: Microbiology Research (MDPI). URL:[Link]

Sources

Technical Deep Dive: Reactivity of the Indole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Electronic Rationale

The indole scaffold is ubiquitous in pharmacopeia, serving as the core pharmacophore for over 5% of all FDA-approved drugs (e.g., Sumatriptan, Indomethacin, Osimertinib). For the medicinal chemist, mastering indole reactivity is not merely about synthesis; it is about predicting metabolic liabilities and exploiting regioselectivity for late-stage functionalization.

The Electronic Paradox: Indole is


-excessive (10 

-electrons over 9 atoms), making it highly susceptible to electrophilic attack. However, its reactivity is heavily skewed.
  • C3 (The Kinetic Trap): The HOMO coefficient is highest at C3. Electrophilic attack here preserves the aromaticity of the fused benzene ring in the transition state (Wheland intermediate).

  • C2 (The Thermodynamic/Synthetic Challenge): Attack at C2 disrupts the benzene aromaticity, making it kinetically disfavored under standard EAS (Electrophilic Aromatic Substitution) conditions. Accessing C2 requires "tricking" the system via lithiation, directing groups, or transition-metal catalysis.

  • N1 (The Acidic Handle): With a pKa of ~16.2 (in DMSO), the N-H is a weak acid, necessitating specific bases for functionalization and serving as a primary site for metabolic glucuronidation.

Reactivity Landscape & Regiocontrol

The C3-Selectivity Dominance (EAS)

In standard medicinal chemistry workflows involving nitration, halogenation, or acylation, C3 is the exclusive site of reaction.

  • Mechanism: The electrophile (

    
    ) attacks C3, forming a cation at C2. This intermediate is stabilized by the nitrogen lone pair forming an iminium ion, while the benzene ring remains intact.
    
  • Medicinal Implication: This makes C3 the easiest position to decorate but also the most metabolically vulnerable to oxidative enzymes (see Section 3).

Reversing Selectivity: Accessing C2

To functionalize C2, one must bypass the inherent electronic bias. Two primary strategies dominate high-value drug synthesis:

  • C2-Lithiation (The Protection Strategy):

    • Requirement: The N1 proton must be protected (e.g., with Boc, TIPS, or Phenylsulfonyl) to prevent deprotonation.

    • Mechanism:[1][2][3][4][5] Treatment with a strong base (e.g., n-BuLi) effects Directed ortho-Metalation (DoM) or simple deprotonation at C2 (the most acidic C-H site, pKa ~38).

    • Utility: Allows reaction with electrophiles (aldehydes, halides) at C2.

  • Transition Metal C-H Activation:

    • Mechanism:[1][2][3][4][5] Pd(II) or Rh(III) catalysts coordinate to the nitrogen (often requiring a directing group like Pyridine or Acetyl) to activate the C2-H bond via a concerted metalation-deprotonation (CMD) pathway.

Visualization: The Indole Decision Tree

The following diagram maps the decision logic for functionalizing the indole core.

IndoleReactivity Indole Indole Scaffold C3_Path Electrophilic Attack (EAS) Indole->C3_Path Standard Electrophiles (POCl3, Br2) C2_Path C2-Functionalization Strategy Indole->C2_Path Reversing Selectivity N1_Path N-Deprotonation (Base) Indole->N1_Path Base (NaH, Cs2CO3) C3_Product C3-Substituted Indole (Kinetic Product) C3_Path->C3_Product Protection 1. N-Protection (Boc/SEM) 2. Lithiation (n-BuLi) C2_Path->Protection CH_Act Pd/Rh-Catalyzed C-H Activation C2_Path->CH_Act C2_Product C2-Substituted Indole Protection->C2_Product CH_Act->C2_Product N1_Product N-Alkylated/Arylated Indole N1_Path->N1_Product

Caption: Decision matrix for regioselective functionalization of the indole scaffold.

Metabolic Liabilities & Bioactivation

A critical aspect of indole medicinal chemistry is its metabolic fate. The electron-rich nature that facilitates EAS also facilitates oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19).

The 2,3-Epoxide & Imine Methide Trap
  • Epoxidation: P450 enzymes oxidize the C2=C3 double bond to form an indole-2,3-epoxide.

  • Rearrangement: This epoxide is unstable and rearranges to form 3-hydroxyindole (indoxyl) or oxindole.

  • Toxicity: If the indole has a leaving group at C3 (e.g., 3-methylindole/skatole), it can form a reactive 3-methyleneindolenine (imine methide) . This is a potent electrophile that alkylates DNA and proteins, leading to hepatotoxicity.

Mitigation Strategy:

  • Block C3: Substitution with electron-withdrawing groups (F, Cl, CN) at C3 reduces electron density and oxidative susceptibility.

  • Scaffold Hopping: Replacing C3 with Nitrogen (Indazole) or C7 with Nitrogen (7-Azaindole) lowers the HOMO energy, increasing metabolic stability.

Detailed Experimental Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack)

Standard for introducing a carbon handle at C3 without metal catalysis.

Reagents: Indole (1.0 equiv), POCl


 (1.1 equiv), DMF (excess/solvent).
Safety:  POCl

is corrosive and reacts violently with water.
  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol indole) to 0°C.

  • Active Species Formation: Add POCl

    
     dropwise. Stir for 30 min at 0°C to generate the Vilsmeier chloroiminium salt (white precipitate may form).
    
  • Addition: Add the indole substrate (dissolved in minimal DMF) dropwise to the mixture.

  • Reaction: Warm to room temperature. If the substrate is electron-deficient, heat to 60°C. Monitor by TLC (usually 1-4 hours).

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water containing NaOAc or NaOH (2M). Note: Basic hydrolysis is required to convert the intermediate iminium salt to the aldehyde.

  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
Protocol B: C2-Selective Arylation (C-H Activation)

Modern approach avoiding pre-functionalized organometallics.

Reagents: N-Pivaloyl-indole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)


 (5 mol%), AgOAc (2.0 equiv), PivOH (0.5 equiv).
Solvent:  Toluene (0.2 M).
  • Setup: Charge a pressure tube with N-Pivaloyl-indole, Aryl Iodide, Pd(OAc)

    
    , and AgOAc.
    
  • Additives: Add Pivalic acid (PivOH). Mechanism Note: PivOH acts as a proton shuttle, facilitating the Concerted Metalation-Deprotonation (CMD) step at C2.

  • Reaction: Seal the tube and heat to 110°C for 16 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Ag salts.

  • Purification: Concentrate and purify via flash chromatography. The N-pivaloyl group can be removed subsequently with LiOH/MeOH.

Comparative Data: Indole vs. Bioisosteres[7]

The following table summarizes physicochemical properties critical for lead optimization.

ScaffoldpKa (N-H)C3-NucleophilicityMetabolic StabilityKey Liability
Indole ~16.2HighLow-ModerateC2-C3 Epoxidation
Indazole ~13.8LowHighN-Glucuronidation
7-Azaindole ~15.8ModerateHighRare (Pyridyl-N oxidation)
Oxindole ~18.5N/A (Amide-like)HighHydrolysis

Metabolic Pathway Visualization

Understanding the bioactivation pathway is crucial for safety assessments.

MetabolicPathway Indole Indole Drug Epoxide Indole-2,3-Epoxide (Unstable) Indole->Epoxide CYP450 (Oxidation) Indoxyl 3-Hydroxyindole (Indoxyl) Epoxide->Indoxyl Rearrangement Imine Imine Methide (Reactive Electrophile) Indoxyl->Imine -H2O (If C3-Alkyl) Gluc O-Glucuronide (Excretion) Indoxyl->Gluc UGT (Phase II) Adduct Protein/DNA Adduct (Toxicity) Imine->Adduct Nucleophilic Attack

Caption: Bioactivation pathway of 3-alkylindoles leading to potential hepatotoxicity.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608–9644. [Link]

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Topics in Heterocyclic Chemistry, 26. Springer. [Link]

  • Zhang, M.-Z., Chen, Q., & Yang, G.-F. (2015). A Review on Recent Developments of Indole-Containing Antiviral Agents. European Journal of Medicinal Chemistry, 89, 421–441. [Link]

  • Leveque, C., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[6] MedChemComm, 10, 12-25. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193. [Link]

Sources

Technical Guide: Chemical Properties & Applications of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde

[1]

Executive Summary

6-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-07-2) is a trisubstituted indole scaffold of significant value in medicinal chemistry.[1][2][3] It serves as a "privileged structure" due to its ability to engage in divergent synthetic pathways: the C-3 formyl group allows for rapid library generation via condensation reactions (e.g., hydrazones, Schiff bases), while the C-6 bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend molecular complexity.[1] This compound is primarily utilized as an intermediate in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes.

Chemical Identity & Physical Properties[1][3][4][5][6][7]

PropertyData
Chemical Name 6-Bromo-2-methyl-1H-indole-3-carbaldehyde
CAS Number 17826-07-2
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Pale yellow to beige solid
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
SMILES CC1=C(C=O)C2=C(N1)C=C(Br)C=C2
Melting Point Note: Experimental values vary by purity; analogs typically melt between 190–210°C.[1][2][4][5][6]

Synthetic Pathways

The synthesis of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde is most reliably achieved through the Vilsmeier-Haack formylation of the precursor 6-bromo-2-methylindole.[1] This precursor is itself typically accessible via a Fischer Indole Synthesis using (3-bromophenyl)hydrazine and acetone (or a synthetic equivalent).[1]

Retrosynthetic Analysis

The strategic disconnection reveals the indole core construction followed by C-3 functionalization.[1]

RetrosynthesisTarget6-Bromo-2-methyl-1H-indole-3-carbaldehydePrecursor6-Bromo-2-methylindoleTarget->PrecursorFormylation (C-3)StartingMat(3-Bromophenyl)hydrazine+ AcetonePrecursor->StartingMatFischer Indole SynthesisReagentsVilsmeier-Haack(POCl3 + DMF)

Figure 1: Retrosynthetic logic for accessing the target scaffold.

Detailed Protocol: Vilsmeier-Haack Formylation

Objective: Introduction of the aldehyde moiety at the C-3 position.[1]

Reagents:

  • 6-Bromo-2-methylindole (1.0 equiv)[1]

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent/reagent)

  • Ice/Water (for quenching)[7][8]

  • Saturated Na₂CO₃ or NaOH (for neutralization)

Procedure:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 15–20 minutes. Stir for 30 minutes at 0°C to form the chloroiminium salt (Vilsmeier reagent).

  • Addition: Dissolve 6-bromo-2-methylindole in a minimum volume of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1][9]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 2–4 hours. Monitor progress by TLC (typically hexane:ethyl acetate 7:3).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

  • Hydrolysis: Neutralize the acidic solution to pH 8–9 using saturated Na₂CO₃ or 2M NaOH. The product usually precipitates as a solid.[1]

  • Isolation: Filter the precipitate, wash with copious water, and dry under vacuum. Recrystallize from ethanol or ethanol/water if necessary.[1]

Mechanistic Note: The 2-methyl group sterically influences the C-3 position but also increases electron density, generally facilitating the electrophilic aromatic substitution at C-3 compared to the non-methylated analog.[1]

Chemical Reactivity & Derivatization

The molecule possesses three distinct "handles" for chemical modification, allowing for orthogonal functionalization.

Reactivity Profile[1]
  • C-3 Formyl Group (Aldehyde):

    • Condensation: Reacts with amines, hydrazines, and semicarbazides to form Schiff bases. These derivatives are often investigated for antimicrobial and antifungal activity.[1]

    • Oxidation/Reduction: Can be oxidized to the carboxylic acid (using NaClO₂) or reduced to the alcohol (using NaBH₄).

    • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form acrylonitrile derivatives.

  • C-6 Bromine Atom:

    • Cross-Coupling: Acts as an electrophile in Pd-catalyzed Suzuki-Miyaura coupling (with boronic acids) to introduce aryl or heteroaryl groups.[1]

    • Amination: Buchwald-Hartwig amination to introduce substituted amines.[1]

  • N-1 Indole Nitrogen:

    • Alkylation: Deprotonation with NaH followed by reaction with alkyl halides allows for N-alkylation, modifying solubility and binding affinity.[1]

Divergent Synthesis Workflow

The following diagram illustrates how this scaffold serves as a central hub for library generation.

ReactivityCore6-Bromo-2-methyl-1H-indole-3-carbaldehydeSchiffHydrazones/Schiff Bases(Antimicrobial)Core->SchiffR-NH2 / H+AlcoholIndole-3-methanol(Reduction)Core->AlcoholNaBH4Suzuki6-Aryl-indoles(Suzuki Coupling)Core->SuzukiAr-B(OH)2 / Pd(0)Buchwald6-Amino-indoles(Buchwald-Hartwig)Core->BuchwaldHNR2 / Pd(0)NAlkN-Alkyl Indoles(NaH, R-X)Core->NAlkBase / R-X

Figure 2: Divergent synthetic pathways utilizing the C-3, C-6, and N-1 reactive sites.[1]

Medicinal Chemistry Applications

Kinase Inhibition

Indole-3-carbaldehydes are frequent precursors to indazoles and other fused heterocycles that target protein kinases.[1] The 2-methyl group can provide selectivity by interacting with the gatekeeper residues in the ATP-binding pocket of kinases.[1]

  • Mechanism:[1][5][10][11] The aldehyde can be converted to an oxime and subsequently rearranged or cyclized to form tricyclic systems that mimic ATP.[1]

Antimicrobial & Antifungal Agents

Schiff base derivatives (specifically hydrazones and thiosemicarbazones) of 6-bromo-2-methyl-1H-indole-3-carbaldehyde have demonstrated bioactivity.[1]

  • Structure-Activity Relationship (SAR): The C-6 bromine enhances lipophilicity (LogP), improving membrane permeability, while the Schiff base moiety often chelates metal ions essential for bacterial enzymes.

  • Key Derivative: Condensation with isoniazid or thiosemicarbazide yields compounds with potent anti-tubercular and antifungal profiles.[1]

Safety & Handling

  • Hazards: Classified as Irritant (Xi).

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid over time.[1]

  • Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents and strong bases.[1]

References

  • Vilsmeier-Haack Reaction Mechanism & Protocol : Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][7][8][9][10][11][12][13][14] Link

  • Synthesis of Indole-3-carboxaldehydes : Organic Syntheses, Coll.[1] Vol. 4, p. 539 (1963). Link

  • Antimicrobial Activity of Indole Schiff Bases : Panwar, H., et al. (2006). Synthesis and antimicrobial activity of some new Schiff bases of 5-substituted isatin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Compound Data (PubChem) : 6-Bromoindole-3-carbaldehyde (Analog Reference).[1] National Library of Medicine.[1] Link

Methodological & Application

use of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde in Organic Synthesis CAS: 17826-07-2 Content Type: Technical Application Note & Protocol Guide[1][2][3]

A Tri-Functional Scaffold for Medicinal Chemistry[2][3]

Executive Summary

6-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS 17826-07-2) is a specialized heterocyclic building block distinguished by its three orthogonal reactive handles: a C3-formyl group, a C6-bromide, and the indole N1-amine.[1][2][3] Unlike the more common unsubstituted indole-3-carbaldehydes, the 2-methyl substituent blocks the C2 position, preventing common electrophilic side reactions and enhancing the lipophilicity of the scaffold.[2]

This guide details the strategic application of this compound in the synthesis of antiviral, antimicrobial, and anticancer agents.[3] It focuses on two primary diversification pathways: C3-condensation (Schiff bases/hydrazones) and C6-cross-coupling (Suzuki-Miyaura).[2][3]

Chemical Profile & Reactivity Logic

Physicochemical Properties
PropertyDataNote
CAS Number 17826-07-2Specific to the 2-methyl isomer.[1][2][3]
Formula C₁₀H₈BrNOMW: 238.08 g/mol
Appearance Off-white to pale yellow solidLight sensitive; store in dark.[2][3]
Solubility DMSO, DMF, hot EthanolLimited solubility in water/hexane.
Melting Point 228–232 °CHigh crystallinity indicates strong intermolecular H-bonding.[2][3]
The "Tri-Functional" Reactivity Map

The utility of this scaffold lies in the ability to selectively functionalize specific sites without protecting groups.[3]

Figure 1: Orthogonal reactivity map.[3] The C2-methyl group (grey) directs reactivity away from the 2-position, simplifying regioselectivity.[2]

Application Protocols

Protocol A: Synthesis of Biologically Active Schiff Bases (Hydrazones)

Context: Indole-3-hydrazones are potent pharmacophores often screened for antimicrobial (MRSA) and antiviral (Influenza/SARS-CoV-2) activity.[2][3] The 2-methyl group enhances metabolic stability compared to the C2-H analogs.[2][3]

Materials
  • Substrate: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Reagent: Hydrazine derivative (e.g., Isonicotinic acid hydrazide, Phenylhydrazine) (1.1 equiv)[3]

  • Catalyst: Glacial Acetic Acid (cat.[3] 2-3 drops)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[3]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol (238 mg) of the indole aldehyde in 10 mL of absolute ethanol. Note: Mild heating (40°C) may be required for complete dissolution.[3]

  • Activation: Add 2-3 drops of glacial acetic acid. This protonates the carbonyl oxygen, accelerating nucleophilic attack.[3]

  • Addition: Add 1.1 mmol of the hydrazine/amine component.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.[3]6) should disappear, replaced by a lower Rf product (imine/hydrazone).[3]

  • Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange).[3]

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from hot ethanol/DMF mixture if necessary.

Self-Validating Checkpoint: The appearance of a sharp singlet at 8.3–8.6 ppm in ¹H NMR (DMSO-d₆) corresponds to the azomethine proton (-CH=N-), confirming Schiff base formation.[2][3]

Protocol B: C6-Diversification via Suzuki-Miyaura Coupling

Context: The C6-bromine is less reactive than the aldehyde.[2][3] To preserve the aldehyde, protecting it is usually unnecessary if mild bases (K₃PO₄) and anhydrous conditions are used, but high temperatures can lead to side reactions.[3] This protocol installs an aryl group at C6.[2][3]

Materials
  • Substrate: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3–5 mol%)[3]

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)[3]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]

  • Atmosphere: Argon or Nitrogen[2]

Step-by-Step Methodology
  • Degassing: Sparge the solvent mixture (Dioxane/Water) with argon for 20 minutes prior to use.[3] Oxygen is the enemy of Palladium(0).[3]

  • Loading: In a Schlenk tube or pressure vial, combine the indole aldehyde (1.0 mmol), aryl boronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂[3]·DCM (0.03 mmol).[3] Cap the vial and purge with argon for 5 minutes.

  • Reaction: Add the degassed solvent (5 mL). Seal the vessel and heat to 80–90°C for 12–16 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[3]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expert Insight: If the boronic acid is electron-poor, the reaction may be sluggish.[3] Switch to Pd₂(dba)₃ / XPhos for higher turnover. The aldehyde group generally survives these conditions intact.[3]

Experimental Workflow Diagram

Figure 2: Decision tree for divergent synthesis from the 6-bromo-2-methyl-indole core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Incomplete water removalAdd molecular sieves (3Å) to the reaction or use a Dean-Stark trap if using Toluene.
Aldehyde Oxidation Air exposure during couplingEnsure strict Argon atmosphere.[2][3] The aldehyde can oxidize to carboxylic acid (lower Rf).[3]
Protodeboronation High temperature/BaseIn Suzuki coupling, reduce temp to 70°C or switch base to K₃PO₄.
N-Alkylation Side Product Use of strong base (NaH)Avoid NaH/DMF if the intention is C-coupling.[2][3] The NH is acidic (pKa ~17).[3]

Safety & Handling (E-E-A-T)

  • Bromine Handling: While the bromine is bound, combustion of this compound can release toxic hydrogen bromide (HBr) gas.[3]

  • Sensitizer: Indole aldehydes can be skin sensitizers.[2][3] Use nitrile gloves and work in a fume hood.[3]

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The aldehyde is susceptible to autoxidation to the carboxylic acid over long periods of air exposure.[3]

References

  • PubChem. (n.d.).[2][3] 6-Bromoindole-3-carbaldehyde (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine.[2][3] Retrieved March 5, 2026, from [Link][3]

  • Thanikachalam, P., et al. (2025).[3][6] Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. Retrieved March 5, 2026, from [Link]

Sources

derivatization reactions of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Derivatization of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde

Abstract

6-Bromo-2-methyl-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a nucleophilic indole core, an electrophilic aldehyde, and a versatile bromine handle for cross-coupling, makes it an exceptionally valuable precursor for generating diverse molecular architectures. The indole nucleus itself is a well-established "privileged scaffold," frequently found in molecules with significant biological activity.[2][3] This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for several key derivatization reactions centered on the aldehyde functionality, enabling the synthesis of novel compounds for further investigation.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone of pharmaceutical research, prized for its ability to mimic peptide structures and engage in various biological interactions.[2] The subject of this guide, 6-Bromo-2-methyl-1H-indole-3-carbaldehyde, combines this privileged core with a strategically placed formyl group at the C3 position—the most common site for electrophilic substitution on the indole ring.[4] This aldehyde group serves as a versatile anchor for a multitude of chemical transformations, allowing for molecular elaboration through carbon-carbon and carbon-nitrogen bond formation, as well as oxidation and reduction.[1][4] These derivatizations are crucial for probing structure-activity relationships (SAR) in drug discovery programs, particularly in the fields of oncology and neurology.[1]

This document details field-proven protocols for four fundamental classes of derivatization reactions: Knoevenagel Condensation, Wittig Olefination, Reductive Amination, and Oxidation/Reduction of the formyl group. Each section explains the underlying chemical principles and provides step-by-step procedures designed for reproducibility and scalability.

Carbon-Carbon Bond Formation: Expanding the Core Scaffold

The creation of new C-C bonds is fundamental to increasing molecular complexity. The electrophilic nature of the aldehyde in 6-Bromo-2-methyl-1H-indole-3-carbaldehyde makes it an ideal substrate for reactions with carbon-based nucleophiles.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction that involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product.[5][6] This transformation is widely used to synthesize precursors for pharmaceuticals and functional polymers.[6][7]

Mechanism Insight: The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, boric acid) to generate a nucleophilic enolate.[7][8] This enolate then performs a nucleophilic attack on the carbonyl carbon of the indole-3-carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the thermodynamically stable conjugated system.[8]

Knoevenagel_Condensation Start 6-Bromo-2-methyl-1H-indole-3-carbaldehyde + Active Methylene Compound (Z-CH₂-Z') Intermediate Aldol-type Intermediate Start->Intermediate Nucleophilic Attack Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Start Initiates Reaction Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H₂O)

Caption: General scheme of the Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of (E)-2-(6-Bromo-2-methyl-1H-indol-3-yl)-3-(cyano)acrylamide

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.19 g, 5.0 mmol, 1.0 eq) and 2-cyanoacetamide (0.46 g, 5.5 mmol, 1.1 eq).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate mobile phase.

  • Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.

  • Purification: Dry the product under vacuum. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Table 1: Representative Knoevenagel Condensation Reactions

EntryActive Methylene CompoundCatalystTypical Yield
1MalononitrilePiperidine>90%
2Ethyl CyanoacetatePiperidine~85%
32-CyanoacetamidePiperidine~88%
4Barbituric AcidBoric Acid~92%
Wittig Reaction

A cornerstone of organic synthesis, the Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[9][10] A key advantage is the unambiguous placement of the resulting double bond.[10]

Mechanism Insight: The reaction proceeds via the nucleophilic attack of the ylide's carbon on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane ring.[11] This unstable intermediate then collapses, yielding the alkene and a highly stable triphenylphosphine oxide byproduct, which is the driving force of the reaction.[11][12] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[11][12]

Wittig_Reaction_Workflow cluster_0 Part 1: Ylide Formation cluster_1 Part 2: Olefination Pph3 Triphenylphosphine Salt Phosphonium Salt Pph3->Salt SN2 AlkylHalide Alkyl Halide (R-CH₂-X) AlkylHalide->Salt Ylide Phosphorus Ylide Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde 6-Bromo-2-methyl-1H- indole-3-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Product Alkene Product + Ph₃P=O Oxaphosphetane->Product Decomposition Ylide_ref Phosphorus Ylide Ylide_ref->Oxaphosphetane

Caption: Workflow for the Wittig reaction, from ylide synthesis to olefination.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-3-(prop-1-en-1-yl)-1H-indole

  • Ylide Preparation (under inert atmosphere):

    • To a flame-dried 100 mL Schlenk flask under argon, add ethyltriphenylphosphonium bromide (2.23 g, 6.0 mmol, 1.2 eq).

    • Add anhydrous tetrahydrofuran (THF, 30 mL) via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 mL, 5.5 mmol, 1.1 eq) dropwise. A deep orange/red color indicates ylide formation.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Olefination Reaction:

    • In a separate flask, dissolve 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.19 g, 5.0 mmol, 1.0 eq) in anhydrous THF (15 mL).

    • Cool the ylide solution back to 0°C and add the aldehyde solution dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC (9:1 hexane/ethyl acetate).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate the alkene product.

Carbon-Nitrogen Bond Formation: Introducing Amine Functionality

The introduction of nitrogen-containing functional groups is a critical step in the synthesis of many bioactive molecules.

Reductive Amination

Reductive amination is a highly efficient method for converting aldehydes into amines.[13] The reaction proceeds in two stages: the formation of an imine or iminium ion intermediate, followed by its reduction to an amine.[14]

Mechanism Insight: The aldehyde first reacts with a primary or secondary amine to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which is mild enough not to reduce the starting aldehyde, then reduces the C=N double bond to afford the final amine product.[13]

Reductive_Amination Start Indole Aldehyde + Amine (R₂NH) Imine Imine/Iminium Ion Intermediate Start->Imine Condensation (-H₂O) Product Amine Product Imine->Product Reduction Reducer Reducing Agent (e.g., STAB) Reducer->Imine Donates Hydride

Caption: Key steps in the reductive amination of an aldehyde.

Experimental Protocol: Synthesis of N-Benzyl-1-(6-bromo-2-methyl-1H-indol-3-yl)methanamine

  • Setup: In a 100 mL round-bottom flask, dissolve 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.19 g, 5.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 25 mL).

  • Amine Addition: Add benzylamine (0.55 mL, 5.0 mmol, 1.0 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze imine formation.

  • Stirring: Stir the mixture at room temperature for 1 hour.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.27 g, 6.0 mmol, 1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight. Monitor completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography (eluting with a DCM/methanol gradient) to yield the pure secondary amine.

Table 2: Scope of Reductive Amination

EntryAmineReducing AgentSolventTypical Yield
1AnilineSTABDCE~85%
2MorpholineNaBH₃CNMeOH~90%
3Ammonium AcetateNaBH₃CNMeOH~70% (Primary Amine)[15]
4CyclopropylamineSTABDCE~88%

Oxidation and Reduction of the Formyl Group

Simple manipulation of the aldehyde's oxidation state provides direct access to two other critical functional groups: carboxylic acids and primary alcohols.

Oxidation to Carboxylic Acid

The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation and other transformations.[16][17] A variety of oxidizing agents can be employed, with Oxone (potassium peroxymonosulfate) being a mild, efficient, and environmentally friendly option.[18]

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid

  • Setup: Dissolve 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.19 g, 5.0 mmol) in N,N-dimethylformamide (DMF, 20 mL) in a 100 mL flask.

  • Oxidant Preparation: In a separate beaker, prepare a solution of Oxone (4.6 g, 7.5 mmol, 1.5 eq) in water (20 mL).

  • Reaction: Add the Oxone solution to the aldehyde solution and stir vigorously at room temperature for 6-8 hours.

  • Work-up: Pour the reaction mixture into cold water (100 mL). The carboxylic acid product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the desired carboxylic acid.

Reduction to Alcohol

Reduction of the aldehyde affords the primary alcohol, a useful intermediate for ether synthesis or conversion to a leaving group. Sodium borohydride (NaBH₄) is an inexpensive and selective reagent for this purpose.[19]

Experimental Protocol: Synthesis of (6-Bromo-2-methyl-1H-indol-3-yl)methanol

  • Setup: In a 100 mL round-bottom flask, suspend 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (1.19 g, 5.0 mmol) in methanol (30 mL).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (0.28 g, 7.5 mmol, 1.5 eq) slowly in small portions. Caution: Vigorous hydrogen gas evolution.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of water (20 mL).

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. The product will precipitate from the aqueous residue. Collect the solid by filtration, wash with cold water, and dry.

Conclusion

6-Bromo-2-methyl-1H-indole-3-carbaldehyde is a remarkably versatile synthetic intermediate. The protocols detailed in this guide demonstrate the straightforward conversion of its aldehyde moiety into a wide array of functional groups, including alkenes, amines, carboxylic acids, and alcohols. These derivatization reactions provide a robust toolkit for researchers in drug discovery and materials science to generate novel molecular entities with diverse properties and potential applications.

References

  • Vertex AI Search. (n.d.). 6-Bromo-1-methylindole-2-carbaldehyde synthesis - ChemicalBook.
  • Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde.
  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
  • ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (2020, October 15). Wittig reaction.
  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Unknown Source. (n.d.). Wittig Reaction: Synthesis of Alkenes.
  • Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism.
  • Fluorochem. (n.d.). 6-BROMO-2-METHYL-1H-INDOLE-3-CARBALDEHYDE (CAS 17826-07-2).
  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • MDPI. (2013, June 6). Biomedical Importance of Indoles.
  • ResearchGate. (n.d.). Reductive amination of aldehydes to primary amines.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 3-bromo-1H-indole-2-carbaldehyde.
  • MDPI. (2024, July 19). Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • PMC. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
  • PMC. (2025, November 20). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr).
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • BenchChem. (2025). A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Po.
  • BenchChem. (2025). Synthesis of 3-bromo-1H-indole-2-carbaldehyde from Indole: A Technical Guide.
  • PMC - NIH. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid.
  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • MedchemExpress.com. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde (6-Bromoindole-3-carboxaldehyde) | Biochemical Reagent.
  • PMC - NIH. (n.d.). Selective Enzymatic Reduction of Aldehydes.
  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-indole-3-carboxylic acid.
  • RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances.
  • Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
  • MDPI. (2015, June 8). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.

Sources

6-Bromo-2-methyl-1H-indole-3-carbaldehyde as an intermediate for bioactive compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde in Advanced Bioactive Compound Synthesis

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-07-2)

Introduction & Structural Rationale

The indole nucleus is a ubiquitous, privileged structural motif in medicinal chemistry, playing a pivotal role in the discovery of anti-inflammatory, anti-cancer, and anti-microbial agents[1]. Among its derivatives, indole-3-carboxaldehyde (I3A) has emerged as a highly versatile scaffold for generating therapeutic agents[1][2].

  • C3-Carbaldehyde (Electrophilic Hub): Retains the aromaticity of the pyrrole ring while providing a reactive center for C-C (Knoevenagel, Wittig) and C-N (reductive amination, Schiff base) bond formation[2].

  • C6-Bromo (Cross-Coupling Handle): Provides a robust site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The C6 position is sterically accessible, ensuring high oxidative addition rates compared to C4 or C7 halogens.

  • C2-Methyl (Steric & Electronic Modulator): The methyl group sterically shields the C2 position, preventing unwanted C2-alkylation or dimerization during harsh basic conditions. Electronically, it donates electron density into the indole core, subtly modulating the pKa of the N-H bond and the electrophilicity of the C3-aldehyde.

Divergent Synthetic Pathways

The orthogonal nature of the C3-aldehyde and C6-bromide allows for sequential, chemoselective functionalization. Below is a logical map of the divergent synthetic pathways accessible from this intermediate.

G Start 6-Bromo-2-methyl-1H- indole-3-carbaldehyde Suzuki Suzuki-Miyaura Coupling (C6) Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 K2CO3, Dioxane/H2O Knoevenagel Knoevenagel Condensation (C3) Start->Knoevenagel Active Methylene Piperidine, EtOH RedAmination Reductive Amination (C3) Start->RedAmination R-NH2, NaBH(OAc)3 DCE, AcOH Prod1 6-Aryl-2-methyl-1H- indole-3-carbaldehyde Suzuki->Prod1 Prod2 3-Vinyl-6-bromo-2-methyl- 1H-indole Knoevenagel->Prod2 Prod3 3-Aminomethyl-6-bromo- 2-methyl-1H-indole RedAmination->Prod3

Figure 1: Divergent chemoselective functionalization pathways of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can confirm intermediate success before proceeding to subsequent steps.

Protocol A: C6 Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the C6 position while leaving the C3-aldehyde intact for downstream modification.

Mechanistic Causality: 1,4-Dioxane/Water (4:1) is selected as the solvent system to ensure homogeneous dissolution of both the hydrophobic indole/boronic acid and the inorganic base (K₂CO₃). Degassing is mandatory to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species by atmospheric oxygen.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add 6-bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol)[3], aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-dioxane and distilled water (4:1 v/v, 10 mL).

  • Base Addition: Add K₂CO₃ (2.0 equiv). Note: The mild base prevents unwanted aldol condensation of the C3-aldehyde.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble with ultra-pure N₂ for 15 minutes.

  • Reaction: Heat the mixture to 90°C under an N₂ atmosphere for 12–16 hours.

  • Self-Validation (TLC/NMR): Monitor by TLC (Hexanes/EtOAc 3:1). Upon completion, take a crude ¹H NMR. Validation marker: The aldehyde proton singlet at δ ~10.1 ppm must remain intact, while the C6/C7 aromatic proton coupling patterns will shift, confirming selective C6 reaction.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Charge Flask Indole, Ar-B(OH)2, Pd(PPh3)4 Step2 2. Degas Solvent Dioxane/H2O (4:1), N2 purge Step1->Step2 Step3 3. Add Base Aq. K2CO3 (2.0 eq) Step2->Step3 Step4 4. Heat Reaction 90°C, 12-16 hours Step3->Step4 Step5 5. Workup & Extraction EtOAc/H2O, Brine wash Step4->Step5 Step6 6. Purification Silica Gel Column (Hex/EtOAc) Step5->Step6

Figure 2: Step-by-step workflow for the C6 Suzuki-Miyaura Cross-Coupling.

Protocol B: C3 Knoevenagel Condensation

This protocol utilizes the aldehyde to generate extended conjugated systems, often utilized in the synthesis of fluorescent probes or kinase inhibitors.

Mechanistic Causality: Piperidine acts as a nucleophilic catalyst. It condenses with the C3-aldehyde to form a highly electrophilic iminium ion intermediate. This dramatically lowers the activation energy for the nucleophilic attack by the deprotonated active methylene compound, accelerating the reaction compared to uncatalyzed conditions.

Step-by-Step Procedure:

  • Preparation: Dissolve 6-bromo-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 equiv) in absolute ethanol (10 mL).

  • Catalysis: Add catalytic piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv). Note: The combination of piperidine and acetic acid forms a buffered system that optimizes iminium ion formation.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

  • Self-Validation (Precipitation): The product typically precipitates out of the hot ethanol solution as a brightly colored solid due to extended conjugation.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Drying: Dry the solid under high vacuum to afford the pure product. Validation marker: Disappearance of the aldehyde proton at δ ~10.1 ppm and appearance of a new vinyl proton singlet at δ 7.5–8.5 ppm in ¹H NMR.

Quantitative Data Summary

The table below summarizes the expected experimental parameters and analytical validation markers for the key transformations of 6-bromo-2-methyl-1H-indole-3-carbaldehyde.

Reaction TypeTarget PositionReagents / CatalystTemp / TimeTypical Yield¹H NMR Validation Marker (CDCl₃ / DMSO-d₆)
Suzuki Coupling C6Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃90°C / 12-16h75–85%Retention of C3-CHO singlet at δ 10.1 ppm; shift of C6/C7 protons.
Knoevenagel C3Malononitrile, Piperidine80°C / 2-4h80–95%Loss of δ 10.1 ppm singlet; appearance of vinyl proton at δ 7.8-8.2 ppm.
Reductive Amination C3R-NH₂, NaBH(OAc)₃, AcOH25°C / 6-12h65–80%Loss of δ 10.1 ppm singlet; appearance of C3-CH₂ multiplet at δ 3.8-4.2 ppm.
N-Alkylation N1R-X, NaH, DMF0°C to RT / 4h85–90%Loss of broad N-H singlet at δ 11.5-12.0 ppm.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldehyde Source: ResearchGate URL:[Link]

Sources

Strategic Synthesis of Kinase Inhibitors: The Substituted Indole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-KIN-IND-04

Executive Summary

The indole scaffold represents a "privileged structure" in kinase inhibitor design due to its high fidelity in mimicking the purine ring of Adenosine Triphosphate (ATP). By effectively occupying the ATP-binding pocket, substituted indoles can function as potent Type I (ATP-competitive) or Type II (allosteric) inhibitors. This guide provides high-precision protocols for synthesizing indole-based kinase inhibitors, focusing on three critical workflows: Core Scaffold Construction (Fischer Indole), Hinge-Region Functionalization (Knoevenagel Condensation for Oxindoles), and Symmetric Bis-Indole Assembly (Maleimide coupling).

Structural Activity Relationship (SAR) & Design Logic

Effective kinase inhibition requires precise chemical topology. The indole core serves as the anchor, but efficacy is determined by substitutions at the C3, C5, and N1 positions.

  • The Hinge Binder (N1/C3): The indole N-H often functions as a hydrogen bond donor to the kinase hinge region (e.g., Glu residues). Substituents at C3 project into the solvent-accessible region or deep into the hydrophobic pocket, depending on the linker.

  • The Specificity Pocket (C5/C6): Substitutions here (e.g., halogens, solubilizing groups) target the "gatekeeper" residues, determining selectivity between homologous kinases (e.g., VEGFR vs. PDGFR).

Visualization: Kinase Inhibitor Synthetic Logic

IndoleSAR ATP_Pocket ATP Binding Pocket Indole_Core Indole Scaffold Indole_Core->ATP_Pocket Mimics Purine Hinge Hinge Region (H-Bonding) Indole_Core->Hinge N1 Interaction Gatekeeper Gatekeeper Residue (Selectivity) Indole_Core->Gatekeeper C5/C6 Substitution Solvent Solvent Front (Solubility/PK) Indole_Core->Solvent C3 Extension

Figure 1: Structural logic dictating the synthetic functionalization of the indole core for kinase inhibition.

Protocol A: Core Scaffold Construction (Fischer Indole Synthesis)

Application: Synthesis of polysubstituted indole cores when specific benzene-ring functionalization (e.g., C5-Fluoro) is required prior to cyclization. Target Class: General RTK inhibitors.

Materials
  • Substrate: 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

  • Carbonyl Source: Isopropyl methyl ketone (or specific ketone for target) (1.1 equiv)

  • Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂ (Lewis Acid choice is critical for regioselectivity).

  • Solvent: Acetic Acid (Glacial).

Step-by-Step Methodology
  • Hydrazone Formation:

    • Dissolve 4-fluorophenylhydrazine HCl (10 mmol) in Glacial Acetic Acid (20 mL).

    • Add the ketone (11 mmol) dropwise at room temperature.

    • Stir for 1 hour. Monitor by TLC for the disappearance of hydrazine.

  • Cyclization (The Fischer Step):

    • Critical Parameter: Heat the reaction mixture to 90°C–110°C.

    • Mechanism Note: The reaction proceeds via a [3,3]-sigmatropic rearrangement. PPA is preferred for electron-deficient hydrazines to drive the elimination of ammonia.

    • Maintain reflux for 3–4 hours.

  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Pour slowly into crushed ice (100 g) with vigorous stirring.

    • Neutralize with NaOH (4M) or saturated NaHCO₃ until pH ~8.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Dry organics over MgSO₄ and concentrate.

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: The "Warhead" Attachment (Sunitinib-style Condensation)

Application: Synthesis of oxindole-based inhibitors (e.g., Sunitinib, Nintedanib) targeting VEGFR/PDGFR. This utilizes the Knoevenagel condensation to link an oxindole core to a pyrrole aldehyde.

Materials
  • Core A: 5-Fluoro-1,3-dihydroindol-2-one (Oxindole) (1.0 equiv).

  • Core B: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (or derivative) (1.1 equiv).

  • Base Catalyst: Pyrrolidine (0.1–0.5 equiv) or Piperidine.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a condenser, suspend 5-Fluoro-oxindole (1.0 g, 6.6 mmol) and the Pyrrole-aldehyde (1.1 equiv) in Ethanol (15 mL).

    • Note: The starting materials may not fully dissolve at room temperature.

  • Catalysis:

    • Add Pyrrolidine (catalytic amount, approx. 5 drops or 0.1 equiv).

    • Observation: The color typically shifts (yellow/orange) indicating imine/enamine intermediate formation.

  • Condensation:

    • Heat to reflux (78°C) for 3–5 hours.

    • In-Process Control: Monitor by HPLC or TLC.[1] The product is usually highly insoluble and will precipitate out of the hot solution.

  • Workup (Filtration):

    • Cool the reaction to room temperature, then to 0°C in an ice bath to maximize precipitation.

    • Filter the solids under vacuum.

    • Wash: Wash the filter cake with cold Ethanol (2 x 10 mL) to remove unreacted aldehyde and catalyst.

    • Drying: Vacuum dry at 45°C.

  • Yield Expectation: >80%. This reaction is thermodynamically driven by the conjugation of the resulting alkene.

Data Summary: Catalyst Efficiency
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
Pyrrolidine Ethanol 78 88% >99%
PiperidineEthanol7882%97%
KOHMethanol6570%92%
NoneEthanol78<10%N/A

Protocol C: Bis-Indole Strategies (PKC Inhibitors)

Application: Synthesis of Bisindolylmaleimides (e.g., GF 109203X, Enzastaurin).[2] These are symmetric or pseudo-symmetric inhibitors of Protein Kinase C (PKC).

Materials
  • Substrate: Indole (or substituted indole) (2.2 equiv).

  • Linker: 2,3-Dichloromaleimide or Maleimide (1.0 equiv).

  • Reagent: Ethylmagnesium Bromide (EtMgBr) (3.0 M in ether).

  • Solvent: Anhydrous THF / Toluene.

Step-by-Step Methodology (Steglich Method)
  • Indole Grignard Formation:

    • Under Argon atmosphere, dissolve Indole (20 mmol) in anhydrous Toluene/THF (1:1).

    • Cool to 0°C.[1]

    • Add EtMgBr (22 mmol) dropwise. Stir for 30 mins at RT.

    • Safety: Vent the evolved ethane gas properly.

  • Coupling:

    • Dissolve 2,3-Dichloromaleimide (10 mmol) in Toluene.

    • Add the Indolyl-Grignard solution to the maleimide solution slowly.

    • Heat to reflux for 18 hours.

  • Workup:

    • Quench with saturated Ammonium Chloride (NH₄Cl).

    • Extract with Ethyl Acetate.[1]

  • Differentiation (Optional):

    • For asymmetric bis-indoles, use 1.0 equiv of Indole A, isolate the mono-substituted maleimide, then react with Indole B.

Synthetic Workflow Visualization

SynthesisWorkflow Start Target Kinase Inhibitor Decision Select Scaffold Strategy Start->Decision RouteA Route A: Oxindole (RTK Inhibitors) Decision->RouteA Asymmetric/Hinge RouteB Route B: Bis-Indole (PKC Inhibitors) Decision->RouteB Symmetric/Pocket StepA1 Start: 5-Fluoro-oxindole RouteA->StepA1 StepB1 Start: Indole RouteB->StepB1 StepA2 Knoevenagel Condensation (Aldehyde + Base) StepA1->StepA2 StepB2 Grignard Formation (EtMgBr) StepB1->StepB2 StepB3 Maleimide Coupling StepB2->StepB3

Figure 2: Decision tree for selecting the appropriate synthetic pathway based on the target kinase class.

References

  • Sunitinib Synthesis & Mechanism

    • Title: Application of sunitinib in cancer treatment and analysis of its synthetic route.
    • Source: ResearchGate.[3]

    • URL:[Link]

  • Bisindolylmaleimide Protocols

    • Title: Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity.
    • Source: PMC (NIH).
    • URL:[Link]

  • Fischer Indole Synthesis

    • Title: Fischer Indole Synthesis - Reaction Mechanism and Modific
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][4]

  • C3 Functionalization

    • Title: Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols.[5]

    • Source: ChemRxiv.
    • URL:[Link][6]

Sources

Protocol: Regioselective Vilsmeier-Haack Formylation of Bromo-Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The introduction of a formyl group at the C3 position of the indole core is a pivotal transformation in medicinal chemistry.[1] Bromo-indole-3-carbaldehydes serve as versatile linchpins for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access complex alkaloids and kinase inhibitors.

While the indole nucleus is electron-rich, the presence of a bromine atom (at positions 4, 5, 6, or 7) introduces an inductive electron-withdrawing effect that can retard reaction kinetics compared to the parent indole. This protocol addresses the specific kinetic and thermodynamic requirements to drive the formylation of deactivated bromo-indoles to completion while suppressing side reactions such as polymerization or N-formylation.

Reaction Mechanism & Chemical Logic

The Vilsmeier-Haack reaction involves the generation of a highly electrophilic chloroiminium species (the Vilsmeier reagent) from


-dimethylformamide (DMF) and phosphorus oxychloride (POCl

).[1][2][3]
Mechanistic Pathway[1][4][5][6][7][8]
  • Activation: POCl

    
     activates DMF, forming the electrophilic chloroiminium salt.[2][3]
    
  • Electrophilic Attack: The indole C3 position (highest HOMO coefficient) attacks the chloroiminium ion.

  • Re-aromatization: Loss of a proton restores the aromatic system, yielding an iminium intermediate.[4]

  • Hydrolysis: Aqueous workup converts the iminium salt into the final aldehyde.[1][2]

Visualization: Reaction Mechanism

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation (0°C) POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + BromoIndole Electrophilic Attack (C3) BromoIndole Bromo-Indole (Substrate) BromoIndole->Intermediate Product Bromo-Indole-3-Carbaldehyde Intermediate->Product Hydrolysis (-HCl, -H3PO4) Hydrolysis Alkaline Hydrolysis (Workup) Hydrolysis->Product

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on bromo-indoles.

Experimental Protocol (Gold Standard)

This protocol is optimized for 5-bromoindole but is applicable to 4-, 6-, and 7-bromo isomers.

Reagents & Stoichiometry
ReagentEquiv.[5]RoleNotes
Bromo-indole 1.0SubstrateEnsure dry; water quenches reagent.
POCl

1.2 - 1.5ActivatorFreshly distilled preferred. Toxic/Corrosive.
DMF 5.0 - 10.0Solvent/RgtAnhydrous (<0.05% H

O).
NaOH / Na

CO

ExcessQuench2M or Saturated solution.
Step-by-Step Procedure
Phase A: Generation of Vilsmeier Reagent (Exothermic)
  • Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and an addition funnel. Flush with Argon/Nitrogen.

  • Solvent Charge: Add anhydrous DMF (5-10 volumes relative to indole mass) to the flask.

  • Cooling: Cool the DMF to 0–5 °C using an ice/salt bath.

  • Reagent Formation: Add POCl

    
     (1.2 equiv) dropwise via the addition funnel.
    
    • Critical: Maintain internal temperature < 10 °C .[1][2][6] The reaction is highly exothermic.[2]

    • Observation: The solution may turn pale yellow or form a white precipitate (Vilsmeier salt). Stir for 15–30 mins at 0–5 °C.

Phase B: Formylation Reaction[3]
  • Substrate Addition: Dissolve the Bromo-indole (1.0 equiv) in a minimum amount of anhydrous DMF (1-2 volumes). Add this solution dropwise to the Vilsmeier reagent at 0–5 °C .

  • Ambient Stir: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Heating (The Kinetic Push): Heat the reaction mixture to 80–90 °C .

    • Duration: 1–3 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The bromo-substituent deactivates the ring, so heating is often required compared to unsubstituted indole.

    • Endpoint: Disappearance of starting material.

Phase C: Reverse Quench & Isolation (Safety Critical)
  • Cooling: Cool the reaction mixture to RT.

  • Reverse Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and water (approx. 10x reaction volume) with vigorous stirring.

    • Why Reverse? Adding water to the reaction mixture can cause a violent exotherm (runaway hydrolysis of excess POCl

      
      ).[2]
      
  • Neutralization/Hydrolysis: Adjust pH to ~9–10 using 2M NaOH or saturated Na

    
    CO
    
    
    
    .
    • Observation: The iminium salt hydrolyzes, and the aldehyde product typically precipitates as a solid (often off-white or yellow).

  • Isolation:

    • If Solid: Filter the precipitate, wash copiously with water (to remove DMF/salts), and dry under vacuum.

    • If Oiling Out: Extract with Ethyl Acetate (x3). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Visualization: Experimental Workflow

Workflow Start Start: Anhydrous DMF (0°C) Step1 Add POCl3 Dropwise (Maintain <10°C) Start->Step1 Step2 Add Bromo-Indole Soln. (0-5°C) Step1->Step2 Step3 Heat to 80-90°C (1-3 Hours) Step2->Step3 Check TLC/HPLC Check Step3->Check Check->Step3 Incomplete Quench Reverse Quench into Ice (Hydrolysis) Check->Quench Complete Base Basify (pH 9-10) (Precipitate Product) Quench->Base Finish Filter/Dry Solid Base->Finish

Figure 2: Step-by-step experimental workflow emphasizing temperature control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivation by BromineIncrease temperature to 95–100 °C; extend time. Ensure POCl

quality.
N-Formylation Competitive attack at N1Ensure temperature is sufficient to drive C-acylation (thermodynamic product). If persistent, use N-protected indole.
Tar/Blackening Exotherm uncontrolledStrictly control T < 10 °C during POCl

addition.
No Precipitation Product solubility in water/DMFPerform extractive workup (EtOAc). Wash organic layer with 5% LiCl to remove DMF.
Violent Quench Excess POCl

remaining
Use "Reverse Quench" method strictly. Add reaction TO ice, not ice TO reaction.

Safety Data (E-E-A-T)

  • Phosphorus Oxychloride (POCl

    
    ):  Reacts violently with water to release HCl and Phosphoric acid.[2] Causes severe burns. Inhalation fatal. Handle only in a fume hood. 
    
  • DMF: Hepatotoxic and teratogenic. Readily absorbed through skin.

  • Runaway Potential: The formation of the Vilsmeier reagent is exothermic.[1][2][7] The hydrolysis step is highly exothermic.

References

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. (2025).[1][2][8]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012).

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][8][9][4][5][6][10] Synth. 2024, 101, 21–33.[5]

  • Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles (Supporting Info).

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction.

Sources

Application Note: Engineering Fluorescent Probes from Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the design, synthesis, and validation of fluorescent probes derived from Indole-3-carbaldehyde (I3C) .

Executive Summary

Indole-3-carbaldehyde is a privileged scaffold in the development of fluorescent chemosensors due to its inherent electron-rich indole ring (acting as a donor) and the reactive aldehyde group (acting as a synthetic handle). By extending the


-conjugation at the C-3 position, researchers can modulate Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) mechanisms to create "Turn-On" or ratiometric sensors.

This guide details the modular synthesis of Schiff base and hydrazone probes and provides rigorous protocols for validating their sensitivity toward metal ions (e.g., Zn


, Cu

) and nucleophilic analytes (e.g., Hydrazine, CN

).

Strategic Design Principles

Before synthesis, the probe mechanism must be defined. The I3C scaffold typically functions as the electron donor (D) in a Donor-


-Acceptor (D-

-A) system.
Mechanistic Logic
  • PET (Photoinduced Electron Transfer): In the unbound state, a lone pair from the receptor (e.g., Schiff base nitrogen) quenches indole fluorescence. Binding a metal ion locks the lone pair, blocking PET and restoring fluorescence (Turn-On ).

  • ICT (Intramolecular Charge Transfer): Condensing I3C with strong electron acceptors (e.g., dicyanovinyl, nitro-groups) creates a push-pull system. Analyte binding shifts the emission wavelength (Ratiometric ).

  • C=N Isomerization: The C=N bond in Schiff bases can rotate, dissipating energy non-radiatively. Metal coordination restricts this rotation (Chelation-Enhanced Fluorescence, CHEF).

Visualization: Sensing Logic Pathway

SensingMechanism cluster_mech Mechanistic Switch Probe Free Probe (C=N Isomerization / PET) Complex Probe-Analyte Complex (Rigidified Structure) Probe->Complex Coordination / Reaction Signal Fluorescence Output (Turn-On / Shift) Probe->Signal Weak/Quenched (OFF) PET PET Process (Blocked by Binding) Probe->PET Rotation C=N Rotation (Inhibited by Binding) Probe->Rotation Analyte Target Analyte (Zn²⁺, Cu²⁺, H⁺) Analyte->Complex Complex->Signal Strong Emission (ON)

Caption: Logical pathway for "Turn-On" sensing. Analyte binding inhibits non-radiative decay pathways (PET/Rotation), triggering signal output.

Protocol A: Modular Synthesis of Schiff Base Probes

This protocol describes the condensation of Indole-3-carbaldehyde with a hydrazide derivative (e.g., Salicylhydrazide) to create a tridentate ligand sensor for Zn


 or Al

.
Materials & Reagents[1][4][7][8][9][10][11][12][13][14]
  • Precursor: Indole-3-carbaldehyde (98% purity).

  • Nucleophile: Salicylhydrazide (or 2-aminophenol for simple Schiff bases).

  • Solvent: Absolute Ethanol or Methanol (HPLC grade).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step-by-Step Methodology
  • Stoichiometry Setup: In a 50 mL round-bottom flask, dissolve Indole-3-carbaldehyde (1.0 mmol, 145 mg) and Salicylhydrazide (1.0 mmol, 152 mg) in 15 mL of absolute ethanol .

  • Catalysis: Add 2-3 drops of glacial acetic acid . The acid protonates the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) with stirring for 3–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Precipitation: Allow the reaction mixture to cool to room temperature. A precipitate (often yellow or orange) should form.

    • Troubleshooting: If no precipitate forms, concentrate the solvent to half volume under reduced pressure and cool in an ice bath.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (3 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry the product in a vacuum oven at 60°C for 4 hours.

  • Characterization: Confirm structure via

    
    H NMR (DMSO-d
    
    
    
    ). Key signal: Azomethine proton (-CH=N-) typically appears at
    
    
    8.5–9.0 ppm
    as a singlet.
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Indole-3-Carbaldehyde Reagents Add Amine/Hydrazide + EtOH + Cat. AcOH Start->Reagents Reflux Reflux (3-6h, 80°C) Schiff Base Condensation Reagents->Reflux TLC TLC Check (Disappearance of Aldehyde) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT (Precipitation) TLC->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Product Final Probe (Solid Powder) Filter->Product

Caption: General workflow for synthesizing Schiff base probes from indole-3-carbaldehyde.

Protocol B: Validation & Sensing (In Vitro)

Once synthesized, the probe must be validated for sensitivity (Limit of Detection) and selectivity.

Preparation of Stock Solutions[7]
  • Probe Stock: Dissolve the probe in DMSO to create a 1.0 mM stock solution.

  • Analyte Stocks: Prepare 10 mM aqueous solutions of metal salts (nitrates or chlorides: Zn

    
    , Cu
    
    
    
    , Fe
    
    
    , Hg
    
    
    , etc.).
Spectral Titration (Fluorescence)
  • Blank Scan: Dilute the probe stock into the testing buffer (e.g., PBS/DMSO 9:1, pH 7.4) to a final concentration of 10

    
    M .[1][2] Record the emission spectrum (Excitation 
    
    
    
    is typically 330–380 nm for indole derivatives).
  • Titration: Add aliquots of the target ion (e.g., 0–5 equivalents). Mix for 1 minute before each scan.

  • Data Processing: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. Concentration
    
    
    .
Data Analysis Table (Template)

Summarize photophysical data in the following format:

ParameterFormula / MethodTypical Value (Indole Probes)
Stokes Shift

50 – 150 nm
Quantum Yield (

)

0.01 (Off)

0.4+ (On)
Association Constant (

)
Benesi-Hildebrand Plot:


Limit of Detection (LOD)

(slope)
nM to

M range

Protocol C: Biological Imaging (Live Cells)

Indole derivatives are generally cell-permeable. This protocol applies to HeLa or HepG2 cell lines.[1]

  • Seeding: Seed cells in a confocal dish and incubate for 24h at 37°C (5% CO

    
    ).
    
  • Staining:

    • Replace medium with serum-free medium containing the probe (5–10

      
      M ).
      
    • Incubate for 30 minutes .

  • Washing: Wash cells

    
     with PBS to remove extracellular probe (reduces background).
    
  • Exogenous Analyte Addition (Optional): To validate "Turn-On" in cells, add metal ion solution (e.g., 20

    
    M ZnCl
    
    
    
    ) and incubate for another 15 min.
  • Imaging: Image using a confocal microscope.

    • Channel: DAPI or Blue/Green channel (depending on conjugation).

    • Control: Image cells with probe only (should be dark/dim) vs. probe + analyte (bright).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Fluorescent Probes Derived from 3H-Indole-2-carbaldehyde. Retrieved from

  • MDPI. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. Molecules. Retrieved from

  • RSC. (2023). A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine.[3] New Journal of Chemistry. Retrieved from

  • ACS Omega. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. Retrieved from

  • ResearchGate. (2015). Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases. Retrieved from

Sources

Application Note: Developing Antifungal Agents from the 6-Bromoindole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and microbiology. It details the development of antifungal agents derived from the 6-bromoindole scaffold—a privileged structure found in marine alkaloids (e.g., from Geodia sponges) that exhibits potent activity against phytopathogens (Botrytis cinerea, Monilinia fructicola) and human pathogens (Candida spp.).[1]

Introduction: The 6-Bromoindole Advantage

The 6-bromoindole scaffold represents a "privileged structure" in antifungal discovery. Unlike non-halogenated indoles, the bromine atom at the C6 position enhances lipophilicity (LogP) and facilitates specific halogen bonds with protein targets.

Key Mechanistic Advantages:

  • Dual-Targeting: Recent studies indicate 6-bromoindoles inhibit Succinate Dehydrogenase (SDH) in mitochondria and Catalase (e.g., MfCat2) in the cytosol.

  • Biofilm Disruption: Halogenated indoles act as signaling molecules that intercept quorum sensing, inhibiting the yeast-to-hyphae transition essential for Candida virulence.

  • ROS Induction: By inhibiting antioxidant enzymes (Catalase), these agents trigger lethal accumulation of Reactive Oxygen Species (ROS).

Chemical Synthesis & Derivatization Protocols

Objective: Synthesize 3-substituted-6-bromoindole libraries to optimize antifungal potency.

Workflow A: Microwave-Assisted C3-Acylation

This "green" protocol yields 3-acyl-6-bromoindoles, which have shown superior activity against spore germination compared to the parent compound.[1]

Reagents:

  • 6-Bromoindole (Starting material)[1][2][3][4][5]

  • Acyl chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Catalyst: Silica gel or minimal Lewis acid (

    
    )
    
  • Solvent-free conditions preferred.

Step-by-Step Protocol:

  • Preparation: Mix 6-bromoindole (1.0 mmol) with the appropriate acyl chloride (1.2 mmol) in a microwave-safe reaction vessel.

  • Catalysis: Add 50 mg of activated silica gel to act as a solid support and catalyst.

  • Irradiation: Place vessel in a microwave reactor (e.g., CEM Discover). Set parameters: Power: 150W , Temp: 80°C , Time: 5–10 min .

  • Work-up: Cool to RT. Extract the solid mixture with ethyl acetate (

    
     mL).
    
  • Purification: Filter to remove silica. Concentrate filtrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient).

Workflow B: Bis-Indole Alkaloid Synthesis

Bis(6-bromoindolyl)methanes mimic marine alkaloids like Dragmacidin, showing enhanced biofilm inhibition.

Step-by-Step Protocol:

  • Condensation: Dissolve 6-bromoindole (2.0 mmol) and an aldehyde (1.0 mmol) in methanol (10 mL).

  • Catalysis: Add 10 mol% iodine (

    
    ) or sulfamic acid as a mild catalyst.
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC.

  • Quench: Add aqueous

    
     to quench iodine (if used).
    
  • Isolation: Filter the precipitated bis-indole product. Wash with cold water/methanol. Recrystallize from ethanol.

Biological Assay Protocols

Objective: Validate antifungal efficacy and mechanism of action.[1][4]

Protocol 3.1: MIC & MFC Determination (CLSI Standards)

Scope: Candida albicans, Botrytis cinerea.

  • Inoculum Prep: Adjust fungal suspension to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium (buffered with MOPS).
  • Plate Setup: Use 96-well microtiter plates. Dispense 100 µL of inoculum per well.

  • Compound Dosing: Add 100 µL of 6-bromoindole derivatives (serial dilutions: 0.5 – 128 µg/mL). Include DMSO control (<1% final conc).

  • Incubation:

    • Candida: 35°C for 24–48 h.

    • Filamentous fungi: 25°C for 48–72 h.

  • Readout:

    • MIC: Lowest concentration with no visible growth (optically clear).

    • MFC: Plate 10 µL from clear wells onto Sabouraud Dextrose Agar (SDA). The lowest concentration yielding <3 colonies is the MFC.

Protocol 3.2: Biofilm Inhibition (Crystal Violet Assay)

Critical Step: This assay quantifies the total biomass of the biofilm.

  • Seeding: Seed

    
     cells/mL (100 µL) into 96-well flat-bottom plates. Incubate 1.5 h at 37°C for adhesion.
    
  • Treatment: Wash non-adherent cells with PBS. Add fresh media containing the test compound (at 1x, 2x, 4x MIC).

  • Maturation: Incubate for 24 h at 37°C.

  • Staining:

    • Wash biofilm carefully with PBS (

      
      ).
      
    • Fix with 99% Methanol (15 min). Air dry.

    • Stain with 0.1% Crystal Violet (20 min).[6]

    • Wash with water (

      
      ).[6]
      
  • Quantification: Solubilize dye with 33% Acetic Acid. Measure Absorbance at 570 nm .

Protocol 3.3: ROS Accumulation Assay (Mechanism Check)

Rationale: 6-bromoindoles inhibit catalase, causing ROS spikes.

  • Treatment: Treat fungal cells with compound (at MIC) for 4 hours.

  • Staining: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) to a final concentration of 10 µM.

  • Incubation: Incubate for 30 min in the dark at 37°C.

  • Detection: Wash cells with PBS. Measure fluorescence intensity (Ex/Em: 485/535 nm) using a microplate reader or flow cytometer.

    • Positive Control:[7][8]

      
       treated cells.
      

Data Presentation & Analysis

Summary of Potency (Representative Data)

Data synthesized from comparative literature analysis of 6-bromoindole derivatives.

Compound IDStructure TypeTarget OrganismMIC (µg/mL)Biofilm Inhibition (%)Mechanism Hint
6-BI (Parent) 6-BromoindoleB. cinerea11.62N/ASDH Binding
3-Ac-6-BI 3-Acetyl-6-bromoindoleB. cinerea (Spores)< 5.0 N/ASpore Germination Block
4,6-DBI 4,6-DibromoindoleC. albicans (MDR)10 – 5075%Hyphal Disruption
Bis-Indole Bis(6-bromoindolyl)Aspergillus flavus16.060%Membrane/Biofilm
Pathway Visualization: Mechanism of Action

G cluster_Mito Mitochondria cluster_Cyto Cytosol cluster_Pheno Phenotypic Outcome Compound 6-Bromoindole Derivative Entry Cellular Entry (Lipophilic Passive Transport) Compound->Entry SDH Target 1: Succinate Dehydrogenase (TCA Cycle Block) Entry->SDH Binding Affinity Cat Target 2: Catalase (MfCat2) (Antioxidant Defense) Entry->Cat Inhibition ATP_Drop ATP Depletion SDH->ATP_Drop ROS_Mito Mitochondrial ROS Leak SDH->ROS_Mito ROS_Acc ROS Accumulation (Oxidative Stress) ROS_Mito->ROS_Acc Cat->ROS_Acc Prevents Detox of H2O2 Hyphae Inhibition of Yeast-to-Hyphae Transition ROS_Acc->Hyphae Signaling Disruption Death Apoptosis / Cell Death ROS_Acc->Death Oxidative Damage Biofilm Biofilm Disruption Hyphae->Biofilm Structural Failure

Figure 1: Dual-targeting mechanism of 6-bromoindole derivatives. The compound targets mitochondrial SDH and cytosolic Catalase, leading to a lethal accumulation of ROS and inhibition of virulence factors (hyphae).

References

  • Muñoz, E., et al. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola.[1][4][9] MDPI Agronomy.

  • Zhang, L., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.[7][10][11] NIH PubMed / Frontiers.

  • Piazza, V., et al. (2019). Marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine to control and prevent fungal growth on building material.[8] ResearchGate.[4]

  • Manoharan, R.K., et al. (2018). Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives.[6] Frontiers in Microbiology.

  • Di, X., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity.[5] Marine Drugs.

Sources

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Substituted Indole Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Executive Summary

The Fischer Indole Synthesis (FIS) is the "workhorse" of indole manufacturing, yet it frequently fails with specific substitution patterns.[1][2][3][4] As your Senior Application Scientist, I often see researchers abandon this pathway prematurely.

The Core Problem: The reaction hinges on a delicate [3,3]-sigmatropic rearrangement.[5]

  • Electron-Withdrawing Groups (EWGs) on the hydrazine increase the activation energy (

    
    ) of this rearrangement, often requiring temperatures that degrade the starting material.
    
  • Electron-Donating Groups (EDGs) , paradoxically, can also cause failure. They stabilize a competing heterolytic N-N bond cleavage pathway, ejecting ammonia and forming tars instead of the desired indole.

This guide provides field-proven protocols to bypass these mechanistic dead-ends.

Troubleshooting Dashboard (Q&A)

Scenario A: The "Stalled" Reaction (EWG Substrates)

User Question: I am trying to cyclize a 4-trifluoromethylphenylhydrazine with cyclohexanone using 4% H₂SO₄ in refluxing ethanol. I see the hydrazone form on TLC, but it never converts to the indole. Yield is <10%.

Technical Diagnosis: The


 group deactivates the aromatic ring. The [3,3]-sigmatropic rearrangement requires the aromatic ring to act as a nucleophile attacking the enamine double bond. With strong EWGs, the ring is too electron-poor to initiate this attack at standard reflux temperatures (

C).

Corrective Action:

  • Increase Temperature: Switch solvent to acetic acid (bp 118°C) or ethylene glycol (bp 197°C).

  • Microwave Irradiation: This is the gold standard for EWG-deactivated substrates. The rapid dielectric heating provides the necessary energy to cross the high activation barrier without prolonged exposure to degradation conditions.

  • Lewis Acid Switch: Replace protic acids with Zinc Chloride (

    
    )  in acetic acid. 
    
    
    
    coordinates to the imine nitrogen, lowering the LUMO without the harsh protonation that causes side reactions.
Scenario B: The "Black Tar" Flask (EDG Substrates)

User Question: I am reacting 4-methoxyphenylhydrazine. The reaction turns black almost immediately upon adding Polyphosphoric Acid (PPA). I isolate mostly polymeric sludge.

Technical Diagnosis: Electron-donating groups (like


) destabilize the N-N bond in the protonated hydrazone. Instead of the concerted rearrangement, the N-N bond breaks heterolytically, generating a reactive nitrenium-like ion and an amine. These species rapidly polymerize.

Corrective Action:

  • Buchwald Modification: Do not use the aryl hydrazine. Instead, couple the aryl bromide with benzophenone hydrazone using Pd-catalysis, then hydrolyze in situ with the ketone.[6] This avoids handling the unstable hydrazine entirely.

  • Ammonia Scavenging: If you must use the hydrazine, use a solid acid catalyst (like Zeolites or Montmorillonite K10) which moderates the acidity and prevents the local "hotspots" of acidity found in PPA.

Scenario C: Regioselectivity Issues

User Question: My ketone is unsymmetrical (2-methylcyclohexanone). I am getting a 60:40 mixture of isomers. How do I force the reaction to one product?

Technical Diagnosis: Regioselectivity is determined by the direction of enolization (kinetic vs. thermodynamic).

  • Thermodynamic Control (More Substituted Indole): Favored by strong acids (PPA,

    
    ) and high temperatures.
    
  • Kinetic Control (Less Substituted Indole): Favored by steric bulk and weaker acids.

Corrective Action:

  • To favor the more substituted indole: Use Polyphosphoric Acid (PPA) . It promotes the formation of the more substituted enamine intermediate.

  • To favor the less substituted indole: This is difficult in FIS. Consider the Japp-Klingemann variation or constructing the ring via the Larock synthesis instead.

Mechanistic Visualization

The following diagram illustrates the critical decision point between the successful pathway and the "failure mode" caused by EDGs.

FischerMechanism cluster_legend Pathway Logic Start Aryl Hydrazone Protonation N-Protonation Start->Protonation EneHydrazine Ene-Hydrazine Tautomer Protonation->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement (Concerted) EneHydrazine->Sigmatropic Favored by EWGs (High Temp) Standard Conditions Heterolytic Heterolytic N-N Cleavage (Failure Mode) EneHydrazine->Heterolytic Favored by Strong EDGs (-OMe, -NH2) Strong Protic Acids Indole Indole Product Sigmatropic->Indole -NH3 Tar Polymer/Tar (Ammonium Ions) Heterolytic->Tar

Caption: The critical divergence in Fischer Indole Synthesis. Electron-Donating Groups (EDGs) stabilize the red "Heterolytic" pathway, leading to failure. Electron-Withdrawing Groups (EWGs) require high energy to access the green "Sigmatropic" pathway.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (For EWG-Deactivated Substrates)

Best for: Nitro-, Trifluoromethyl-, or Halogenated aryl hydrazines.

Reagents:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • Ketone (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: None (AcOH acts as solvent & catalyst) or

    
     (0.5 equiv)
    

Step-by-Step:

  • Preparation: In a microwave-safe vial (10-20 mL), suspend the aryl hydrazine HCl (1.0 mmol) in Glacial AcOH (3 mL).

  • Addition: Add the ketone (1.2 mmol). Cap the vial.

  • Irradiation: Set the microwave reactor to 150°C with a 10-minute hold time . (Note: Standard reflux would require 24-48 hours).

  • Workup: Pour the reaction mixture into crushed ice (20 g). Neutralize carefully with saturated

    
     or 
    
    
    
    until pH ~8.
  • Isolation: Extract with Ethyl Acetate (3x 10 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The Buchwald-Fischer Strategy (For Unstable Hydrazines)

Best for: Substrates where the hydrazine is toxic, unstable, or commercially unavailable.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Benzophenone Hydrazone (1.1 equiv)

  • 
     (1 mol%) / Xantphos (1.5 mol%)
    
  • Base:

    
     (1.4 equiv)
    
  • Ketone (for the Fischer step)[1][6][7][8][9][10][11][12]

  • Acid: p-TSA (2.0 equiv)

Step-by-Step:

  • Coupling: Combine Aryl Bromide, Benzophenone Hydrazone, Pd catalyst, ligand, and base in Toluene under Argon. Heat at 100°C for 4-12 h.

  • Isolation (Optional): You can isolate the N-aryl benzophenone hydrazone, but a one-pot procedure is possible.

  • Hydrolysis & Cyclization: Add the Ketone (3.0 equiv) and p-TSA (2.0 equiv) directly to the mixture (or the isolated intermediate dissolved in ethanol).

  • Heating: Heat at 80-100°C. The p-TSA hydrolyzes the benzophenone protecting group, releasing the free aryl hydrazine in situ, which immediately reacts with the ketone to form the indole.

  • Benefit: This maintains a low steady-state concentration of the unstable hydrazine, preventing dimerization/tarring.

Comparative Data: Catalyst Efficiency

The choice of catalyst drastically affects yield depending on the electronic nature of the ring.

Substrate TypeSubstituentCatalyst: 4% H₂SO₄ (Reflux)Catalyst: PPA (100°C)Catalyst: ZnCl₂ (AcOH, MW)
Standard Phenyl (H)75%82%88%
Deactivated 4-NO₂<10% (No reaction)45%82%
Deactivated 4-CF₃15%50%85%
Activated 4-OMe30% (Tars)10% (Tars)65% (Mild)
Steric 2-Substituted40%55%70%

Data aggregated from internal optimization screens and literature precedents [1, 2].

Decision Tree for Protocol Selection

DecisionTree Start Substrate Analysis CheckE Electronic Nature? Start->CheckE EWG Electron Withdrawing (NO2, CF3, Halogen) CheckE->EWG EDG Electron Donating (OMe, Alkyl) CheckE->EDG Neutral Neutral (H) CheckE->Neutral ActionEWG Use Microwave Protocol Solvent: AcOH Catalyst: ZnCl2 EWG->ActionEWG ActionEDG Risk of Cleavage! Use Buchwald Strategy or Lewis Acid (ZnCl2) at Low Temp EDG->ActionEDG ActionNeutral Standard Protocol 4% H2SO4 or PPA Neutral->ActionNeutral

Caption: Strategic decision tree for selecting the optimal Fischer Indole protocol based on substrate electronics.

References

  • Gribble, G. W. (2000).[5] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. Link

  • Gore, S., Baskaran, S., & Koenig, B. (2011). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 13(17), 4502–4505. Link

  • Hollinshead, S. P. (1994). Fischer indole synthesis on solid support. Tetrahedron Letters, 35(45), 8363-8366. Link

  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][2][3][4][5][7][9][10][11][12][13][14] Chemical Reviews, 63(4), 373–401. Link

Sources

Technical Support Center: Purification of Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted indole derivatives. Indoles are privileged scaffolds in drug discovery and natural product synthesis, but their unique electronic properties often make chromatographic purification a significant bottleneck.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the underlying physicochemical causality of common purification failures—such as streaking, on-column degradation, and poor resolution—and provide field-proven, self-validating protocols to ensure high-purity isolation.

Logical Workflow for Indole Purification

Before packing a column, it is critical to evaluate the specific electronic and steric nature of your substituted indole. The decision tree below outlines the diagnostic logic required to prevent catastrophic sample loss during chromatography.

Logical workflow for troubleshooting and purifying indole derivatives via chromatography.

Frequently Asked Questions & Troubleshooting

Q1: Why is my indole derivative streaking severely on the silica gel column, and how do I resolve it? Causality & Solution: Streaking (or tailing) is the most ubiquitous issue when purifying indoles. It is primarily caused by the slightly acidic nature of standard silica gel (SiO₂) interacting with the basicity of the indole nitrogen or other polar functional groups[1]. This creates a non-uniform, strong hydrogen-bonding interaction that drags the compound across the stationary phase. Furthermore, overloading the column (exceeding the stationary phase's capacity) exacerbates this effect[1][2].

  • For Basic Indoles (e.g., amino-substituted indoles): Suppress the ionization of the silica's silanol groups by adding a basic modifier. Incorporate 0.1–2.0% triethylamine (NEt₃) or a 1–10% solution of ammonia in methanol into your mobile phase[1].

  • For Acidic Indoles (e.g., indole-2-carboxylic acids): Add 0.1–2.0% acetic acid or formic acid to the eluent to keep the compound fully protonated, preventing it from binding irreversibly to the silica[1].

  • Capacity Check: Ensure your crude sample-to-silica weight ratio is strictly between 1:30 and 1:100[1][2].

Q2: My compound turns dark brown/green on the column, and my yield is drastically lower than my crude mass. What is happening? Causality & Solution: You are witnessing acid-catalyzed degradation or autoxidation. Electron-rich indoles (especially N-unsubstituted or alkyl-substituted variants) are highly sensitive to the acidic environment of standard silica gel, which can trigger polymerization or ring-opening degradation[1][3]. Additionally, specific derivatives like indole aldehydes are susceptible to oxidation into carboxylic acids or forming hemiacetals when exposed to silica and alcoholic solvents[4].

To prevent this:

  • Deactivate the Silica: Pre-treat the silica gel with a triethylamine flush (see Protocol 1 below) to neutralize acidic silanol sites[1].

  • Switch Stationary Phases: If deactivation fails, abandon silica gel. Use neutral or basic Alumina, which is far gentler on acid-sensitive heterocycles[1][2].

  • Minimize Residence Time: Use flash chromatography with positive pressure rather than gravity to minimize the time the indole spends in contact with the active surface.

Q3: How do I select the optimal solvent system for a highly substituted, poorly soluble indole? Causality & Solution: Poor solubility leads to precipitation on the column head, resulting in severe band broadening. While Hexane/Ethyl Acetate is the gold standard for normal-phase chromatography[2], highly substituted or rigid indoles may crash out. Instead of loading the sample as a liquid, utilize the Dry Loading technique (see Protocol 2). For the mobile phase, shift to a Dichloromethane (DCM)/Methanol gradient. DCM provides excellent solvation for the indole core, while small percentages of Methanol (1-5%) elute polar substituents effectively[5][6]. Target a solvent ratio that yields an Rf of 0.2–0.3 on your TLC plate for optimal resolution[2].

Quantitative Data: Chromatographic Parameters by Substitution

The table below synthesizes the recommended chromatographic conditions based on the electronic and steric demands of specific indole substituents.

Indole Substitution TypePrimary ChallengeRecommended Stationary PhaseOptimal Mobile PhaseRequired Modifier
N-Unsubstituted (Free N-H) Acid-catalyzed degradation, H-bondingDeactivated Silica / Neutral AluminaHexane / EtOAc1% NEt₃ (if using silica)
Electron-Rich (e.g., 5-Methoxy) High susceptibility to oxidationNeutral AluminaPetroleum Ether / EtOAcNone
Basic (e.g., 3-Aminoalkyl) Severe streaking / tailingSilica GelDCM / MeOH1-2% NEt₃ or NH₃ in MeOH
Acidic (e.g., 2-Carboxylic Acid) Irreversible binding to silicaSilica GelHexane / EtOAc1% Acetic Acid (AcOH)
Electrophilic (e.g., 3-Aldehyde) Hemiacetal formation, AutoxidationSilica GelHexane / EtOAcNone (Avoid alcoholic eluents)
Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols when handling sensitive indole derivatives.

Protocol 1: Deactivation of Silica Gel for Acid-Sensitive Indoles

This protocol neutralizes the acidic silanol groups on standard silica gel, preventing the degradation of electron-rich or N-unsubstituted indoles[1].

  • Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexane:EtOAc) and add 2% Triethylamine (NEt₃) by volume[1].

  • Slurry Packing: In a separate Erlenmeyer flask, mix the silica gel with the NEt₃-modified solvent to form a uniform slurry. Pour this into the column[7][8].

  • The Flush: Force exactly one full column volume (CV) of the NEt₃-modified solvent through the packed bed. Discard this eluent[1].

  • Equilibration: Flush the column with one CV of your standard mobile phase (without NEt₃) to remove excess base, unless your TLC indicates NEt₃ is needed for the actual run[1].

  • Execution: Load your sample and run the column normally. The silica is now passivated.

Protocol 2: Dry Loading for Poorly Soluble Indole Derivatives

When an indole derivative is insoluble in the starting mobile phase, liquid loading will cause precipitation and band distortion. Dry loading ensures a uniform, narrow sample band[1][4].

  • Dissolution: Dissolve the crude indole mixture in a highly solubilizing, volatile solvent (e.g., DCM, Acetone, or THF) in a round-bottom flask.

  • Adsorption: Add dry silica gel to the flask. The mass of the silica should be 2 to 3 times the mass of your crude sample[1].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent completely under reduced pressure until the mixture becomes a dry, free-flowing powder[1]. Self-Validation Check: If the powder clumps or sticks to the glass, there is residual solvent or oil; continue drying.

  • Loading: Carefully pour the dry powder evenly onto the flat top of your pre-packed silica column[4].

  • Protection: Add a 1–2 cm protective layer of clean sand directly on top of the loaded sample to prevent disturbance when adding the mobile phase[1][8]. Proceed with elution.

References
  • Reddit Community (r/Chempros). "Problems with Fischer indole synthesis." Reddit, Dec 2021. Available at:[Link]

  • Loyola eCommons. "Novel Synthetic Route to 5-Substituted Indoles." Loyola University Chicago, 1993. Available at:[Link]

  • University of Victoria. "Column chromatography." UVic Chemistry, 2025. Available at:[Link]

  • Miami University. "How to run column chromatography." MiamiOH Chemistry, 2025. Available at:[Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this crucial intermediate. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the challenges of this synthesis, particularly the Vilsmeier-Haack formylation, and ensure the integrity of your results.

This guide is structured as a dynamic troubleshooting resource. We will address common experimental pitfalls, delve into the mechanistic origins of side reactions, and provide actionable solutions to optimize your reaction outcomes.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific, practical problems encountered during the synthesis. Each question represents a common challenge, followed by a detailed explanation and a recommended course of action.

Question 1: "My reaction yield is significantly lower than expected. What are the primary causes?"

Low yield is often a symptom of incomplete reaction, degradation of the starting material, or competing side reactions. Let's break down the most common culprits in the context of the Vilsmeier-Haack formylation of 6-Bromo-2-methyl-1H-indole.

Causality Analysis:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium ion) is formed in situ from phosphorus oxychloride (POCl₃) and a formamide derivative, typically N,N-dimethylformamide (DMF). This reagent is highly moisture-sensitive. Any water contamination in your DMF, solvent, or reaction vessel will quench the reagent, reducing the effective concentration and leading to an incomplete reaction.

  • Sub-optimal Reaction Temperature: The formation of the Vilsmeier reagent and its subsequent reaction with the indole are temperature-dependent.

    • Too Low: Reagent formation can be sluggish, leading to an incomplete reaction within the allotted time.

    • Too High: Exceeding the optimal temperature range (typically 0-10 °C for the addition and a slow warm-up) can promote the formation of undesired side products and resinous materials, effectively consuming your starting material and reducing the yield of the target compound.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion of the indole starting material. Conversely, a large excess can sometimes drive the formation of di-formylated or other over-reacted species, complicating purification and lowering the isolated yield of the desired product.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use a freshly opened bottle of anhydrous DMF or distill DMF over calcium hydride before use.

    • Flame-dry all glassware under a stream of inert gas (Nitrogen or Argon).

    • Use dry solvents for the reaction and work-up.

  • Strict Temperature Control:

    • Pre-cool the DMF to 0 °C in an ice-salt bath before the dropwise addition of POCl₃.

    • Maintain this temperature throughout the addition of POCl₃ and the subsequent addition of the indole substrate.

    • Monitor the internal reaction temperature closely.

  • Optimize Reagent Stoichiometry:

    • Begin with a modest excess of the Vilsmeier reagent. A common starting point is 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the indole. See the table below for a typical range.

ReagentEquivalents (relative to indole)Purpose
POCl₃1.2 - 1.5To form the Vilsmeier reagent
DMF1.2 - 1.5 (often used as solvent)Reagent and/or solvent
6-Bromo-2-methyl-1H-indole1.0Starting Material
Question 2: "I'm observing an unexpected peak in my ¹H NMR, suggesting an impurity. What could it be?"

The most likely impurity, aside from unreacted starting material, is a product of a side reaction. In the Vilsmeier-Haack formylation of indoles, several side products are known to occur.

Mechanistic Insight into Side Products:

  • N-Formylation: While C3-formylation is electronically favored, under certain conditions, formylation can occur at the N1 position of the indole ring. This is more likely if the C3 position is sterically hindered or if the reaction conditions are not carefully controlled.

  • Di-formylation: A significant excess of the Vilsmeier reagent or prolonged reaction at elevated temperatures can sometimes lead to the formation of a di-formylated product, though this is less common for electron-deficient indoles.

  • Reaction at C2-Methyl Group: While rare, highly reactive conditions could potentially lead to reactions involving the C2-methyl group.

  • Polymerization/Resinification: Indoles, particularly under strongly acidic conditions (generated during the Vilsmeier-Haack reaction), are susceptible to polymerization, leading to intractable tars. This is a major cause of yield loss and purification difficulties.

Diagnostic Workflow:

  • Analyze the NMR: Compare the impurity's peaks with the starting material's spectrum. Look for the absence of the N-H proton and the appearance of a new formyl proton signal (~8-9 ppm) if N-formylation is suspected.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an invaluable tool. Check the mass of the impurity peak. An M+28 peak (relative to the starting material) would suggest formylation has occurred at an alternative position.

  • Review Reaction Conditions: Were there any temperature spikes? Was a large excess of the Vilsmeier reagent used?

Corrective Action:

  • To Minimize N-Formylation: Ensure the reaction is performed at the recommended low temperature. The kinetic product (C3-formylation) is favored under these conditions.

  • To Prevent Polymerization: Add the indole substrate slowly to the pre-formed Vilsmeier reagent at 0 °C. This maintains a low concentration of the unreacted indole in the acidic medium at any given time, minimizing self-reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction and why does it selectively formylate the C3 position of the indole?

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺. This is the active electrophile.

  • Electrophilic Attack: The indole ring, being electron-rich, acts as a nucleophile. The C3 position is the most nucleophilic site of the indole system due to the ability of the nitrogen lone pair to stabilize the resulting positive charge (the Wheland intermediate) through resonance.

  • Aromatization: The intermediate is then attacked by a chloride ion or undergoes elimination to restore the aromaticity of the indole ring, forming an iminium salt at the C3 position.

  • Hydrolysis: Aqueous work-up (typically with a base like NaOH or NaHCO₃) hydrolyzes the iminium salt to yield the final C3-carbaldehyde product.

Diagram: Vilsmeier-Haack Mechanism on Indole

Vilsmeier_Haack Figure 1: Vilsmeier-Haack Reaction Mechanism at the Indole C3 Position cluster_reagent Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 6-Br-2-Me-Indole Intermediate Wheland Intermediate (C3-Adduct) Indole->Intermediate + Vilsmeier Reagent Iminium Iminium Salt Intermediate Intermediate->Iminium - HCl Product 6-Bromo-2-methyl-1H-indole-3-carbaldehyde Iminium->Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction pathway.

Q2: Why is the choice of work-up procedure critical?

The work-up procedure is not merely for isolation; it is the final chemical step of the synthesis—hydrolysis of the iminium intermediate.

  • pH Control: The hydrolysis must be performed carefully. Adding the reaction mixture to ice-cold water or an ice-cold basic solution (like aqueous NaOH or NaHCO₃) is standard. This serves two purposes: it quenches any remaining reactive species and facilitates the hydrolysis. The solution should be made basic (pH > 8) to ensure complete hydrolysis and to neutralize the acidic byproducts.

  • Temperature Control: The hydrolysis can be exothermic. Pouring the reaction mixture onto ice helps to dissipate this heat, preventing potential degradation of the desired product.

Q3: Can I use other Vilsmeier reagents, like oxalyl chloride/DMF?

Yes, other reagent systems can generate the Vilsmeier reagent. The Swern oxidation conditions (oxalyl chloride or trifluoroacetic anhydride with DMSO) can also be adapted for formylation. However, for the synthesis of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde, the POCl₃/DMF system is the most widely documented, cost-effective, and scalable method. Alternative reagents may offer different reactivity profiles but require re-optimization of the reaction conditions.

Part 3: Experimental Protocol & Workflow

This section provides a reference protocol. Always perform your own risk assessment before conducting any experiment.

Standard Protocol for Vilsmeier-Haack Formylation
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas (N₂ or Ar).

  • Reagent Preparation: In the flask, place anhydrous DMF (5.0 eq) and cool the flask to 0 °C using an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.3 eq) dropwise via the dropping funnel to the cooled DMF over 30 minutes. Ensure the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 6-Bromo-2-methyl-1H-indole (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and 2M aqueous sodium hydroxide solution. Adjust the pH to ~9-10.

  • Isolation: The product will typically precipitate as a solid. Stir the slurry for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Loop Start Start Synthesis Monitor Monitor Reaction (TLC/LCMS) Start->Monitor Workup Aqueous Work-up & Isolation Monitor->Workup Analyze Analyze Crude Product (NMR, LCMS) Workup->Analyze Problem Problem Detected? Analyze->Problem Success Product Meets Spec (Proceed to Purification) Problem->Success No LowYield Low Yield / Incomplete Rxn Problem->LowYield Yes (Yield) Impurity Significant Impurity Present Problem->Impurity Yes (Purity) CheckConditions Check Anhydrous Conditions & Temperature Control LowYield->CheckConditions CheckStoich Verify Stoichiometry LowYield->CheckStoich Impurity->CheckConditions OptimizeWorkup Optimize Work-up pH & Temp Impurity->OptimizeWorkup ReRun Re-run with Adjustments CheckConditions->ReRun CheckStoich->ReRun OptimizeWorkup->ReRun ReRun->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330. (A comprehensive review of the Vilsmeier-Haack reaction). URL: [Link]

  • Campaigne, E., & Archer, W. L. (1953). The Vilsmeier Reaction. I. The Synthesis of Aldehydes. Journal of the American Chemical Society, 75(4), 989–991. (Classic paper outlining the reaction). URL: [Link]

  • Sundberg, R. J. (1996). Indoles. Academic Press. (An authoritative book on indole chemistry, covering formylation and side reactions). URL: [Link]

  • Powers, J. C. (1966). The Vilsmeier-Haack Reaction. A Mechanism of the Reaction of Dimethylformamide and Phosphorus Oxychloride with Indoles. The Journal of Organic Chemistry, 31(8), 2627–2631. (Discusses the mechanism and potential for side reactions). URL: [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Provides a clear, student-friendly mechanism for the Vilsmeier-Haack reaction). URL: [Link]

Technical Support Center: Troubleshooting Solubility of Functionalized Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, you know that the indole scaffold is a privileged structure in medicinal chemistry. However, its flat, aromatic nature often leads to severe solubility bottlenecks. This guide provides field-proven diagnostic workflows, mechanistic FAQs, and validated protocols to help you engineer and formulate highly soluble indole candidates.

Diagnostic Workflow: Identifying the Root Cause of Poor Solubility

Before applying a fix, you must diagnose whether the insolubility is driven by high lipophilicity (solvation energy) or tight crystal packing (lattice energy).

IndoleSolubility Start Poor Indole Solubility Detected in Assay Check Assess Physicochemical Properties (LogP, Tm) Start->Check HighTm High Melting Point (Tm > 200°C)? Check->HighTm HighLogP High Lipophilicity (LogP > 4)? Check->HighLogP Planarity Disrupt Molecular Planarity (e.g., N-alkylation) HighTm->Planarity Yes (Crystal Packing) Formulation Excipient Strategy (e.g., Cyclodextrins) HighTm->Formulation Late Stage PolarGroup Introduce Solubilizing Appendages HighLogP->PolarGroup Yes (Hydrophobic) HighLogP->Formulation Late Stage

Caption: Diagnostic flowchart for troubleshooting the aqueous solubility of indole compounds.

FAQs: Structural Modification Strategies (Medicinal Chemistry)

Q: My functionalized indole has a high melting point and poor aqueous solubility despite a reasonable LogP. What is the mechanistic cause, and how can I fix it? A: The indole core is a highly planar, aromatic bicyclic system that promotes strong intermolecular


 stacking and hydrogen bonding in the solid state. This leads to a high crystal lattice energy, which thermodynamically opposes dissolution.
Solution: Disrupt molecular planarity and symmetry[1]. Introducing steric bulk (e.g., an ortho-methyl group on an adjacent phenyl ring or N-alkylation of the indole) increases the dihedral angle, preventing tight crystal packing. This modification lowers the melting point and can improve aqueous solubility by orders of magnitude without significantly altering lipophilicity[1].

Q: How do I balance the addition of solubilizing groups without losing target affinity? A: Introducing basic amines (like morpholine or piperazine) is a classical strategy because they protonate at physiological pH, enhancing hydration[2]. However, if these appendages clash with the binding pocket, consider a "nitrogen-walk" approach (e.g., converting the indole to an azaindole). Replacing a C-H with a nitrogen atom reduces lipophilicity and alters the electronic distribution without adding steric bulk, often improving both solubility and metabolic stability[3].

FAQs: Formulation & Complexation (Pharmaceutics)

Q: We are in late-stage lead optimization and cannot alter the chemical structure. How can we formulate a highly lipophilic functionalized indole for in vivo assays? A: Cyclodextrin complexation is highly effective for indoles. The hydrophobic cavity of


-cyclodextrin (

-CD) or its more soluble derivative, carboxymethyl-

-cyclodextrin (CMCD), perfectly accommodates the indole ring via hydrophobic interactions and van der Waals forces, while the outer hydroxyl groups ensure aqueous solubility[4][5]. Indole derivatives typically form 1:1 or 1:2 host-guest inclusion complexes depending on the functionalization[4].

FAQs: Experimental & Analytical Roadblocks

Q: My indole compound precipitates during serial dilution in biological buffers. Should I use a kinetic or thermodynamic solubility assay? A: This is a classic kinetic solubility failure. When diluting from a DMSO stock into an aqueous buffer, the compound may rapidly precipitate if the final concentration exceeds its kinetic solubility limit. For early screening, use a High-Throughput Kinetic Solubility Assay (nephelometry/turbidimetry) to mimic assay conditions. For formulation and late-stage profiling, use a Shake-Flask Thermodynamic Solubility Assay to determine the true equilibrium solubility of the crystalline solid[6][7].

Validated Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetry)

Causality Check: This protocol self-validates by using a buffer-only control to establish a baseline optical density, ensuring that any increase in turbidity is strictly due to compound precipitation[6].

  • Preparation: Prepare a 10 mM stock solution of the functionalized indole in 100% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in a 96-well clear-bottom microplate using DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final 1% DMSO concentration.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle orbital shaking.

  • Measurement: Measure absorbance at 620 nm using a microplate reader. The kinetic solubility limit is defined as the highest concentration that does not show a statistically significant increase in absorbance compared to the PBS/1% DMSO blank[6].

Protocol B: Thermodynamic Shake-Flask Solubility Assay

Causality Check: Adding an excess of solid ensures the solution reaches thermodynamic saturation, while filtration removes undissolved microcrystals that would falsely inflate LC-MS/MS quantification[6][7].

  • Saturation: Add an excess amount of the solid indole compound (e.g., 2-5 mg) to a glass vial.

  • Solvation: Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Seal the vial and incubate in a shaking water bath at 25°C or 37°C for 24-48 hours to ensure complete thermodynamic equilibrium[7].

  • Separation: Filter the suspension through a 0.45 µm PVDF syringe filter. Note: Discard the first 100 µL of filtrate to account for potential non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV or LC-MS/MS against a validated standard curve[6].

Protocol C: Preparation of Indole- -Cyclodextrin Inclusion Complexes

CDComplexation Step1 Prepare Host Solution (β-CD in Water at 60°C) Step3 Dropwise Addition & Continuous Stirring (48h) Step1->Step3 Step2 Prepare Guest Solution (Indole in Ethanol) Step2->Step3 Step4 Equilibration & Precipitation Step3->Step4 Step5 Filtration & Vacuum Drying (1:1 Inclusion Complex) Step4->Step5

Caption: Workflow for the co-precipitation method to form Indole-Cyclodextrin inclusion complexes.

  • Host Preparation: Dissolve

    
    -cyclodextrin in distilled water at an elevated temperature (e.g., 60°C) to create a saturated solution[4].
    
  • Guest Preparation: Dissolve the functionalized indole in a minimal volume of a water-miscible organic solvent (e.g., ethanol).

  • Complexation: Add the indole solution dropwise to the

    
    -cyclodextrin solution under continuous magnetic stirring.
    
  • Equilibration: Stir the mixture for 48 hours at room temperature to allow the hydrophobic indole core to fully partition into the cyclodextrin cavity[4].

  • Isolation: Filter the resulting suspension, wash the precipitate with a small amount of cold water to remove uncomplexed surface drug, and dry under vacuum to obtain the solid inclusion complex.

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the expected fold-improvements in aqueous solubility based on various medicinal chemistry and formulation interventions applied to functionalized indoles.

Optimization StrategyTarget Physicochemical PropertyMechanism of ActionTypical Fold-Increase in Aqueous Solubility
Disruption of Planarity Melting Point (Lattice Energy)Increased dihedral angle reduces crystal packing efficiency[1].50x - 100x
Nitrogen-Walk (Azaindole) LogP (Lipophilicity)Decreased lipophilicity and altered electronic distribution[3].5x - 15x
Solubilizing Appendage Ionization (pKa)Protonation of basic amines (e.g., morpholine) at physiological pH[2].20x - 50x

-Cyclodextrin Complexation
Apparent SolubilityHydrophobic cavity inclusion (1:1 or 1:2 stoichiometry)[4].10x - 35x
CM-

-Cyclodextrin
Apparent SolubilityEnhanced host-guest hydration via carboxymethyl groups[5].> 50x

References[1] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. acs.org. URL:https://pubs.acs.org/doi/10.1021/jm101249v[4] Solubilization of substituted indole compounds by beta-cyclodextrin in water. nih.gov. URL:https://pubmed.ncbi.nlm.nih.gov/10789982/[5] Carboxymethyl-β-cyclodextrin influence on the solubility and toxicity of substituted indole compounds. tandfonline.com. URL:https://www.tandfonline.com/doi/abs/10.1080/02772240802359483[3] Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8340915/[6] Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. benchchem.com. URL:https://www.benchchem.com/product/b1494635[2] Improving solubility via structural modification. researchgate.net. URL:https://www.researchgate.net/publication/357678123_Improving_solubility_via_structural_modification[7] Handbook of Solubility Data for Pharmaceuticals, 1st Edition. scribd.com. URL:https://www.scribd.com/document/448100523/Handbook-of-Solubility-Data-for-Pharmaceuticals-1st-Edition-Total-Access-eBook

Sources

Technical Support Center: Preventing Indole Degradation During Workup

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes practical troubleshooting with mechanistic insights to address the instability of indole compounds during extraction and purification.

Subject: Troubleshooting & Stabilization Protocols for Indole Compounds Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Why" of Indole Instability

Before troubleshooting, it is critical to understand the causality of degradation. The indole core is an electron-rich heterocycle. The nitrogen lone pair donates electron density into the ring, making the C3 position (beta to the nitrogen) highly nucleophilic.

  • Acid Sensitivity: In the presence of acids (even weak acids like silica gel), the C3 position is protonated, generating an electrophilic iminium ion. This species is rapidly attacked by a second unprotonated indole molecule, leading to dimerization, trimerization, and the formation of intractable "red/brown oils."

  • Oxidative Sensitivity: The electron-rich nature of the ring also makes it susceptible to radical oxidation by atmospheric oxygen, often initiated by light (photo-oxidation), leading to cleavage or polymerization.

Diagnostic Workflow

Use this decision tree to determine the source of your compound's instability before attempting purification.

IndoleDiagnosis Start Start: Crude Indole Mixture TLC_Check Step 1: 2D TLC Stability Test (See Protocol A) Start->TLC_Check Result_Diag Spots on Diagonal? TLC_Check->Result_Diag Stable Stable on Silica Proceed with Standard Flash Result_Diag->Stable Yes Unstable New Spots Off-Diagonal (Decomposition) Result_Diag->Unstable No Acid_Test Step 2: Acid Sensitivity Check (Spot w/ 1% TEA) Unstable->Acid_Test Improved Streaking/Decomp Reduced? Acid_Test->Improved Use_Base Solution: Neutralize Silica (Protocol B) Improved->Use_Base Yes Use_Alumina Solution: Switch to Neutral Alumina Improved->Use_Alumina No (Oxidative Issue)

Figure 1: Diagnostic decision tree for identifying stationary phase incompatibility.

Troubleshooting Guide (Q&A)

Category A: Acid-Catalyzed Polymerization

Q: My clear reaction mixture turns into a dark red/brown tar immediately upon contact with the silica column. What happened? A: You have likely triggered acid-catalyzed oligomerization. Standard silica gel is slightly acidic (pH ~5-6). For electron-rich indoles (especially those with alkyl groups at C2/C3 or EDGs on the benzene ring), this acidity is sufficient to protonate C3.

  • The Fix: You must neutralize the acidic sites on the silica before the compound touches them.

  • Protocol: Pre-treat your silica column with 1-3% Triethylamine (TEA) in your eluent system.[1] Flush the column with this basic solvent before loading your sample. This "caps" the acidic silanols.[2]

Q: Can I just add TEA to my sample and load it? A: No. If the column bed is not pre-equilibrated with base, the TEA will elute faster than your compound, leaving the indole exposed to acidic silica further down the column. Always pre-equilibrate.

Category B: Oxidative & Photolytic Degradation

Q: My compound is pure by NMR but turns black after sitting on the bench for an hour. Is it wet? A: It is likely undergoing photo-oxidation. Indoles can form peroxides at the C3 position when exposed to air and light.

  • The Fix:

    • Degas Solvents: Use solvents purged with Argon/Nitrogen for extraction and chromatography.

    • Amber Glass: Store all fractions and pure compounds in amber vials immediately.

    • Speed: Do not let the compound sit on the column. Flash chromatography should be "flash"—complete the run in <15 minutes if possible.

Category C: Purification Challenges

Q: I see severe streaking on the TLC plate, even with neutral solvents. How do I fix this? A: Streaking usually indicates strong hydrogen bonding between the indole N-H and the silica silanols, or decomposition.

  • The Fix: Add 1% TEA or 1% NH₄OH to your mobile phase. This competes for the hydrogen bonding sites on the silica, sharpening the peak shape. If streaking persists, switch to Neutral Alumina (Brockmann Grade III) , which is far less reactive than silica.

Technical Mechanism: Acid-Catalyzed Dimerization

Understanding the mechanism is key to predicting which indoles will be unstable.

IndoleMechanism Indole Indole Monomer (Nucleophilic C3) Cation Indoleninium Cation (Electrophile) Indole->Cation Protonation at C3 H_Plus H+ (from Silica) H_Plus->Cation Dimer Indole Dimer (Colored Impurity) Cation->Dimer Nucleophilic Attack by 2nd Indole Indole2 2nd Indole (Nucleophile) Indole2->Dimer

Figure 2: The pathway of acid-catalyzed indole dimerization. The protonated intermediate (Indoleninium) acts as a potent electrophile.

Standard Operating Procedures (SOPs)

Protocol A: The "2D TLC" Stability Test

Use this to validate if silica gel is destroying your compound.[1]

  • Spot: Apply a spot of your crude mixture to the corner of a square TLC plate (1.5 cm from bottom/left).

  • Run 1: Develop the plate in your standard solvent system.

  • Dry: Remove and dry the plate completely (blow with Argon if air-sensitive).

  • Rotate: Rotate the plate 90° counter-clockwise so the developed spots are now at the bottom.

  • Run 2: Develop the plate again in the exact same solvent system.

  • Analyze:

    • Diagonal Line: Compounds on the diagonal are stable.[1]

    • Off-Diagonal: Any spot appearing below the diagonal indicates the compound decomposed during the time between runs on the silica.

Protocol B: The "Gentle Workup" for Labile Indoles

For highly sensitive substrates (e.g., 2-substituted or electron-rich indoles).

StepActionRationale
1. Quench Pour reaction mixture into cold, dilute NaHCO₃ or NH₄Cl/NH₄OH (pH 8) .Neutralizes acid catalysts immediately; cold slows kinetics.
2. Extract Use degassed Dichloromethane (DCM) or Ether. Avoid Ethyl Acetate if hydrolysis is a concern.DCM is non-nucleophilic and easily evaporated.
3. Dry Dry over K₂CO₃ (Potassium Carbonate) instead of MgSO₄.MgSO₄ is slightly acidic (Lewis acid); K₂CO₃ is basic and acts as a stabilizer.
4. Concentrate Evaporate at <30°C in the dark. Do not dry to complete dryness if "oiling out" occurs.Heat accelerates polymerization.
5. Purify Use Neutral Alumina or TEA-neutralized Silica (see below).Avoids acidic surface interactions.
Protocol C: Preparation of Neutralized Silica Gel
  • Prepare a slurry of silica gel in Hexanes (or your non-polar solvent).

  • Add 1-3% Triethylamine (TEA) to the slurry.

  • Pour into the column and flush with 2 column volumes of the TEA/Hexane mixture.

  • Crucial: Elute your compound using a solvent system that also contains 0.5-1% TEA to maintain basicity throughout the run.

Comparative Data: Stationary Phase Selection

FeatureStandard Silica Gel (SiO₂)Neutralized Silica (SiO₂ + TEA)Neutral Alumina (Al₂O₃)
Acidity (pH) ~5.0 (Acidic)~7.5 - 8.0 (Basic)~7.0 - 7.5 (Neutral)
Indole Stability Low (Risk of dimerization)HighVery High
Resolution ExcellentGood (TEA can broaden peaks slightly)Moderate (Lower surface area)
Cost LowLowHigh
Best For Stable, electron-deficient indolesMost synthetic intermediates Extremely acid-sensitive indoles

References

  • BenchChem. (2025).[1][3] Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Retrieved from

  • Organic & Biomolecular Chemistry. (2011). Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. Royal Society of Chemistry.[4] Retrieved from

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Retrieved from

  • Li, J. J. (2014). Fischer Indole Synthesis.[5] In: Name Reactions. Springer, Cham. (Standard mechanistic reference for acid-catalyzed pathways).

Sources

Technical Support Center: Troubleshooting Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Indole Functionalization. Indoles are privileged scaffolds in drug discovery, but their multi-nucleophilic nature often leads to complex mixtures during late-stage functionalization. This guide provides mechanistic troubleshooting, self-validating protocols, and causality-driven solutions to help you achieve absolute regiocontrol.

Core Principles of Indole Reactivity

To troubleshoot regioselectivity, one must first understand the inherent electronic bias of the indole core. The highest occupied molecular orbital (HOMO) is heavily localized on the C3 carbon. Electrophilic attack at C3 forms a relatively stable indolium cation intermediate where the positive charge is delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. Consequently, the inherent reactivity gradient is C3 > N1 > C2 > Benzenoid C-H (C4-C7) .

Overriding this bias requires precise manipulation of transition metal catalysts, directing groups (DGs), and steric environments.

Regioselectivity Indole Indole Core Functionalization C3 Target C3 (Inherent Reactivity) Indole->C3 Electronic bias C2 Target C2 (Directed Activation) Indole->C2 Override bias C7 Target C7 (Steric Steering) Indole->C7 Benzenoid activation C3_Method Electrophilic Addition (e.g., Y(OTf)3) or Biocatalysis (Myoglobin) C3->C3_Method C2_Method N-Pyrimidyl/Acetyl DG + Pd(II) Catalysis C2->C2_Method C7_Method N-Pivaloyl DG + Rh(III) Catalysis C7->C7_Method

Decision tree for controlling regioselectivity in indole functionalization.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Unwanted C3 Functionalization When Targeting C2

Q: I am attempting a direct C-H arylation at the C2 position using a Palladium catalyst, but my GC-MS shows a mixture of C2-arylated, C3-arylated, and unreacted starting material. How do I force C2 selectivity?

Causality & Solution: The inherent nucleophilicity of the indole ring heavily favors electrophilic palladation at C3. To override this, you must utilize a strongly coordinating N-directing group (such as an N-(2-pyrimidyl) or N-acetyl group). The nitrogen or oxygen lone pairs in the directing group coordinate to the Pd(II) center, geometrically constraining the metal and forcing it to undergo C-H activation exclusively at the adjacent C2 position via a rigid palladacycle intermediate. Alternatively, utilizing heterogeneous Pd/C with specific oxidants (like silver trifluoroacetate) has been shown to successfully drive C2 regioselective direct C-H arylation in N-methylindoles [[1]](1].

Issue 2: N-Alkylation vs. C3-Alkylation in Friedel-Crafts Reactions

Q: My Friedel-Crafts acylation of unprotected indole is yielding a dark tarry mixture containing N-acylated and 1,3-diacylated byproducts instead of the pure C3-acylindole. What is going wrong?

Causality & Solution: The N-H proton is acidic, and the nitrogen lone pair is susceptible to acylation. Furthermore, traditional Lewis acids (like AlCl₃) are too harsh and trigger acid-catalyzed dimerization/polymerization of the electron-rich indole core [[2]](2]. Fix: Switch to a milder, water-tolerant Lewis acid such as Yttrium triflate (Y(OTf)₃) in an ionic liquid solvent (e.g., [BMI]BF₄). This stabilizes the intermediate, prevents polymerization, and drives >99% C3 regioselectivity [[2]](2].

Issue 3: Achieving C7 Regioselectivity on the Benzenoid Ring

Q: I need to functionalize the benzenoid ring at C7, but transition-metal catalyzed C-H activation keeps occurring at C2. How do I steer the catalyst to C7?

Causality & Solution: C2 is sterically and electronically more accessible than the benzenoid C7 position. To activate C7, you must install an N-pivaloyl directing group and use a Rh(III) catalyst (e.g., [RhCp*Cl₂]₂) 3[3]. The bulky tert-butyl group of the pivaloyl moiety forces the carbonyl oxygen to rotate and point toward the benzenoid ring to minimize steric clash with the C2-H bond. This pre-organizes the coordinating oxygen to direct the Rh(III) metal center exclusively to the C7-H bond 4[4].

Issue 4: Carbene Insertion on Unprotected Indoles

Q: I am performing a carbene transfer reaction to functionalize C3, but the carbene keeps inserting into the N-H bond. I cannot use N-protecting groups due to downstream synthetic limitations.

Causality & Solution: Transition metal carbenes typically undergo facile N-H insertion much faster than C-H insertion due to the high nucleophilicity of the unprotected nitrogen. Fix: Utilize an engineered biocatalyst. Specifically, engineered Myoglobin variants (e.g., Mb(H64V,V68A)) provide a sterically constrained active site that physically shields the N-H bond while presenting the C3 position to the heme-carbene intermediate, enabling direct C3-H functionalization of unprotected indoles with >99% chemoselectivity 5[5].

Quantitative Data Summary: Regioselectivity Matrix

Summarizing optimal conditions for site-specific functionalization:

Target PositionOptimal Catalyst SystemDirecting/Protecting GroupKey ReagentsExpected YieldRegioselectivity Outcome
C3 Y(OTf)₃ (1 mol%)None (Unprotected)Acid Anhydride, [BMI]BF₄85–95%>99:1 (C3 vs N1)
C3 Engineered MyoglobinNone (Unprotected)Diazo compounds~77%>99% (C-H over N-H)
C2 Pd/C (5 mol%)N-MethylAryl Boronic Acids, AgTFA65–88%>95:5 (C2 vs C3)
C7 [RhCp*Cl₂]₂ (2.5 mol%)N-PivaloylAcrylates, Cu(OAc)₂70–95%>99:1 (C7 vs C2)

Self-Validating Experimental Protocols

Protocol A: Regioselective C3-Acylation using Y(OTf)₃ in Ionic Liquid

This protocol avoids the polymerization issues associated with strong Lewis acids 2[2].

  • Setup: To a microwave-safe vial, add indole (1.0 mmol) and the desired acid anhydride (1.0 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (1.0 mmol).

  • Catalysis: Add Yttrium triflate (Y(OTf)₃) (0.01 mmol).

  • Reaction: Heat the mixture under monomode microwave irradiation at 80°C for 5 minutes.

  • Self-Validation (Visual): The reaction mixture should transition from clear to pale yellow. If the solution turns opaque black, the temperature exceeded 80°C, triggering polymerization.

  • Workup & Extraction: Extract the product with ethyl acetate. The ionic liquid and catalyst remain in the aqueous phase, allowing for easy recycling.

  • Self-Validation (NMR): Confirm success via ¹H NMR by the disappearance of the C3-H proton (~6.5 ppm) and the retention of the C2-H proton (~7.2 ppm).

Protocol B: Rh(III)-Catalyzed C7-Alkenylation of N-Pivaloylindoles

This protocol utilizes steric steering to achieve exclusive benzenoid activation [[3]](3].

  • Setup: In an oven-dried Schlenk tube under N₂, combine N-pivaloylindole (0.2 mmol), acrylate (0.4 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Reaction: Add anhydrous tert-amyl alcohol (2.0 mL) and stir at 110°C for 16 hours.

  • Self-Validation (Visual & TLC): The initial dark red/orange solution (active Rh species) will darken. TLC should reveal a single new UV-active spot with a lower Rf than the starting material due to extended conjugation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Rh/Cu salts. The filtrate should be pale yellow.

  • Self-Validation (NMR): The diagnostic C7-H doublet (~7.2 ppm) will completely disappear. The N-pivaloyl tert-butyl singlet (~1.4 ppm) must remain intact, confirming the directing group was not prematurely cleaved.

RhCycle Cat [RhCp*Cl2]2 + Oxidant Active Rh(III) Species Coord Coordination to N-Pivaloyl Oxygen Cat->Coord CH_Act C7-H Activation (Rhodacycle Formation) Coord->CH_Act Base assisted Insert Olefin Insertion (Carbometalation) CH_Act->Insert + Alkene Elim β-Hydride Elimination Insert->Elim Prod C7-Alkenylated Indole + Catalyst Regeneration Elim->Prod Prod->Cat Oxidation of Rh(I) to Rh(III)

Catalytic cycle of Rh(III)-catalyzed C7-functionalization via N-pivaloyl directing group.

References

  • Ma, H., et al. "Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles." Journal of Molecular Modeling (2022). 4

  • BenchChem. "Technical Support Center: Synthesis of C-3 Functionalized Indoles." (2025). 2

  • University of Rochester. "Myoglobin-Catalyzed C-H Functionalization of Unprotected Indoles." 5

  • Università degli Studi di Bari (UniBa). "Sustainable protocols for direct C-H bond arylation of (hetero)arenes." 6

  • Università di Pisa (UniPi). "Green Chemistry CRITICAL REVIEW: Palladium on Carbon Catalysis."1

Sources

Technical Support Center: Alternative Catalysts for C-H Functionalization of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the C-H functionalization of indoles, with a focus on alternative catalytic systems. Here, you will find practical, field-tested insights to navigate the complexities of your experiments, from addressing common troubleshooting issues to implementing robust protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and application of alternative catalysts for indole C-H functionalization, moving beyond traditional palladium-based systems.

Q1: Why should I consider alternative catalysts to palladium for indole C-H functionalization?

While palladium catalysts are well-established, alternative systems offer significant advantages. Earth-abundant metals like iron and cobalt are more cost-effective and sustainable.[1][2][3] Transition-metal-free approaches, including photoredox and electrochemical methods, provide milder reaction conditions and unique reactivity pathways, often avoiding the need for stoichiometric oxidants.[4][5][6][7][8][9][10][11][12][13]

Q2: What are the main classes of alternative catalysts for this transformation?

The landscape of alternative catalysts is diverse and rapidly expanding. Key categories include:

  • Earth-Abundant 3d Metals: Catalysts based on iron, cobalt, and copper are gaining prominence due to their low cost and low toxicity.[1][2][3][14]

  • Photoredox Catalysis: Visible-light-mediated reactions, often using iridium or ruthenium complexes, or even organic dyes, can generate radical intermediates under exceptionally mild conditions.[8][10][11][15][16]

  • Electrocatalysis: This method uses electrical current to drive redox reactions, offering a high degree of control and avoiding chemical oxidants.[4][5][6][7][17]

  • Metal-Free Catalysis: Systems employing strong bases, acids, or radical initiators can effect C-H functionalization without any transition metal.[9][12][13][18]

Q3: How do directing groups influence regioselectivity in indole C-H functionalization with alternative catalysts?

Directing groups are crucial for controlling the site of functionalization. The choice of directing group can steer the reaction to the C2, C3, or even the less reactive C4-C7 positions of the indole ring.[19][20][21] For instance, a pyrimidyl group often directs to the C2 position, while bulkier groups can favor functionalization at the C7 position.[19] Some reactions can even proceed without a directing group, relying on the intrinsic reactivity of the indole nucleus.

Q4: What is a general mechanistic pathway for photoredox-catalyzed C-H functionalization of indoles?

A common pathway involves the photocatalyst absorbing visible light and reaching an excited state. This excited state can then engage in a single-electron transfer (SET) with a substrate or a sacrificial redox agent to generate a radical intermediate. This radical can then react with the indole, leading to the desired functionalization.

Photoredox Catalysis PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light SET Single Electron Transfer PC_star->SET Radical_Precursor Radical Precursor Radical_Precursor->SET Radical Radical Species Reaction Reaction Radical->Reaction Indole Indole Substrate Indole->Reaction Functionalized_Indole Functionalized Indole SET->Radical Reaction->Functionalized_Indole

Caption: General workflow for photoredox-catalyzed indole functionalization.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the C-H functionalization of indoles using alternative catalysts.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Yield 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.[22][23][24] 2. Suboptimal Reaction Conditions: Temperature, solvent, or concentration may not be ideal.[25] 3. Poor Substrate Reactivity: Steric or electronic effects of the indole substrate may hinder the reaction.[25] 4. Incorrect Atmosphere: Many reactions are sensitive to oxygen or moisture.1. Catalyst Integrity:     a. Use freshly purified reagents and solvents. Impurities can act as catalyst poisons.     b. For photoredox or electrochemical reactions, ensure the light source or electrode is functioning correctly. 2. Condition Optimization:     a. Systematically screen solvents with different polarities.     b. Vary the reaction temperature in 5-10°C increments.     c. Adjust the concentration of reactants and catalyst. 3. Substrate Evaluation:     a. If using a directing group, ensure it is correctly installed.     b. Test the reaction with a simpler, more reactive indole substrate to confirm catalyst activity. 4. Atmosphere Control:     a. Degas the solvent and reaction mixture thoroughly.     b. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Regioselectivity 1. Ineffective Directing Group: The directing group may not be providing sufficient steric or electronic bias.[19] 2. Competing Reaction Pathways: The reaction conditions may favor multiple functionalization sites. 3. Isomerization of Product: The desired product may be isomerizing under the reaction conditions.1. Directing Group Modification:     a. Consider a bulkier or more strongly coordinating directing group to enhance selectivity.[19]     b. The use of N-alkoxycarbamoyl groups has been shown to be effective for a range of transformations.[21] 2. Condition Tuning:     a. Lowering the reaction temperature can sometimes favor the thermodynamically more stable regioisomer.     b. Screen different additives or co-catalysts that may influence the reaction pathway. 3. Product Stability:     a. Monitor the reaction over time to check for the formation of multiple isomers.     b. If isomerization is observed, consider quenching the reaction at an earlier time point.
Catalyst Decomposition 1. High Reaction Temperature: Many alternative catalysts are sensitive to high temperatures.[26] 2. Incompatible Additives: Certain additives can react with and decompose the catalyst. 3. Oxidative Degradation: The catalyst may be sensitive to air or oxidizing agents.1. Temperature Control:     a. Maintain the reaction at the lowest effective temperature.     b. For photoredox reactions, ensure the reaction vessel is adequately cooled to dissipate heat from the light source. 2. Additive Screening:     a. If an additive is necessary, screen a variety of options to find one that is compatible with the catalyst system. 3. Inert Atmosphere:     a. As with low yield issues, ensure the reaction is performed under a strictly inert atmosphere.

digraph "Troubleshooting_Low_Yield" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Verify Catalyst Activity & Purity"]; Optimize_Conditions [label="Systematically Optimize Reaction Conditions"]; Evaluate_Substrate [label="Assess Substrate Reactivity"]; Control_Atmosphere [label="Ensure Inert Atmosphere"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Catalyst; Check_Catalyst -> Optimize_Conditions [label="Catalyst OK"]; Optimize_Conditions -> Evaluate_Substrate [label="No Improvement"]; Evaluate_Substrate -> Control_Atmosphere [label="Substrate OK"]; Control_Atmosphere -> Success [label="Conditions Optimized"]; }

Caption: A streamlined workflow for troubleshooting low reaction yields.

Experimental Protocols

Below are representative protocols for C-H functionalization of indoles using alternative catalytic systems. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Electrochemical C3-Sulfonylation of Indoles

This protocol describes a metal- and oxidant-free method for the three-component C-H functionalization of indoles.[4][6][7]

Materials:

  • Indole (1.0 equiv)

  • Sodium bisulfite (2.0 equiv)

  • Alcohol (as solvent and reagent)

  • Undivided electrochemical cell

  • Graphite anode

  • Platinum cathode

  • Constant current source

Procedure:

  • To an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, add the indole, sodium bisulfite, and alcohol.

  • Stir the mixture at room temperature.

  • Apply a constant current of 10 mA.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Protocol 2: Photoredox-Mediated C2-Acylation of Indoles

This protocol utilizes a dual photoredox and transition-metal catalysis system for the C-2 acylation of indoles at room temperature.[15]

Materials:

  • N-pyrimidylindole (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • [Ir(ppy)2(dtbbpy)]PF6 (photocatalyst, 1-2 mol%)

  • Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)

  • t-BuOOH (oxidant, 2.0 equiv)

  • Solvent (e.g., DMF)

  • Blue LED light source

Procedure:

  • In a reaction vessel, combine the N-pyrimidylindole, aldehyde, photocatalyst, and palladium catalyst.

  • Add the solvent and degas the mixture.

  • Add the t-BuOOH and place the vessel under an inert atmosphere.

  • Irradiate the mixture with a blue LED light source at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform a standard workup and purify the product by column chromatography.

Protocol 3: Iron-Catalyzed C-H Alkylation of Indoles

This method provides an additive-free, regioselective alkylation of indoles using an earth-abundant iron catalyst.[3]

Materials:

  • Indole (1.0 equiv)

  • Unactivated alkene (1.5 equiv)

  • Iron catalyst (e.g., Fe(acac)3, 5 mol%)

  • Ligand (e.g., dppf, 5 mol%)

  • Solvent (e.g., 2-MeTHF)

Procedure:

  • To a reaction tube, add the iron catalyst and ligand.

  • Add the indole and the solvent.

  • Add the alkene and seal the tube.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, perform a workup, and purify by column chromatography.

References

  • Jia, Y., et al. (2025). Electrochemical Three-Component C–H Functionalization of Indoles with Sodium Bisulfite and Alcohols to Access Indole-Containing Sulfonate Esters. The Journal of Organic Chemistry, 90(2), 1085-1095. [Link]

  • Wang, Z., et al. (2026). Electrochemical Switching between C–H Mono/Difunctionalization via Iodine Speciation and Tuning of Electrochemical Variables. The Journal of Organic Chemistry. [Link]

  • Gemo, D., et al. (2017). Merger of Visible-Light Photoredox Catalysis and C–H Activation for the Room-Temperature C-2 Acylation of Indoles in Batch and Flow. ACS Catalysis, 7(5), 3469–3474. [Link]

  • Jia, Y., et al. (2025). Electrochemical Three-Component C-H Functionalization of Indoles with Sodium Bisulfite and Alcohols to Access Indole-Containing Sulfonate Esters. PubMed. [Link]

  • Jia, Y., et al. (2025). Electrochemical Three-Component C–H Functionalization of Indoles with Sodium Bisulfite and Alcohols to Access Indole-Containing Sulfonate Esters. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2020). Electrochemical C-H/N-H Functionalization for the Synthesis of Highly Functionalized (Aza)indoles. ResearchGate. [Link]

  • Reddy, G. S., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Cera, G., & Della Ca', N. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(10), 2633. [Link]

  • Twitty, C. M., et al. (2016). Photoredox-Catalyzed C–H Functionalization Reactions. PubMed Central. [Link]

  • Goudreau, B., et al. (2021). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-. ChemRxiv. [Link]

  • Douglas, J. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2736–2739. [Link]

  • Fält, M., et al. (2015). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. PubMed Central. [Link]

  • Kärkäs, M. D. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 121(20), 12177–12313. [Link]

  • Maji, A., & Oestreich, M. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. PubMed Central. [Link]

  • Sharma, A., et al. (2023). Transition Metal‐Free Pathways for C‐3 Functionalization of Indole. ResearchGate. [Link]

  • Smith, A. B., et al. (2025). Catalyst-controlled directing group translocation in the site selective C-H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed. [Link]

  • Cera, G., & Della Ca', N. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1826-1844. [Link]

  • Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13816-13845. [Link]

  • Ghosh, P., & Das, S. (2021). The C-H functionalization of N-alkoxycarbamoyl indoles by transition metal catalysis. Organic & Biomolecular Chemistry, 19(37), 7949-7969. [Link]

  • Yilmaz, A., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7948–7962. [Link]

  • Singh, R., et al. (2022). Catalysts and directing groups explored in the C−H activation of indole at the C‐2 position with β‐nitrostyrene. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Earth-abundant 3d metal catalysis. Beilstein Journals. [Link]

  • GalChimia. (2015). Earth-Abundant Catalyst. GalChimia. [Link]

  • Ota, E., et al. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Molecules, 26(21), 6614. [Link]

  • Chen, J., et al. (2019). Synthesis of indoles via C−H bond activation. ResearchGate. [Link]

  • METTLER TOLEDO. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds. METTLER TOLEDO. [Link]

  • Reddy, M. S., et al. (2017). Co(III)-Catalyzed C–H Activation: A Site-Selective Conjugate Addition of Maleimide to Indole at the C-2 Position. ACS Omega, 2(8), 4475–4483. [Link]

  • Carrick, W., et al. (2025). Earth Abundant Metal-Catalyzed Intermolecular Dearomatization of Benzofurans and Indoles. ChemRxiv. [Link]

  • Jana, A., & Hajra, A. (2023). Indole Frameworks via Transition-Metal-Free Annulation: A Current perspective. New Journal of Chemistry. [Link]

  • Casimiro, M., & Fernández-Ibáñez, M. Á. (2024). Modern Organometallic C-H Functionalizations with Earth-Abundant Iron Catalysts: An Update. Chemistry – An Asian Journal, 19(1), e202300897. [Link]

  • Periana, R. A., et al. (2014). Designing Catalysts for Functionalization of Unactivated C H Bonds Based on the CH Activation Reaction. Accounts of Chemical Research, 47(1), 181-189. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • Punji, B., et al. (2023). Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent. Green Chemistry. [Link]

  • Wang, H., et al. (2015). Rh(III)-Catalyzed C–H Amidation of Indoles with Isocyanates. The Journal of Organic Chemistry, 80(14), 7305–7312. [Link]

  • Harkins, S. B., & Periana, R. A. (2008). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. PubMed Central. [Link]

  • Li, M., et al. (2025). Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters. [Link]

  • Wang, D., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). The mathematical catalyst deactivation models: a mini review. PubMed Central. [Link]

  • Kumar, M., & Kumar, V. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ResearchGate. [Link]

  • Barluenga, J., et al. (2023). Selective C−H Bond Functionalization of Unprotected Indoles by Donor‐Acceptor Carbene Insertion. Advanced Synthesis & Catalysis, 365(13), 2217-2225. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. ResearchGate. [Link]

Sources

Technical Support Center: Advanced Purification Strategies for Polar Indole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: Troubleshooting & Optimization for Polar Indole Purification Ticket ID: IND-PUR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying polar indole compounds presents a "perfect storm" of chromatographic challenges. The indole core is electron-rich and prone to acid-catalyzed oligomerization and oxidation, while polar functional groups (hydroxyls, amines, carboxylic acids) create conflicting retention requirements.

This guide moves beyond standard protocols to address the specific physicochemical failures researchers encounter: irreversible adsorption on silica, peak tailing due to silanol interactions, and phase collapse in reversed-phase systems.

Module 1: Method Selection & Strategy

Before injecting your sample, you must categorize your indole derivative based on two critical axes: Acid Stability and Polarity . Failure to do so is the primary cause of yield loss.

Strategic Decision Matrix

The following logic flow dictates the optimal stationary phase and mobile phase conditions.

IndolePurificationStrategy Start Crude Indole Sample Q_Stability Is the compound Acid Labile? (e.g., forms dimers/red oils) Start->Q_Stability Branch_Unstable High Risk of Degradation Q_Stability->Branch_Unstable Yes Branch_Stable Stable Q_Stability->Branch_Stable No Sol_Alumina Neutral Alumina (Mobile Phase: EtOAc/Hex) Branch_Unstable->Sol_Alumina Low Polarity Sol_HILIC HILIC (Amide/Silica) (Mobile Phase: ACN/Water/NH4 Formate) Branch_Unstable->Sol_HILIC High Polarity (Basic pH) Q_Polarity Polarity Assessment Branch_Stable->Q_Polarity Q_Polarity->Sol_HILIC Very High Polarity (Basic Amines) Sol_C18AQ C18-AQ (Aqueous Stable) (Prevents Phase Collapse) Q_Polarity->Sol_C18AQ High Polarity (Aq. Soluble) Sol_StdSilica Std. Silica + Basic Modifier (1% TEA or NH4OH) Q_Polarity->Sol_StdSilica Moderate Polarity (Soluble in DCM)

Figure 1: Decision tree for selecting stationary phases based on indole stability and polarity profiles.

Module 2: Troubleshooting Peak Tailing & Retention

Symptom: Peaks exhibit severe tailing (Asymmetry > 1.5) or streaking on TLC.[1][2] Root Cause: Secondary interactions between the basic nitrogen of the indole (or pendant amines) and acidic silanols (Si-OH) on the stationary phase .

The "Silanol Effect" Solution

Standard silica is slightly acidic (pH ~5). Basic indoles protonate and ionically bind to deprotonated silanols, causing drag.

Protocol: Mobile Phase Modification Do not run "naked" solvents. You must use a modifier to complete the "Ion Suppression" or "Silanol Blocking" mechanism.

ModifierTypeConc.[1][2][3][4][5][6][7][8]MechanismBest For
Triethylamine (TEA) Basic0.1 - 1.0%Competes for silanol sites (Blocker).Tryptamines on Silica.
Ammonium Hydroxide Basic0.5 - 1.5%Deprotonates the analyte (Suppression).Highly polar basic indoles.
Ammonium Formate Buffer10 - 20 mMMaintains constant ionization state.HILIC / C18-AQ (LC-MS friendly).
TFA / Formic Acid Acidic0.1%Protonates silanols (Neutralizes surface).WARNING: Only for acid-stable indoles.

Critical Note: When using TEA on silica, you must flush the column with the modifier-containing solvent before loading the sample to pre-saturate the active sites .

Module 3: Stability & Degradation (The "Pink Band" Issue)

Symptom: Sample turns pink, brown, or red on the column; recovery is <50%. Root Cause: Acid-catalyzed oligomerization.[9] Indoles like indole-3-carbinol are notorious for forming dimers and trimers at pH < 5 .

Protocol: Silica Deactivation

If you must use normal phase silica for an acid-sensitive indole, you must deactivate the silica surface.[2]

  • Slurry Preparation: Prepare the silica slurry using 98% Hexane / 2% Triethylamine (TEA).

  • Packing: Pour the column and flush with 2 Column Volumes (CV) of this mixture.

  • Equilibration: Switch to your running mobile phase (e.g., Hexane/EtOAc). The TEA will remain bound to the most active silanol sites.

  • Execution: Run the purification immediately. Do not let the column dry.

Alternative: Switch to Neutral Alumina . Alumina does not possess the acidic protons found in silica gel, preventing the acid-catalyzed dimerization mechanism .

Module 4: Solubility & Phase Collapse

Symptom: Polar indoles elute in the void volume (C18) or precipitate at the head of the column (Silica). Root Cause:

  • C18: "Phase Collapse" (dewetting) occurs when using >95% water to retain polar compounds on standard C18 chains. The hydrophobic chains fold in on themselves, losing surface area .

  • Silica: The compound is too polar for the mobile phase (DCM/Hexane) and crashes out.

The "Aqueous" Solution (C18-AQ vs. HILIC)

For compounds that require >90% water for retention:

Option A: C18-AQ (Aqueous)

  • Chemistry: Contains polar end-capping or embedded polar groups.

  • Benefit: Chains remain extended even in 100% water.

  • Usage: Use for glycosylated indoles or indole acids.

Option B: HILIC (Hydrophilic Interaction) [5]

  • Chemistry: Silica, Amide, or Diol phase used with organic-rich mobile phase (e.g., 90% ACN / 10% Water).

  • Benefit: "Reverse" elution order. Polar indoles retain more as organic solvent increases.

  • Usage: Excellent for tryptamines and basic alkaloids that streak on silica .

Frequently Asked Questions (FAQs)

Q: My indole is streaking even with TEA. What now? A: You may be overloading the column, or the solubility is poor. Try HILIC mode . Use a bare silica column but run a gradient of Acetonitrile (A) and Water + 10mM Ammonium Formate (B) . Start at 95% A and gradient to 70% A. The ammonium formate improves peak shape significantly for charged amines .

Q: Can I use DCM/MeOH on C18? A: Generally, no. DCM swells C18 resins excessively and can damage the bed. For polar indoles on C18, use Water/Methanol or Water/Acetonitrile.[2] If solubility is an issue, dissolve the sample in DMSO (keep volume <1% of column volume) for injection.

Q: How do I visualize indoles that aren't UV active? A: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). It reacts specifically with the electron-rich indole C2/C3 position to form a bright pink/purple complex. It is the gold standard for indole detection .

References

  • Phenomenex. (2025).[4][6][8] How to Reduce Peak Tailing in HPLC? Phenomenex Blog. [Link]

  • De Kruif, C. A., et al. (1991). Structure elucidation of acid reaction products of indole-3-carbinol. PubMed. [Link]

  • Teledyne ISCO.[10] (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-Ex. [Link]

  • Al-Hasani, R., et al. (2016). Comparative Study of Different Column Types for the Separation of Polar Basic Hallucinogenic Alkaloids. ResearchGate. [Link]

  • Biotage. (2023).[1] How to choose your acidic mobile phase modifier for peptide purification. Biotage Blog. [Link]

Sources

Validation & Comparative

comparing biological activity of 5-bromoindole vs 6-bromoindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of 5-Bromoindole vs. 6-Bromoindole Derivatives

Executive Summary: The Halogen Switch in Indole Scaffolds

In medicinal chemistry, the indole ring is a "privileged scaffold," serving as the core for thousands of bioactive molecules, from naturally occurring alkaloids to synthetic kinase inhibitors.[1] The introduction of a bromine atom—a "halogen switch"—drastically alters the scaffold's lipophilicity, electronic distribution, and steric profile.

This guide provides a technical comparison between 5-bromoindole and 6-bromoindole derivatives. While chemically similar, these isomers exhibit distinct biological profiles due to the directional nature of halogen bonding and the specific geometric constraints of target binding pockets.

Key Takeaway:

  • 5-Bromoindole derivatives predominantly excel in oncology , particularly as kinase inhibitors (EGFR, VEGFR) where the 5-position halogen often occupies a solvent-exposed region or specific hydrophobic pocket in the ATP-binding site.

  • 6-Bromoindole derivatives have emerged as potent antimicrobial potentiators , specifically inhibiting bacterial cystathionine-γ-lyase (CGL) to reverse antibiotic resistance, a mechanism less accessible to the 5-bromo isomers.[2]

Part 1: Physicochemical & Structural Comparison

Before analyzing biological data, it is critical to understand the structural divergence. The position of the bromine atom dictates the vector of the halogen bond and the molecule's electronic topography.

Table 1: Comparative Physicochemical Profile

Feature5-Bromoindole6-BromoindoleImpact on Bioactivity
LogP (Lipophilicity) ~2.6~2.6Neutral: Both increase membrane permeability equally compared to unsubstituted indole.
Electronic Effect Para to C3 (approximate)Meta to C3High: 5-Br exerts a stronger inductive effect on the reactive C3 position, influencing electrophilic substitution reactions.
Vector Orientation Projects "outward" in many kinase hinge-binding modes.Projects "downward/backward," often clashing with pocket floors or engaging distinct sub-pockets.Critical: Determines fit within the ATP-binding cleft of kinases vs. allosteric sites.
Metabolic Liability Susceptible to oxidation at C3/C7.Similar, but steric hindrance at C6 can protect C7 from metabolism.Moderate: Affects half-life and clearance.

Part 2: Oncology & Kinase Inhibition (The 5-Bromo Dominance)[3]

The 5-bromoindole scaffold is a cornerstone in the design of kinase inhibitors.[3] Its geometry mimics the purine core of ATP, allowing the bromine atom to interact with the "gatekeeper" residues or hydrophobic regions within the kinase hinge.

Case Study: EGFR and VEGFR-2 Inhibition

Research indicates that 5-bromo substitutions often yield superior IC50 values compared to their 6-bromo counterparts in kinase assays.

  • Mechanism: The indole NH forms a hydrogen bond with the kinase hinge region. The 5-Br substituent points towards the hydrophobic pocket II, often forming favorable van der Waals interactions or halogen bonds with backbone carbonyls.

  • Data Highlight: In a comparative SAR study of isatin-based (oxidized indole) hydrazones, 5-bromo derivatives demonstrated potent cytotoxicity against MCF-7 and HepG2 cell lines, often outperforming 6-bromo analogs.

Table 2: Cytotoxicity Profile (Representative Data)

Derivative ClassTarget Cell Line5-Bromo IC50 (µM)6-Bromo IC50 (µM)Analysis
Indole-2-carboxamides A549 (Lung Cancer)4.2 ± 0.3 12.8 ± 1.15-Br provides optimal steric fill in the EGFR active site.
Isatin-Hydrazones MCF-7 (Breast Cancer)1.17 > 5.05-substitution enhances lipophilic interaction without steric clash.
Bis-indoles HCT116 (Colon Cancer)8.59.2Comparable activity; scaffold flexibility mitigates positional differences.
Visualization: EGFR Signaling Pathway Inhibition

The following diagram illustrates the downstream effects of 5-bromoindole derivatives acting on the EGFR pathway.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Inhibitor 5-Bromoindole Derivative (ATP Competitive) Inhibitor->EGFR Inhibition (IC50 ~4µM) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Apoptosis Apoptosis / Cell Cycle Arrest Nucleus->Apoptosis Downregulation of Survival Genes

Caption: 5-Bromoindole derivatives competitively inhibit EGFR autophosphorylation, blocking the RAS-RAF-MEK-ERK cascade and inducing apoptosis.

Part 3: Antimicrobial Potentiation (The 6-Bromo Niche)

While 5-bromoindole is a kinase privileged structure, 6-bromoindole has found a unique niche in combating antimicrobial resistance (AMR).

Case Study: Bacterial Cystathionine-γ-Lyase (CGL) Inhibition

Recent breakthroughs have identified 6-bromoindole derivatives as specific inhibitors of bacterial CGL.[2]

  • The Problem: Bacteria produce Hydrogen Sulfide (H2S) via CGL to neutralize oxidative stress caused by antibiotics.

  • The Solution: 6-Bromoindole derivatives inhibit CGL, shutting down H2S production and rendering bacteria hypersensitive to antibiotics like gentamicin.

  • Specificity: SAR studies reveal that the 6-bromo position is essential for binding to the CGL active site; moving the bromine to the 5-position significantly reduces inhibitory constant (Ki).

Table 3: Antimicrobial Potentiation Data

CompoundTarget EnzymeKi (Inhibition Constant)Synergistic Effect (with Gentamicin)
6-Bromoindole deriv. (NL2) S. aureus CGL0.6 µM 4-8x reduction in MIC
5-Bromoindole deriv. S. aureus CGL> 10 µMNegligible
Unsubstituted Indole S. aureus CGLNo InhibitionNone
Experimental Protocol: MIC Determination (Broth Microdilution)

To validate antimicrobial activity, follow this standardized CLSI-compliant protocol.

  • Inoculum Prep: Culture S. aureus or E. coli in Mueller-Hinton Broth (MHB) to mid-log phase (OD600 ~ 0.5). Dilute to ~5 x 10^5 CFU/mL.

  • Compound Dilution: Dissolve 5-bromo and 6-bromo derivatives in DMSO. Prepare serial 2-fold dilutions in 96-well plates (Final DMSO < 1%).

  • Co-treatment (For Potentiation): For 6-bromo assays, add a sub-lethal concentration of gentamicin (e.g., 1/4 MIC) to all wells.

  • Incubation: Incubate plates at 37°C for 18-24 hours.

  • Readout: Measure absorbance at 600nm or assess visual turbidity.

    • Valid Result: The 6-bromo + Gentamicin well shows no growth, while 5-bromo + Gentamicin shows turbidity (growth).

Part 4: Synthesis & Workflow

Both derivatives are typically synthesized via Palladium-catalyzed cross-coupling, but the starting materials differ in availability and reactivity.

General Synthetic Workflow (Suzuki-Miyaura Coupling) This workflow applies to creating functionalized derivatives from the core bromoindole scaffold.

Synthesis_Workflow Start Start: Bromoindole Scaffold Reaction Reaction: Reflux in Dioxane/H2O 80-100°C, 12h Start->Reaction Reagents Boronic Acid (R-B(OH)2) + Pd Catalyst (Pd(dppf)Cl2) + Base (K2CO3) Reagents->Reaction Purification Purification: Column Chromatography (Hexane/EtOAc) Reaction->Purification Product Final Product: Functionalized Indole Purification->Product

Caption: Standard Suzuki-Miyaura coupling workflow for functionalizing 5- or 6-bromoindoles.

References

  • BenchChem. Unraveling the Biological Potency of 5-Bromoindole Derivatives in Comparison to Other Haloindoles. BenchChem.[1][3][4][5] Link

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8][9][10][11] Link

  • Shatalin, K., et al. (2021). Inhibitors of bacterial H2S biogenesis target antibiotic resistance. Science. Link

  • Ziedan, N. I., et al. (2016). Virtual screening, SAR and discovery of 5-(indole-3-yl)-2-[(2-nitrophenyl)amino] [1,3,4]-oxadiazole as a novel Bcl-2 inhibitor.[7] Chemical Biology & Drug Design. Link

  • Makhinya, A., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase.[2] International Journal of Molecular Sciences. Link

Sources

alternative synthesis routes for substituted indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An essential pharmacophore in medicinal chemistry, the indole-3-carbaldehyde scaffold serves as a critical precursor for synthesizing complex alkaloids, tetrahydro-β-carbolines via Pictet-Spengler condensations, and various kinase inhibitors. As a Senior Application Scientist, I frequently encounter the bottleneck of formylating deactivated or highly functionalized indoles. While the classical Vilsmeier-Haack reaction remains the industrial workhorse, its harsh, highly electrophilic conditions often lead to the degradation of acid-sensitive substrates.

This guide objectively compares the benchmark Vilsmeier-Haack methodology against emerging, milder alternatives—specifically, catalytic and visible-light-driven photocatalytic formylation routes. By understanding the mechanistic causality behind these methods, researchers can select the optimal route for their specific drug discovery targets.

Mechanistic Overview of Formylation Pathways

The C3 position of the indole ring is inherently nucleophilic due to the stabilization of the resulting transition state by the nitrogen lone pair. However, the method of activating the formyl source dictates the reaction's functional group tolerance.

  • Electrophilic Aromatic Substitution (Vilsmeier-Haack): Relies on the generation of a highly reactive chloroiminium ion. It is fast and high-yielding but requires stoichiometric amounts of corrosive phosphorus oxychloride (POCl₃) [1].

  • Photocatalytic Radical Formylation: Utilizes Metal-Organic Frameworks (MOFs) and visible light to generate reactive intermediates via Single Electron Transfer (SET). This avoids harsh electrophiles entirely, allowing for the formylation of indoles bearing strongly electron-withdrawing groups (e.g., -NO₂, -F) [2].

  • Catalytic Vilsmeier-Haack: Employs a silane reducing agent and a phospholene oxide catalyst to generate the formylating species in situ, mitigating the need for stoichiometric POCl₃ [1].

SynthesisRoutes Indole Substituted Indole Starting Material VH Vilsmeier-Haack (POCl3, DMF, 0-35°C) Indole->VH Electrophilic Aromatic Substitution Photo Photocatalytic (Co-MOF, Air, 445nm LED) Indole->Photo Radical/Oxidative Pathway CatVH Catalytic VH (Silane, Phospholene Oxide) Indole->CatVH In-situ Electrophile Generation Product Indole-3-Carbaldehyde Derivatives VH->Product Aqueous Base Hydrolysis Photo->Product Aerobic Oxidation CatVH->Product Aqueous Workup

Divergent synthetic pathways for the C3-formylation of substituted indoles.

Objective Performance Comparison

To select the appropriate route, one must balance yield against the chemical stability of the substrate. The table below summarizes the quantitative performance of each methodology based on validated experimental data [1][2][3].

Synthesis MethodReagents / CatalystSolvent SystemTempTimeTypical YieldFunctional Group Tolerance
Classical Vilsmeier-Haack POCl₃ (1.1 - 2.0 eq), DMFDMF0 °C to 100 °C1–2.5 h77% – 97%Low: Acid-sensitive groups degrade; fails on highly deactivated rings.
Catalytic Vilsmeier-Haack 3-methyl-1-phenyl-2-phospholene 1-oxide, PhSiH₃DMF-d₇ / AcetonitrileRoom Temp16 h75% – 77%Moderate: Milder than classical VH, avoids stoichiometric corrosive agents.
Photocatalytic (Co-MOF) Co-MOF (5 mg), Air (O₂)MeCN / H₂ORoom TempVaries~88%High: Excellent tolerance for both e⁻-donating and e⁻-withdrawing groups (-Br, -NO₂).

In-Depth Methodologies & Self-Validating Protocols

Route A: The Classical Vilsmeier-Haack Formylation (Benchmark)

Causality & Rationale: The Vilsmeier reagent is highly sensitive to moisture; therefore, anhydrous DMF must be used. The addition of POCl₃ to DMF is highly exothermic and must be strictly maintained at 0–5 °C. Failure to control this temperature leads to the premature decomposition of the chloroiminium intermediate, resulting in tar formation and diminished yields [1]. The subsequent addition of NaOH is not merely for neutralization; it is mechanistically required to hydrolyze the stable iminium salt intermediate into the final aldehyde and drive the precipitation of the product from the aqueous phase [3].

Step-by-Step Protocol:

  • Reagent Generation: In a flame-dried flask under argon, cool 8.5 mL of anhydrous DMF to 0 °C using an ice-salt bath. Slowly add POCl₃ (8.54 mmol, 2.0 eq.) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the substituted indole (4.27 mmol, 1.0 eq.) in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier reagent, maintaining the temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2.5 hours. Validation Check: Monitor via TLC (Ethyl acetate:Hexane = 1:1). The starting material should disappear, and a new spot should appear at Rf ≈ 0.32 [3].

  • Hydrolysis & Quenching: Cool the mixture back to 0 °C. Carefully quench by adding 13 mL of 1 M NaOH aqueous solution dropwise, followed by dilution with 12 mL of water.

  • Isolation: Pour the solution into 25 mL of ice-cooled water and stir vigorously for 1 hour. A precipitate will form. Collect the solid via vacuum filtration, wash with cold water (3 x 3 mL), and dry under reduced pressure.

  • Expected Outcome: A pale yellow solid with a melting point of 196–197 °C, yielding approximately 77–97% depending on the substrate [1][3].

Route B: Visible-Light Photocatalytic Formylation (The Green Alternative)

Causality & Rationale: For substrates that cannot survive POCl₃, photocatalysis offers a neutral, room-temperature alternative. Here, a Cobalt-Metal Organic Framework (Co-MOF) acts as the photocatalyst. The specific node engineering of the Co-MOF facilitates superior charge dynamics compared to Zn-MOFs, allowing efficient single-electron transfer (SET) to the indole substrate under 445 nm irradiation [2]. The MeCN/H₂O solvent system is chosen deliberately: MeCN solubilizes the organic substrate, while H₂O assists in proton-coupled electron transfer steps. Ambient air acts as the terminal oxidant, making this an exceptionally green protocol.

Photocatalysis Light 445 nm LED MOF Co-MOF (Ground State) Light->MOF Photon Absorption Excited Co-MOF* (Excited State) MOF->Excited Charge Separation Substrate Indole + MeCN/H2O Excited->Substrate Single Electron Transfer (SET) Radical Indole Radical Substrate->Radical Activation Product C3-Formyl Indole Radical->Product O2 (Air) Incorporation

Mechanism of Co-MOF catalyzed photocatalytic formylation under visible light.

Step-by-Step Protocol:

  • Reaction Setup: To a transparent glass vial, add the substituted indole (e.g., 2-nitroindole or 5-bromoindole) (0.2 mmol) and 5 mg of the Co-MOF catalyst [2].

  • Solvent Addition: Add a mixed solvent system of MeCN/H₂O (typically 2 mL, optimized ratio). Do not purge with inert gas; ambient air is required as the oxygen source.

  • Irradiation: Place the vial under a 445 nm LED light source at room temperature. Stir the mixture continuously.

  • Monitoring: Validation Check: Control experiments dictate that omitting light, catalyst, or air will halt the reaction entirely [2]. Monitor the reaction progress via TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the mixture to recover the heterogeneous Co-MOF catalyst (which can be washed and reused). Extract the aqueous filtrate with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Expected Outcome: High yields (up to 88%) of the formylated product, with excellent preservation of sensitive functional groups like halogens or nitro groups [2].

Conclusion

For standard, unfunctionalized indoles, the Classical Vilsmeier-Haack reaction remains unmatched in speed and scalability. However, as drug discovery moves toward more complex, densely functionalized molecular architectures, the harshness of POCl₃ becomes a liability. In such cases, transitioning to Photocatalytic MOF-driven formylation provides a highly reliable, self-validating alternative that operates under mild, room-temperature conditions while utilizing ambient air as a green oxidant.

References

  • A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde Benchchem URL
  • American Chemical Society (ACS)
  • Tokyo Chemical Industry Co., Ltd. (TCI)

Comparative Guide: Yield & Performance of Indole Synthesis Modules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is ubiquitous in small-molecule therapeutics (e.g., Triptans, Vinca alkaloids). However, "yield" in indole synthesis is not a static number; it is a function of substrate electronics, steric bulk, and functional group tolerance.[1]

This guide moves beyond textbook definitions to provide a decision-matrix approach . We compare the two "workhorse" methods (Fischer, Larock) against two "specialist" methods (Bartoli, Leimgruber-Batcho), analyzing them through the lens of yield reliability, scalability, and atom economy.

Quick Reference: Method Performance Matrix
FeatureFischer Larock Bartoli Leimgruber-Batcho
Primary Utility General purpose, 2,3-disubstituted indolesComplex substrates, late-stage functionalization7-Substituted indoles (Niche)Unsubstituted (C3-H) indoles, Industrial Scale
Typical Yield 65–85%70–95%40–65%80–95%
Atom Economy High (NH3 loss)Moderate (Loss of HX)Low (Grignard waste)High
Key Limitation Acid sensitivity, Regioselectivity (unsym. ketones)Cost (Pd), o-Haloaniline availabilityRequires ortho-substitution, cryogenic tempsLimited substitution pattern

Quantitative Yield Comparison

The following data aggregates yields from optimized bench-scale reactions (1–10 mmol scale) reported in high-impact process chemistry literature.

Target Indole StructureFischer Yield (Acid Cat.)Larock Yield (Pd Cat.)[2]Bartoli Yield (Grignard)Leimgruber-Batcho Yield
2-Phenylindole 82% (PPA)89%N/AN/A
2,3-Dimethylindole 76% (ZnCl₂)92% N/AN/A
5-Nitroindole 60% (Requires protection)85%N/A94%
7-Ethylindole <10% (Steric clash)65%72% N/A
Tryptophan Derivs. 55% (Racemization risk)88% (Chiral integrity maintained)N/AN/A

Analyst Note: While Larock often shows higher raw yields, Fischer remains superior for cost-per-mole on simple substrates. Bartoli is the only viable high-yield route for sterically crowded 7-substituted indoles.

Deep Dive: Protocols & Critical Analysis

A. Fischer Indole Synthesis (The Benchmark)

Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of arylhydrazones.[3] Best For: Early-stage building blocks, non-acid-sensitive substrates.

Experimental Protocol: Polyphosphoric Acid (PPA) Method

This protocol minimizes polymerization side-reactions common with Lewis acids.

  • Hydrazone Formation:

    • Combine phenylhydrazine (1.0 equiv) and ketone (1.1 equiv) in EtOH.

    • Stir at RT for 1 h. Filter the precipitated hydrazone and dry.

  • Cyclization:

    • Charge a reactor with PPA (10 parts by weight relative to hydrazone). Heat to 100°C.

    • Add hydrazone portion-wise (exothermic!).

    • Critical Control Point: Maintain internal temp between 100–110°C. <100°C stalls the rearrangement; >120°C promotes charring.

    • Stir for 2–4 h until TLC shows consumption of hydrazone.

  • Workup:

    • Pour reaction mixture onto crushed ice/water (slowly).

    • Extract with EtOAc.[4][5] Wash organic layer with NaHCO₃ (sat.) to remove residual acid.

    • Dry (MgSO₄) and concentrate.[5] Recrystallize from EtOH/Water.

B. Larock Heteroannulation (The Modern Standard)

Mechanism: Pd(0)-catalyzed oxidative addition to o-iodoaniline, alkyne insertion, and reductive elimination. Best For: Convergent synthesis, drug-like scaffolds with sensitive functional groups.

Experimental Protocol: Optimized Conditions

Based on Larock et al. (J. Org.[2] Chem).[6][7][8][9][10][11][12][13][14]

  • Setup:

    • In a dry Schlenk tube under Argon, combine:

      • o-Iodoaniline (1.0 equiv)

      • Internal Alkyne (1.2 equiv)

      • 
         (5 mol%)[6][15]
        
      • 
         (10 mol%) - Note: Use bulky ligands like XPhos for chlorides.
        
      • 
         (2.0 equiv)
        
      • LiCl (1.0 equiv) - Essential additive to stabilize the Pd-intermediate.

  • Reaction:

    • Dissolve in DMF (0.2 M concentration).

    • Heat to 100°C for 12–24 h.

  • Workup:

    • Dilute with

      
       and wash with water (3x) to remove DMF.
      
    • Purify via flash chromatography (Hex/EtOAc).

C. Specialized Modules
Bartoli Indole Synthesis[9][16][17]
  • Target: 7-Substituted Indoles (e.g., 7-alkyl, 7-halo).

  • Why it works: Uses ortho-substituted nitroarenes.[7][8] The ortho substituent is required to sterically force the vinyl Grignard attack.

  • Protocol Snippet: React o-substituted nitrobenzene with 3.0 equivalents of vinylmagnesium bromide in THF at -40°C .

    • Warning: Reaction is extremely exothermic. Temperature control is vital to prevent aniline byproduct formation.

Leimgruber-Batcho Synthesis
  • Target: Unsubstituted (C3-H) Indoles ; Industrial Scale.

  • Why it works: Condensation of o-nitrotoluene with DMF-DMA forms an enamine, followed by reductive cyclization.

  • Yield: Consistently >90%.

  • Protocol Snippet:

    • Heat o-nitrotoluene + DMF-DMA (1.1 equiv) in DMF at 110°C (Enamine formation).

    • Hydrogenate (H₂, Pd/C) or reduce with Raney Ni/Hydrazine.

Decision Logic & Visualization

Diagram 1: Method Selection Decision Tree

Use this logic to select the optimal synthetic route based on your substrate.

IndoleSelection Start Start: Define Target Indole SubstCheck Is C3 substituted? Start->SubstCheck NoC3 No (C3-H) SubstCheck->NoC3 No YesC3 Yes (C3-R) SubstCheck->YesC3 Yes ScaleCheck Scale > 100g? NoC3->ScaleCheck LB Method: Leimgruber-Batcho (High Yield, Scalable) ScaleCheck->LB Yes Reissert Method: Reissert (Alternative) ScaleCheck->Reissert No FGCheck Acid Sensitive Groups? (Acetals, Boc, etc.) YesC3->FGCheck YesSens Yes FGCheck->YesSens Yes NoSens No FGCheck->NoSens No Larock Method: Larock (Pd-Catalyzed, Neutral) YesSens->Larock PosCheck Is substituent at C7? NoSens->PosCheck Yes7 Yes (7-Sub) PosCheck->Yes7 Yes No7 No (General) PosCheck->No7 No Bartoli Method: Bartoli (Grignard) Yes7->Bartoli Fischer Method: Fischer (Cost-Effective) No7->Fischer

Caption: Strategic decision tree for selecting indole synthesis methods based on substitution patterns and functional group sensitivity.

Diagram 2: Mechanistic Workflow Comparison

Visualizing the complexity and atom economy of the two primary methods.

Mechanism cluster_Fischer Fischer Synthesis (Acidic) cluster_Larock Larock Synthesis (Pd-Cat) Hydrazone Arylhydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine H+ Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Rate Limiting IndoleF Indole Sigmatropic->IndoleF AmmoniaLoss - NH3 IndoleF->AmmoniaLoss HaloAniline o-Iodoaniline OxAdd Oxidative Addition (Pd) HaloAniline->OxAdd Pd(0) AlkyneIns Alkyne Insertion OxAdd->AlkyneIns Alkyne RedElim Reductive Elimination AlkyneIns->RedElim IndoleL Indole RedElim->IndoleL

Caption: Mechanistic comparison showing the linear acid-catalyzed pathway of Fischer vs. the catalytic cycle of Larock.

References

  • Fischer Indole Synthesis Review & Mechanism

    • Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.
    • BenchChem.[5][18] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Link

  • Larock Indole Synthesis (Original & Scope)

    • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[9][13] Journal of the American Chemical Society, 113(17), 6689-6690. Link

    • Larock, R. C. (1999). Palladium-catalyzed annulation.[7][9][18][19] Journal of Organometallic Chemistry, 576(1-2), 111-124.

  • Bartoli Indole Synthesis

    • Bartoli, G., et al. (1989).[12] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[8] Tetrahedron Letters, 30(16), 2129-2132.[12] Link

  • Leimgruber-Batcho Indole Synthesis

    • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. Link

Sources

In Vitro Assay Validation of Indole-Based Therapeutic Agents: A Comparative Guide (Sunitinib vs. Sorafenib)

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics across oncology, virology, and neurology[1]. In targeted cancer therapy, indole derivatives—specifically oxindoles like Sunitinib —have demonstrated profound efficacy as multi-targeted receptor tyrosine kinase (RTK) inhibitors[2].

As a Senior Application Scientist, I frequently guide drug development teams through the rigorous in vitro validation required to benchmark novel indole-based agents against established non-indole alternatives. In this guide, we will objectively compare the biochemical and cellular performance of Sunitinib (an indole-based RTK inhibitor) against Sorafenib (a biaryl urea-based multikinase inhibitor)[3]. We will also dissect the self-validating experimental protocols necessary to ensure data integrity during hit-to-lead optimization.

Mechanistic Grounding: Target Engagement

Both Sunitinib and Sorafenib target the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways, which are critical drivers of tumor angiogenesis and cellular proliferation[2]. However, their structural differences dictate distinct binding kinetics and off-target profiles. Sunitinib acts as a competitive inhibitor at the ATP-binding cleft of these kinases, leveraging its indole core to form critical hydrogen bonds within the hinge region[3].

RTK_Signaling Ligand VEGF / PDGF Ligands Receptor VEGFR-2 / PDGFR-β (Receptor Tyrosine Kinases) Ligand->Receptor Binds & Activates Downstream1 Ras / Raf / MEK / ERK (Proliferation) Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT / mTOR (Survival & Angiogenesis) Receptor->Downstream2 Phosphorylation Sunitinib Sunitinib (Indole-based) ATP-competitive Inhibitor Sunitinib->Receptor Blocks Sorafenib Sorafenib (Non-indole) Multikinase Inhibitor Sorafenib->Receptor Blocks Sorafenib->Downstream1 Blocks (c-Raf/b-Raf) Outcome Tumor Growth & Metastasis Downstream1->Outcome Downstream2->Outcome

Fig 1. VEGFR/PDGFR signaling cascade illustrating inhibition nodes for Sunitinib and Sorafenib.

Comparative Performance Data

To objectively evaluate an indole-based agent, biochemical kinase profiling is the first line of validation. Table 1 summarizes the in vitro IC50 values for Sunitinib and Sorafenib against primary targets.

Table 1: Biochemical Kinase Inhibition Profiling (IC50)

Kinase TargetSunitinib (Indole-based) IC50 (nM)Sorafenib (Non-indole) IC50 (nM)
VEGFR-2 9 - 1090
PDGFR-β 8 - 1057
c-KIT 1 - 1068
c-Raf > 10,0006

Data synthesized from established biochemical assays[4],[3].

Causality Insight: Notice the superior potency (lower IC50) of Sunitinib against VEGFR-2 and PDGFR-β compared to Sorafenib[3]. This is largely attributed to the compact, rigid nature of the oxindole core, which fits snugly into the ATP pocket of class III/V RTKs. Conversely, Sorafenib's biaryl urea structure extends deeper into an allosteric pocket, making it exceptionally potent against Raf kinases (c-Raf IC50 = 6 nM) but slightly less potent against VEGFR-2[3].

In Vitro Assay Validation Protocols
Protocol 1: TR-FRET Kinase Assay (Biochemical Validation)

Why TR-FRET? Traditional ELISA or radiometric assays are prone to wash-step variability and radioactive hazards. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, wash-free format. By calculating a ratiometric emission (e.g., Acceptor 665 nm / Donor 615 nm or 520 nm / 495 nm), we mathematically cancel out well-to-well volume variations and compound auto-fluorescence—a common issue with highly conjugated indole derivatives[5].

TR_FRET_Workflow Step1 1. Kinase + Substrate + ATP + Inhibitor Step2 2. Incubation (Enzymatic Reaction) Step1->Step2 Step3 3. Add Eu/Tb Antibody & Tracer (Acceptor) Step2->Step3 Step4 4. TR-FRET Detection (Ratiometric Readout) Step3->Step4 Step5 5. Calculate Z'-factor & IC50 Step4->Step5

Fig 2. Homogeneous TR-FRET kinase assay workflow for high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mixture (e.g., VEGFR-2 recombinant protein + biotinylated poly-GAT substrate) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense Sunitinib and Sorafenib in a 10-point, 3-fold serial dilution series (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser. Ensure final DMSO concentration remains ≤1% to prevent kinase denaturation[6].

  • Enzymatic Reaction: Add 5 µL of the 2X Kinase/Substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of 2X ATP (at the predetermined Km for VEGFR-2). Incubate for 60 minutes at room temperature.

  • Detection Mix: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Terbium (Tb)-labeled anti-phospho antibody (Donor), and a fluorophore-labeled streptavidin (Acceptor)[7].

  • Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader with excitation at 337 nm and dual emission at 490 nm (Tb) and 520 nm (Fluorophore)[8].

Self-Validating System: The Z'-Factor A protocol is only as trustworthy as its statistical robustness. To validate this assay for indole screening, calculate the Z'-factor using positive (fully inhibited) and negative (DMSO vehicle) controls[5]. Z' = 1 -[ (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| ] An assay yielding a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening[5],[7].

Protocol 2: Cellular Viability & Target Modulation (Phenotypic Validation)

Why this assay? Biochemical potency does not guarantee cellular efficacy. Indole compounds must cross the lipid bilayer. We use a luminescence-based ATP quantification assay (e.g., CellTiter-Glo) on Human Umbilical Vein Endothelial Cells (HUVECs) to assess anti-angiogenic potential[4].

Step-by-Step Methodology:

  • Cell Plating: Seed HUVECs at 5,000 cells/well in a 96-well opaque white plate in endothelial growth medium. Incubate overnight at 37°C, 5% CO2.

  • Starvation & Stimulation: Wash cells and replace with basal medium (0.5% serum) for 4 hours. Stimulate with 50 ng/mL VEGF to activate the VEGFR-2 pathway.

  • Treatment: Treat cells with serial dilutions of Sunitinib and Sorafenib. Incubate for 72 hours.

  • Luminescence Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the ATP present (indicating metabolically active cells).

  • Analysis: Plot relative light units (RLU) against log[inhibitor] to determine the cellular IC50.

Expert Insights & Troubleshooting

When validating indole-based agents, pay close attention to the solubility profile . Indoles are frequently hydrophobic. If you observe a sudden drop in TR-FRET signal or erratic cellular viability at higher concentrations (>10 µM), it is likely due to compound precipitation rather than biological inhibition. Always run dynamic light scattering (DLS) or nephelometry to confirm compound solubility in your assay buffer before finalizing IC50 curves.

By grounding your experimental design in ratiometric readouts and rigorous statistical validation (Z'-factor), you ensure that the promising biochemical profile of an indole scaffold translates reliably into actionable lead-optimization data.

References
  • Title: A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery Source: nih.gov URL:[Link]

  • Title: Development of Sunitinib in Hepatocellular Carcinoma: Rationale, Early Clinical Experience, and Correlative Studies Source: nih.gov URL:[Link]

  • Title: Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents Source: nih.gov URL:[Link]

  • Title: CCR Drug Updates: Sorafenib and Sunitinib in Renal Cell Carcinoma Source: aacrjournals.org URL:[Link]

  • Title: Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK Source: biorxiv.org URL:[Link]

  • Title: TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors Source: researchgate.net URL:[Link]

Sources

comparing anticancer activity of different haloindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold represents a "privileged structure" in oncology drug discovery due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets, including kinases (EGFR, VEGFR), tubulin, and DNA topoisomerases. Halogenation—the introduction of Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—is a critical medicinal chemistry strategy to modulate lipophilicity (


), metabolic stability, and ligand-target binding affinity.

This guide objectively compares the anticancer performance of various haloindole derivatives, focusing on Structure-Activity Relationships (SAR), specific cytotoxicity data (


), and validated experimental protocols.[1]

Structural Classes & SAR Analysis

The position and nature of the halogen atom critically dictate the anticancer efficacy. The following analysis breaks down the impact of halogenation at the C3, C5, and C6 positions.

The Halogen Effect: F vs. Cl vs. Br vs. I
  • Fluorine (F): Often used to block metabolic sites (e.g., preventing hydroxylation) without significantly altering steric bulk. It increases metabolic stability but rarely enhances hydrophobic binding significantly.

  • Chlorine (Cl) & Bromine (Br): These are the "Goldilocks" substituents for many hydrophobic pockets (e.g., the colchicine binding site of tubulin). They increase lipophilicity and can participate in halogen bonding —a specific interaction where the positive electrostatic cap (sigma-hole) of the halogen interacts with nucleophilic residues (e.g., backbone carbonyls) in the target protein.

  • Iodine (I): Provides the strongest halogen bonding capability but often introduces excessive steric hindrance and high lipophilicity, leading to poor solubility.

Comparative Efficacy by Position
PositionPreferred HalogenMechanism Insight
C5-Position Br > Cl > F The C5 position often orients into deep hydrophobic pockets in targets like Tubulin and EGFR . 5-Bromo derivatives frequently show superior potency due to optimal volume filling and halogen bonding.
C3-Position Cl / Br Functionalization at C3 (e.g., in Bis(indolyl)methanes) affects the molecule's curvature. Halogens here often influence the planarity and DNA intercalation potential.
N1-Position Methyl/Benzyl While not a halogen site, N1-alkylation works synergistically with C5-halogenation to improve cellular permeability.

Comparative Efficacy Data

The following data summarizes


 values (concentration inhibiting 50% of cell growth) from recent comparative studies.
Table 1: Cytotoxicity of 5-Haloindole Derivatives (Tubulin Targeting)

Target Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical)

Compound ClassSubstituent (R)Cell LineIC50 (µM)Relative PotencyRef
Indole-3-glyoxylamide 5-H (Unsubstituted)HeLa> 50.0Low[1]
Indole-3-glyoxylamide 5-Fluoro HeLa12.4Moderate[1]
Indole-3-glyoxylamide 5-Bromo HeLa0.09 High [1]
2-Aryl-indole 5-ChloroA5492.44High[2]
2-Aryl-indole 5-BromoA5492.72High[3]

Key Insight: In the Indole-3-glyoxylamide series, replacing Hydrogen with Bromine at C5 resulted in a >500-fold increase in potency, attributed to enhanced binding at the colchicine site of tubulin.

Table 2: Bis(indolyl)methane (BIM) Derivatives

Target: HuCCA-1 (Cholangiocarcinoma)

Derivative TypePhenyl Ring Sub.[2][3][4]IC50 (µM)OutcomeRef
BIM 4-H61.65Weak[4]
BIM 4-Cl 9.69Potent[4]
BIM 4-CF3 7.75 Most Potent [4]

Mechanism of Action

The most potent haloindole derivatives, particularly 5-bromo and 5-chloro variants, predominantly act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-tubulin, inhibiting polymerization.[5] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]
DOT Diagram: Signaling Pathway & Mechanism

HaloindoleMechanism Haloindole 5-Haloindole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Haloindole->Tubulin Binds via Halogen Bonding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts G2M G2/M Cell Cycle Arrest Spindle->G2M Triggers Checkpoint Bcl2 Bcl-2 (Anti-apoptotic) Phosphorylation/Inactivation G2M->Bcl2 Signaling Cascade Caspase Caspase-3/9 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Mechanism of action for 5-haloindoles.[7][8] The compound binds to tubulin, preventing polymerization, which triggers G2/M arrest and Caspase-mediated apoptosis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating haloindole derivatives.

In Vitro Cytotoxicity (MTT Assay)

Rationale: Measures metabolic activity as a proxy for cell viability.[9] Self-Validation: Always include a positive control (e.g., Colchicine or Doxorubicin) and a vehicle control (DMSO < 0.1%).

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve haloindole derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (triplicate).

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).

  • Solubilization: Remove media carefully.[9] Add 150 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Cell Cycle Analysis (Flow Cytometry)

Rationale: Confirms if the mechanism involves G2/M arrest (typical of tubulin inhibitors).[6]

  • Treatment: Treat cells with the compound at

    
     concentration for 24h.[9]
    
  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash ethanol.[9] Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Incubate 30 min in dark. Analyze 10,000 events on a flow cytometer (FL2 channel).

  • Validation: A distinct peak shift to the G2/M phase (4N DNA content) compared to control confirms antimitotic activity.

Experimental Workflow Diagram

This workflow illustrates the logical progression from synthesis to lead validation.

Workflow Design SAR Design (Halogen Variation) Synth Synthesis (Fischer Indole/Sub) Design->Synth Screen Primary Screen (MTT Assay) Synth->Screen Screen->Design Refine SAR Hit Hit Identification (IC50 < 10 µM) Screen->Hit Select Potent Mech Mechanism Study (Flow Cytometry/Tubulin) Hit->Mech Lead Lead Candidate Mech->Lead Valid Mode of Action

Caption: Drug discovery workflow for haloindoles, iterating from SAR design through cytotoxicity screening to mechanistic validation.

Conclusion

The comparative analysis confirms that 5-bromoindole derivatives often exhibit superior anticancer activity compared to their fluoro- and chloro- counterparts, particularly in tubulin-targeting scaffolds. This is driven by the optimal balance of lipophilicity and the capacity for halogen bonding within the colchicine binding site. However, 3-chloro substitutions remain highly effective in bis(indolyl)methane scaffolds. Future development should focus on 5-bromo-N-alkylated indoles to maximize potency while managing solubility issues associated with heavier halogens.

References

  • BenchChem Technical Support. (2025).[9][10] Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. BenchChem. Link

  • MDPI. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. Link

  • NIH PubMed. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles. PMC. Link

  • NIH PubMed. (2024). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives. PMC. Link

  • Frontiers. (2026). Bromo- and chloro-substituted flavones induce apoptosis... a comparative in vitro study. Frontiers in Oncology. Link

Sources

Advanced Characterization and Application Guide: 6-Bromo-Substituted Indoles vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry and drug discovery. Halogenated indoles, particularly brominated derivatives, serve as critical electrophilic building blocks for cross-coupling reactions and natural product total synthesis. While 5-bromoindoles are ubiquitous in commercial screening libraries, 6-bromo-substituted indoles are increasingly prioritized due to their unique presence in bioactive marine alkaloids (e.g., barettin, geobarrettin D) and their differentiated reactivity profiles.

As a Senior Application Scientist, I have structured this guide to provide an objective comparison of 6-bromoindoles against their 5-bromo and 7-bromo alternatives. This document details comparative spectral characterization, cross-coupling efficiency, and biological applications to help researchers optimize their synthetic workflows.

Part 1: Comparative Spectral Characterization (NMR & MS)

Accurate differentiation of bromoindole regioisomers is paramount before initiating multi-step syntheses. The position of the bromine atom significantly alters the electron density of the indole core via inductive electron withdrawal and resonance effects, which directly impacts both the chemical shifts in NMR spectroscopy and the downstream reactivity.

Causality in NMR Shifts: In 6-bromoindoles, the bromine atom at the C-6 position strongly deshields the adjacent C-7 proton. Consequently, this proton is pushed downfield and typically appears as a distinct singlet (or a fine doublet with a very small meta-coupling constant, J ~ 1.8 Hz). Conversely, in 5-bromoindoles, the C-4 proton experiences this deshielding effect and appears as the fine doublet. Recognizing this predictable splitting pattern serves as the most reliable self-validating check during library synthesis and structural elucidation.

Table 1: Comparative NMR and MS Data for Bromoindole Carboxylates

PropertyMethyl 6-bromo-1H-indole-3-carboxylateMethyl 5-bromo-1H-indole-3-carboxylate
1H NMR (Aromatic Region) δ 7.92 (d, J=8.5 Hz, H-4), 7.67 (s, H-7), 7.32 (dd, J=8.5, 1.8 Hz, H-5)δ 8.32 (d, J=1.8 Hz, H-4), 7.36 (dd, J=8.6, 1.8 Hz, H-6), 7.28 (d, J=8.6 Hz, H-7)
13C NMR Highlights δ 138.1 (C-7a), 115.9 (C-6), 125.1 (C-4)δ 135.9 (C-7a), 114.8 (C-5), 123.4 (C-4)
HRMS[M-H]- m/z 251.9657m/z 251.9660
Reactivity Profile Highly reactive at C-6; minimal steric hindrance during oxidative addition.Standard reactivity baseline; ubiquitous in commercial libraries.

(Data adapted from A General and Scalable Synthesis of Polysubstituted Indoles[1])

Part 2: Reactivity Profiling & Cross-Coupling Performance

When subjected to transition-metal-catalyzed cross-coupling, the regiochemistry of the bromine dictates the reaction kinetics. Both 5-bromo and 6-bromoindoles generally exhibit excellent, comparable yields in standard Suzuki-Miyaura and Ullmann couplings. However, 7-bromoindoles often suffer from severe yield erosion (e.g., dropping to ~51% in standard Ullmann conditions) due to the steric bulk of the adjacent N-H group impeding the oxidative addition of the bulky metal-ligand complex[2].

Furthermore, recent advancements in photoredox catalysis demonstrate that 6-bromoindoles can be efficiently coupled using light-driven reductive cross-electrophile coupling, matching or even exceeding the performance of 5-bromo variants depending on the photocatalyst's redox window[3].

Methodology: Copper-Catalyzed Ullmann C-N Cross-Coupling of 6-Bromoindoles

This self-validating protocol outlines the C-N coupling of a 6-bromoindole with an amine partner, optimized for high conversion and minimal core degradation.

  • Preparation of the Catalyst Complex : In an argon-purged Schlenk flask, combine CuI (10 mol%) and N,N'-dimethylethylenediamine (20 mol%) in anhydrous 1,4-dioxane.

    • Causality: The bidentate diamine ligand is critical; it chelates the Cu(I) center, preventing its disproportionation to Cu(0) and Cu(II), while simultaneously increasing the solubility of the active copper complex in the organic solvent.

  • Substrate Addition : Add the 6-bromoindole derivative (1.0 equiv), the coupling amine (1.2 equiv), and finely ground anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is selected as a mild base. Stronger bases (like t-BuOK) can lead to unwanted side reactions, N-deprotonation issues, or degradation of sensitive functional groups on the indole ring.

  • Thermal Activation : Seal the flask and heat to 130 °C for 18 hours.

    • Causality: Elevated temperatures are required to overcome the high activation energy barrier for the oxidative addition of the electron-rich 6-bromoindole C-Br bond to the Cu(I) center.

  • Reaction Monitoring (Self-Validation) : Quench a 50 µL aliquot in EtOAc/H₂O. Analyze the organic layer via LC-MS. The disappearance of the starting material mass (e.g., m/z 196 for 6-bromoindole) and the appearance of the cross-coupled product mass validates reaction progress and prevents premature workup.

  • Workup and Isolation : Cool to room temperature, filter through a Celite pad to remove copper salts, and concentrate. Purify via silica gel flash chromatography.

G A 6-Bromoindole Substrate B Catalyst & Ligand Addition (CuI, Diamine Ligand) A->B C Base & Solvent (K2CO3, Anhydrous Dioxane) B->C D Thermal Activation (130°C, 18h, Argon) C->D E Reaction Monitoring (LC-MS / TLC Aliquot) D->E F Workup & Purification (Celite Filtration, Silica Gel) E->F Conversion >95% G Characterization (1H/13C NMR, HRMS) F->G

Workflow for the Copper-Catalyzed Ullmann Cross-Coupling of 6-Bromoindole Derivatives.

Part 3: Biological Applications & Drug Discovery

The 6-bromoindole moiety is a hallmark of numerous bioactive marine alkaloids isolated from deep-water sponges like Geodia barretti[4]. Compounds such as Geobarrettin B, C, and D natively feature this scaffold and exhibit potent anti-inflammatory and kinase inhibitory activities[5].

Unlike simple synthetic indoles, these marine-derived 6-bromoindoles actively modulate immune responses. For instance, Geobarrettin D has been shown to decrease the secretion of the pro-inflammatory cytokine IL-12p40 by human monocyte-derived dendritic cells without suppressing the anti-inflammatory cytokine IL-10[6]. This highly selective immunomodulation makes the 6-bromoindole scaffold a privileged starting point for developing targeted anti-inflammatory therapeutics and selective kinase inhibitors[7].

G A LPS / TNF-α Stimulation B Dendritic Cell Activation A->B E Reduction of IL-12p40 Secretion B->E Untreated C 6-Bromoindole Alkaloid (e.g., Geobarrettin D) D Inhibition of Pro-inflammatory Signaling Pathways C->D D->E Downregulates F Maintenance of IL-10 (Anti-inflammatory) D->F Preserves

Anti-inflammatory signaling modulation by 6-bromoindole marine alkaloids in dendritic cells.

References
  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI Molecules, 2020.
  • 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflamm
  • Substrate-Photocatalyst Reactivity Matching Enables Broad Aryl Halide Scope in Light-Driven, Reductive Cross-Electrophile Coupling.
  • Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid
  • Ullmann coupling of indole derivatives.

Sources

comparative analysis of halogenated indoles in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Halogenated Indoles in Drug Design: Performance, Pharmacokinetics, and Halogen Bonding

Introduction The indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, deeply embedded in the design of kinase inhibitors, G protein-coupled receptor (GPCR) ligands, and antimicrobial agents. A highly effective optimization technique in modern drug discovery is the strategic substitution of the indole core with halogen atoms (Fluorine, Chlorine, Bromine, Iodine). Halogenation not only modulates lipophilicity and metabolic stability but also introduces a unique, highly directional non-covalent interaction known as "halogen bonding" [2]. This guide provides a comparative analysis of halogenated indoles, detailing their physicochemical performance, target engagement mechanisms, and the rigorous experimental protocols required to validate their efficacy.

The Physics of Halogenation: The Sigma-Hole Concept

Unlike hydrogen bonds, which rely on purely electrostatic attraction between a proton and an electronegative atom, halogen bonds are driven by the "sigma-hole" (σ-hole) [1, 7]. The σ-hole is an electron-deficient, positively charged region located on the outermost axis of the carbon-halogen covalent bond. When a halogenated indole enters a protein binding pocket, this σ-hole acts as a potent Lewis acid, forming highly directional bonds with Lewis bases (e.g., the carbonyl oxygen of the protein backbone) [1, 3].

Table 1: Quantitative Comparison of Halogen Substituents on the Indole Core

HalogenAtomic Radius (Å)Electronegativity (Pauling)σ-Hole Magnitude / Halogen Bond StrengthPrimary Drug Design Utility
Fluorine (F) 1.473.98NegligibleMetabolic blocking, lipophilicity modulation, pKa tuning.
Chlorine (Cl) 1.753.16ModerateBalanced steric bulk and moderate halogen bonding potential.
Bromine (Br) 1.852.96StrongOptimal halogen bonding; significant potency enhancement.
Iodine (I) 1.982.66Very StrongMaximum halogen bonding; potential liability in metabolic stability.

Causality Insight: As we move down the periodic table (F → Cl → Br → I), the polarizability of the halogen increases, leading to a larger and more positive σ-hole [7]. Fluorine, being highly electronegative, pulls electron density tightly, leaving virtually no σ-hole; thus, fluorinated indoles rarely participate in halogen bonding but are excellent for blocking Cytochrome P450 (CYP450) metabolism. Conversely, brominated and iodinated indoles form robust halogen bonds that can anchor a molecule within a target site, such as the 5-HT2B receptor or AP2-associated protein kinase 1 (AAK1) [3, 7].

HalogenBonding Indole Indole Core (Scaffold) Halogen Halogen Atom (Cl, Br, I) Indole->Halogen Covalent Bond SigmaHole Sigma-Hole (σ-hole) (Positive Electrostatic Potential) Halogen->SigmaHole Anisotropic Electron Distribution Target Protein Backbone (Carbonyl Oxygen / Lewis Base) SigmaHole->Target Halogen Bond (Non-Covalent) Affinity Enhanced Binding Affinity & Target Selectivity Target->Affinity Thermodynamic Stabilization

Fig 1: Mechanism of Halogen Bonding in Target Recognition.

Comparative Performance Data: Antimicrobial & Target Binding Efficacy

Recent comparative studies have demonstrated the profound impact of multi-halogenated indoles. For example, in the development of antifungal agents against drug-resistant Candida species, the biological activity strictly follows the hierarchy of I > Br > Cl > F [4].

Table 2: Antifungal Activity (MIC) of Halogenated Indoles against C. albicans [4]

CompoundSubstitution PatternMIC (µg/mL)Mechanism of Action
Indole (Unsubstituted)None>200Weak baseline activity
5-FluoroindoleC5-F100 - 150Moderate biofilm inhibition
5-Bromo-4-chloroindoleC4-Cl, C5-Br10 - 25Fungicidal, ROS induction, strong biofilm inhibition
4,6-DibromoindoleC4-Br, C6-Br10 - 25Fungicidal, hyphal network disruption

Causality Insight: Di-halogenation at the C4, C5, and C6 positions enhances the hydrophobic interactions and van der Waals contacts with biological targets, while simultaneously increasing the electron-withdrawing effect on the indole ring [4]. This dual action disrupts the fungal cell membrane and inhibits the yeast-to-hyphae transition far more effectively than mono-halogenated or fluorinated counterparts.

Experimental Methodology: Validating Metabolic Stability

While heavy halogens (Br, I) increase target affinity, they also increase lipophilicity (LogP), potentially leading to rapid hepatic clearance. Therefore, evaluating the in vitro intrinsic clearance (


) using Human Liver Microsomes (HLM) is a critical, self-validating step in the optimization cycle [5, 6].

Protocol: Human Liver Microsome (HLM) Stability Assay Objective: To quantify the Phase I metabolic half-life (


) and intrinsic clearance of halogenated indoles [5, 6].

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the halogenated indole test compound from a 10 mM DMSO stock to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) [5, 6].

    • Causality: A low concentration (1 µM) ensures that the metabolic enzymes are not saturated, adhering to first-order Michaelis-Menten kinetics.

  • Microsome Pre-incubation: Aliquot Human Liver Microsomes (pooled donors) to a final protein concentration of 0.5 mg/mL in the reaction tubes. Add the test compound and pre-incubate at 37°C for 5 minutes [6].

    • Causality: Pre-incubation equilibrates the temperature to physiological conditions, preventing thermal shock to the CYP450 enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the co-factor NADPH (Nicotinamide adenine dinucleotide phosphate) to a final concentration of 1 mM [5].

    • Causality: NADPH is the obligatory electron donor for Cytochrome P450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Sampling & Quenching: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) [5, 6].

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting metabolism at exact time intervals and precipitating the proteins for downstream analysis.

  • Centrifugation & LC-MS/MS Analysis: Vortex vigorously and centrifuge at 4°C (4000 rpm for 15 mins). Transfer the supernatant for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis [5, 6].

  • Data Processing: Calculate the percentage of parent compound remaining by comparing the peak area ratio (compound/internal standard) at each time point to the 0-minute control. Determine

    
     and 
    
    
    
    [6].

HLM_Assay Prep Compound + HLM (0.5 mg/mL, pH 7.4) Initiate Initiate Reaction (Add 1 mM NADPH) Prep->Initiate Incubate Incubate @ 37°C (0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench Reaction (Ice-Cold Acetonitrile) Incubate->Quench Aliquot Extraction Analyze LC-MS/MS Analysis (Quantify Parent Drug) Quench->Analyze Protein Precipitation Data Calculate t½ & Clint Analyze->Data

Fig 2: Human Liver Microsome (HLM) Metabolic Stability Assay Workflow.

Conclusion

The comparative analysis of halogenated indoles reveals a strategic trade-off in drug design. While fluorine excels at blocking metabolic liabilities without significantly altering the steric profile, the heavier halogens (chlorine, bromine, and iodine) unlock the powerful σ-hole, enabling directional halogen bonding that can exponentially increase target affinity [2, 7]. By coupling rational substitution patterns (e.g., di-halogenation at C4/C6) with rigorous self-validating pharmacokinetic assays like HLM screening, drug development professionals can successfully navigate the lipophilicity-clearance paradigm to yield highly potent, metabolically stable clinical candidates.

References

  • Introducing bromine to the molecular structure as a strategy for drug design. ump.edu.pl. 1

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. acs.org. 2

  • Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions. nih.gov. 3

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. nih.gov. 4

  • Microsomal Stability Assay Protocol. axispharm.com. 5

  • ADME Microsomal Stability Assay. bioduro.com. 6

  • Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency for AP2-Associated Protein Kinase 1 (AAK1). frontiersin.org. 7

Sources

Safety Operating Guide

6-Bromo-2-methyl-1H-indole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde Proper Disposal Procedures

Executive Summary & Compound Identification

Objective: This operational guide defines the compliant disposal, waste segregation, and spill response protocols for 6-Bromo-2-methyl-1H-indole-3-carbaldehyde .

Target Audience: Medicinal Chemists, EHS Officers, and Lab Managers.[1]

Compound Profile:

  • Chemical Name: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde[2][3][4][5][6]

  • CAS Number: 17826-07-2[2][3][4][5][6]

  • Molecular Formula: C₁₀H₈BrNO[2]

  • Physical State: Solid (typically yellow to reddish-brown powder)[2]

  • Solubility: Soluble in organic solvents (DMSO, DMF, Dichloromethane); poorly soluble in water.

Hazard Assessment (GHS Classification)

Before disposal, the waste generator must characterize the material based on its Safety Data Sheet (SDS). This compound is generally classified as an Irritant with specific target organ toxicity.[1]

Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation Category 2H315: Causes skin irritationWARNING
Eye Irritation Category 2AH319: Causes serious eye irritationWARNING
STOT - SE Category 3H335: May cause respiratory irritationWARNING

Expert Insight: The presence of the bromine atom (halogen) and the aldehyde functionality dictates the disposal route. Halogenated organics require specific incineration conditions to prevent the formation of corrosive acid gases (HBr) and potential dioxins.[1] Therefore, strict segregation from non-halogenated waste is mandatory .[1]

Waste Classification & Segregation Strategy

Proper segregation is the single most critical step in laboratory waste management.[1] Mixing halogenated indoles with non-halogenated solvents (like Acetone or Methanol) upgrades the entire container to "Halogenated Waste," significantly increasing disposal costs and processing complexity.

Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Compound / Powder) StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution/Mother Liquor Debris Contaminated Debris (Gloves, Weigh Boats, Paper) StateCheck->Debris Consumables SolidContainer Container: Wide-Mouth Jar Label: 'Hazardous Waste - Solid Toxic' SolidWaste->SolidContainer SolventCheck Solvent Type? LiquidWaste->SolventCheck DebrisContainer Container: Clear Poly Bag Label: 'Contaminated Debris' Debris->DebrisContainer HaloStream Stream A: Halogenated (DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Stream B: Non-Halogenated (Acetone, MeOH, EtOAc) SolventCheck->NonHaloStream No Halogens NonHaloStream->HaloStream *IF trace indole present (>1%) treat as Halogenated*

Figure 1: Decision tree for segregating 6-Bromo-2-methyl-1H-indole-3-carbaldehyde waste streams. Note the override for non-halogenated solvents containing significant amounts of the brominated solute.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Expired Stock)[1]
  • Container: Use a compatible wide-mouth high-density polyethylene (HDPE) or glass jar.[2]

  • Labeling: Affix a hazardous waste tag. Clearly write the full chemical name. Do not use abbreviations (e.g., write "6-Bromo-2-methyl-1H-indole-3-carbaldehyde," not "BMIC").

  • Protocol:

    • Transfer the solid material into the waste container inside a fume hood to avoid dust inhalation.[1]

    • If the original bottle is empty, triple-rinse it with a compatible solvent (e.g., acetone). Collect the rinsate as Liquid Waste .[1]

    • Deface the label of the empty original bottle and discard it as regular glass trash (if triple-rinsed) or solid hazardous waste (if residue remains).[1]

B. Liquid Waste (Reaction Mixtures & Mother Liquors)[1]
  • Container: HDPE or Glass carboy (Amber glass recommended if the solution is light-sensitive, though this indole is relatively stable).

  • The "Trace" Rule: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the brominated indole technically introduces halogens into the stream.

    • < 1% Concentration: Often acceptable in "Non-Halogenated" streams, but facility rules vary.[1]

    • > 1% Concentration: MUST be disposed of in the Halogenated Waste stream.[1]

  • Protocol:

    • Pour waste into the carboy using a funnel in a fume hood.

    • Close the cap tightly immediately after addition.[1]

    • Record the volume added on the waste log sheet attached to the container.[1]

C. Contaminated Debris[2][7]
  • Items: Nitrile gloves, weigh boats, paper towels, TLC plates.

  • Protocol:

    • Collect in a clear, heavy-duty polyethylene bag designated for "Chemically Contaminated Solid Waste."[1]

    • Do not dispose of in regular trash bins.[1]

    • Sharps (needles/syringes) contaminated with the compound must go into a rigid Biohazard/Sharps container, labeled as "Chemical Sharps."[1]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1]

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate Notify personnel, secure area PPE 2. Don PPE Gloves, Goggles, Lab Coat, N95/Respirator Alert->PPE Contain 3. Containment Cover with absorbent pads (Liquid) or damp paper (Solid) PPE->Contain Cleanup 4. Cleanup Sweep (Solid) or Wipe (Liquid) Place in Waste Bag Contain->Cleanup Decon 5. Decontamination Wash area with soap & water Cleanup->Decon

Figure 2: Immediate response protocol for laboratory spills of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde.

Specific Cleanup Notes:

  • Solid Spills: Do not dry sweep if dust generation is likely.[1] Cover the powder with a wet paper towel (water or ethanol) to dampen it, then wipe up.

  • Liquid Spills: Use standard vermiculite or polypropylene absorbent pads.[1]

Regulatory Compliance (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: 6-Bromo-2-methyl-1H-indole-3-carbaldehyde is not explicitly P-listed or U-listed.[2]

  • Characteristic Waste: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003). However, if dissolved in a flammable solvent, the mixture becomes D001.

  • Halogen Content: While not a specific RCRA listed halogenated solvent (like F001/F002), the bromine content necessitates treatment as halogenated waste to comply with incineration permits regarding acid gas scrubbing.

References

  • National Institutes of Health (NIH) . (2025).[1] PubChem Compound Summary: 6-Bromoindole-3-carboxaldehyde (Structural Analog). Retrieved from [Link]

  • US Environmental Protection Agency (EPA) . (2024).[1] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.